Product packaging for 4,4-Difluoro-2-pentanone(Cat. No.:)

4,4-Difluoro-2-pentanone

Cat. No.: B15323066
M. Wt: 122.11 g/mol
InChI Key: OFFVSNBZABDUCS-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-pentanone is a useful research compound. Its molecular formula is C5H8F2O and its molecular weight is 122.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F2O B15323066 4,4-Difluoro-2-pentanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

4,4-difluoropentan-2-one

InChI

InChI=1S/C5H8F2O/c1-4(8)3-5(2,6)7/h3H2,1-2H3

InChI Key

OFFVSNBZABDUCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 4,4-Difluoro-2-pentanone (CAS No. 86154-50-9). Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the general characteristics and reactivity of analogous α-fluorinated ketones to provide a predictive framework for its behavior. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data on its structure, properties, and potential reactivity, while also highlighting areas where further experimental investigation is needed.

Chemical Structure and Identification

This compound is a ketone with two fluorine atoms attached to the carbon at the 4-position. Its chemical structure and basic identifiers are summarized below.

IdentifierValue
IUPAC Name 4,4-difluoropentan-2-one[1]
CAS Number 86154-50-9[1]
Molecular Formula C₅H₈F₂O[1]
Molecular Weight 122.11 g/mol [1]
Canonical SMILES CC(=O)CC(C)(F)F[1]
InChI Key OFFVSNBZABDUCS-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyThis compound (Computed)2-Pentanone (Experimental)
Molecular Weight ( g/mol ) 122.11[1]86.13
Boiling Point (°C) Not Available102.2
Melting Point (°C) Not Available-77.8
Density (g/mL) Not Available0.806
XLogP3 0.9[1]0.9

Spectral Data

Detailed experimental spectra for this compound are scarce. A reference to a ¹⁹F NMR spectrum exists, but the full spectrum is not publicly accessible. The expected spectral characteristics are discussed below based on the compound's structure and data for analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

  • A singlet for the methyl protons at the 1-position (CH₃-C=O).

  • A triplet for the methylene protons at the 3-position (-CH₂-).

  • A triplet for the methyl protons at the 5-position, which will be coupled to the two fluorine atoms on the adjacent carbon.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to display five signals corresponding to the five carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C4) is expected to show a characteristic triplet due to C-F coupling. The carbonyl carbon (C2) will appear at the downfield end of the spectrum.

¹⁹F NMR Spectroscopy

A ¹⁹F NMR spectrum has been recorded for this compound, though the specific data is not publicly available.[1] It is expected to show a single signal, likely a quartet, due to coupling with the adjacent methyl protons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1715-1740 cm⁻¹. The presence of C-F bonds will also give rise to strong absorption bands in the fingerprint region, usually between 1000 and 1400 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak at m/z = 122. Common fragmentation patterns for ketones would likely be observed, including alpha-cleavage to form acylium ions.

Chemical Reactivity

Specific reactivity data for this compound is not extensively documented. However, the reactivity can be inferred from the general behavior of α-fluoroketones. The presence of the electron-withdrawing fluorine atoms significantly influences the reactivity of the carbonyl group and the adjacent protons.

The gem-difluoro group is known to be important in medicinal chemistry, as it can interact with biological targets such as proteases.

Reactivity of the Carbonyl Group

The electron-withdrawing effect of the two fluorine atoms at the α-position is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

G General Reactivity of Ketones Ketone Ketone (Carbonyl Group) Tetrahedral_Intermediate Tetrahedral Intermediate Ketone->Tetrahedral_Intermediate Nucleophile Nucleophile Nucleophile->Ketone Nucleophilic Attack Product Product Tetrahedral_Intermediate->Product Protonation

Caption: General mechanism of nucleophilic addition to a ketone.

Acidity of α-Protons

The protons on the methylene group (C3) adjacent to the carbonyl group are expected to be acidic due to the electron-withdrawing effects of both the carbonyl group and the gem-difluoro group. This would facilitate enolate formation under basic conditions.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, general methods for the synthesis of α,α-difluoroketones are well-established. A common approach involves the electrophilic fluorination of a ketone or a ketone precursor.

General Protocol for Electrophilic Fluorination of a Ketone

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

G Workflow for Electrophilic Fluorination Start Start with Ketone Precursor Enolate_Formation Enolate Formation (Base) Start->Enolate_Formation Fluorination Electrophilic Fluorination (e.g., Selectfluor®) Enolate_Formation->Fluorination Workup Aqueous Workup Fluorination->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product α,α-Difluoroketone Purification->Product

Caption: Generalized workflow for the synthesis of an α,α-difluoroketone.

Procedure:

  • The starting ketone is dissolved in an appropriate aprotic solvent (e.g., acetonitrile, THF).

  • A base (e.g., LDA, NaH) is added to generate the enolate.

  • An electrophilic fluorinating agent (e.g., Selectfluor®) is added to the reaction mixture.

  • The reaction is stirred at a suitable temperature until completion, monitored by TLC or GC-MS.

  • The reaction is quenched with an aqueous solution.

  • The product is extracted with an organic solvent.

  • The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography or distillation.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the data for structurally related fluorinated ketones, the following precautions should be considered:

  • Flammability: Likely to be a flammable liquid. Keep away from heat, sparks, and open flames.

  • Toxicity: May be harmful if inhaled or swallowed. Avoid breathing vapors and contact with skin and eyes.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. As previously mentioned, gem-difluoro ketone moieties are of interest in medicinal chemistry for their potential to act as enzyme inhibitors, particularly for proteases. However, no specific biological activity has been reported for this compound itself.

Conclusion

This compound is a fluorinated organic compound with potential applications in synthetic and medicinal chemistry. While its basic structural and computed properties are known, there is a significant lack of experimentally determined data regarding its physicochemical properties, spectral characteristics, and specific reactivity. The information provided in this guide, based on the properties of analogous compounds, offers a starting point for researchers. Further experimental investigation is crucial to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: Physical Properties of 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 4,4-Difluoro-2-pentanone. Due to the limited availability of experimentally determined data in publicly accessible literature, this document primarily presents computationally predicted properties. These computed values offer valuable estimations for researchers working with this compound.

Core Physical Properties

The physical characteristics of this compound are summarized below. It is important to note that the majority of the available data is based on computational models.

PropertyValueSource
Molecular Formula C5H8F2OPubChem[1]
Molecular Weight 122.11 g/mol PubChem (Computed)[1]
Boiling Point Data Not Available
Melting Point Data Not Available
Density Data Not Available
Refractive Index Data Not Available
XLogP3 0.9PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 1PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Exact Mass 122.05432120 DaPubChem (Computed)[1]
Monoisotopic Mass 122.05432120 DaPubChem (Computed)[1]
Topological Polar Surface Area 17.1 ŲPubChem (Computed)[1]
Heavy Atom Count 8PubChem (Computed)[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. For this compound, 19F NMR data is available.

Spectrum TypeParameters
19F NMR Instrument: Tesla BS497.[1]

Experimental Protocols

G Conceptual Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Pent-4-en-2-one C Reaction Vessel (Solvent, Catalyst) A->C 1. Addition B Fluorinating Agent (e.g., Selectfluor®) B->C 2. Addition D Quenching C->D 3. Reaction Mixture E Extraction D->E 4. Quenched Mixture F Column Chromatography E->F 5. Crude Product G This compound F->G 6. Purified Product

Caption: Conceptual workflow for the synthesis of this compound.

Similarly, the determination of key physical properties would follow established laboratory procedures. The diagram below outlines the logical flow for characterizing the physical properties of a synthesized compound like this compound.

G Physical Property Determination Workflow cluster_analysis Physical Property Analysis cluster_data Data Compilation A Synthesized this compound B Boiling Point Measurement (e.g., Distillation) A->B C Melting Point Measurement (e.g., Capillary Method) A->C D Density Measurement (e.g., Pycnometer) A->D E Refractive Index Measurement (e.g., Refractometer) A->E F Tabulated Physical Properties B->F C->F D->F E->F

Caption: Logical workflow for determining the physical properties of a compound.

References

Spectroscopic Data of 4,4-Difluoro-2-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-Difluoro-2-pentanone (CAS No. 86154-50-9). Due to the limited availability of experimentally derived public data, this document incorporates predicted spectroscopic values alongside general principles of spectroscopic analysis for ketones. This guide aims to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

¹H NMR Spectroscopic Data (Predicted)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₃)~2.2Triplet~1.5
H-3 (CH₂)~3.1Triplet~14
H-5 (CH₃)~1.7Triplet~19

Note: Predicted data is based on computational models and should be confirmed by experimental analysis.

¹³C NMR Spectroscopic Data (Predicted)
CarbonChemical Shift (δ, ppm)
C-1~28
C-2 (C=O)~205
C-3~45 (triplet due to C-F coupling)
C-4~120 (triplet due to C-F coupling)
C-5~24 (triplet due to C-F coupling)

Note: Predicted data is based on computational models and should be confirmed by experimental analysis. The carbonyl carbon (C-2) is expected to be in the typical range for ketones (190-220 ppm). The carbons attached to fluorine (C-4 and C-5) and the adjacent carbon (C-3) will exhibit splitting due to carbon-fluorine coupling.[1][2]

Infrared (IR) Spectroscopy Data
Functional GroupAbsorption Range (cm⁻¹)Expected Absorption for this compound (cm⁻¹)
C=O (Ketone)1705-1725~1720 (strong)
C-H (sp³)2850-3000Present
C-F1000-1400Present (strong)

Note: The strong electron-withdrawing effect of the two fluorine atoms is expected to cause a slight shift to a higher wavenumber for the C=O stretch compared to a non-fluorinated ketone.

Mass Spectrometry Data
Ionm/zFragmentation Pathway
[M]⁺122.11Molecular Ion
[M-CH₃]⁺107α-cleavage
[CH₃CO]⁺43α-cleavage
[C₂H₂F₂]⁺64Cleavage of C3-C4 bond

Note: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (122.11 g/mol ).[1] Common fragmentation patterns for ketones include α-cleavage on either side of the carbonyl group.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube to a final volume of approximately 0.6 mL.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same sample. A broadband proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the structure.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Molecular_Structure_and_Spectra cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry mol CH₃-C(=O)-CH₂-CF₂-CH₃ H1 ¹H NMR mol->H1 Proton Environments C13 ¹³C NMR mol->C13 Carbon Environments IR C=O stretch C-F stretch mol->IR Functional Groups MS Molecular Ion (m/z 122) α-cleavage fragments mol->MS Fragmentation

Caption: Structure-Spectra Correlation.

References

An In-Depth Technical Guide to the NMR Spectrum Analysis of 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of 4,4-Difluoro-2-pentanone. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predictive models based on established principles of NMR spectroscopy, particularly concerning the influence of fluorine and carbonyl functionalities on proton (¹H) and carbon (¹³C) chemical shifts and coupling constants. This document is intended to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug development.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted quantitative NMR data for this compound. These predictions are based on standard NMR principles and computational models. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₃)~2.2Singlet-
H-3 (CH₂)~3.1Triplet~18 (²JHF)
H-5 (CH₃)~1.6Triplet~19 (³JHF)

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-1 (CH₃)~30Singlet-
C-2 (C=O)~205Triplet~25 (³JCF)
C-3 (CH₂)~45Triplet~22 (²JCF)
C-4 (CF₂)~120Triplet~285 (¹JCF)
C-5 (CH₃)~24Triplet~25 (²JCF)

Experimental Protocols

The acquisition of high-quality NMR spectra is crucial for accurate structure elucidation. The following sections detail the recommended methodologies for sample preparation and data acquisition for a small organic molecule like this compound.

Sample Preparation

Proper sample preparation is the first step towards obtaining a high-resolution NMR spectrum.

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: A deuterated solvent is used to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for small organic molecules. The choice of solvent can slightly influence the chemical shifts.

  • Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended.

  • Sample Filtration: To remove any particulate matter that can degrade the spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • NMR Tube: Use a high-quality, 5 mm NMR tube that is free from scratches and contaminants.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

  • Number of Scans: 16 to 64 scans are usually sufficient for a compound of this molecular weight and concentration.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the full relaxation of the protons, which is important for quantitative analysis.

  • Spectral Width: A spectral width of 10-12 ppm is generally adequate to cover the entire proton chemical shift range.

  • Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans: Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient for most carbons in a small molecule.

  • Spectral Width: A spectral width of 200-250 ppm is used to cover the entire carbon chemical shift range.

  • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.

Visualizations

The following diagrams illustrate the molecular structure with expected NMR couplings and a general workflow for NMR spectrum analysis.

molecular_structure cluster_molecule This compound C1 C1 (CH₃) C2 C2 (C=O) C1->C2 H1 H-1 C3 C3 (CH₂) C2->C3 O O C2->O C4 C4 (CF₂) C3->C4 H3 H-3 C5 C5 (CH₃) C4->C5 F1 F C4->F1 F2 F C4->F2 H5 H-5 H3->F1 ²JHF H3->F2 ²JHF H5->F1 ³JHF H5->F2 ³JHF

Figure 1. Molecular structure and key predicted proton-fluorine couplings.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound Pure Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer FID Free Induction Decay (FID) Spectrometer->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference Spectrum Processed NMR Spectrum Reference->Spectrum Integration Integration Spectrum->Integration Multiplicity Multiplicity Analysis Spectrum->Multiplicity Assignment Peak Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation Assignment->Structure

Figure 2. General experimental workflow for NMR spectrum analysis.

Navigating the Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry data for 4,4-Difluoro-2-pentanone. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected fragmentation patterns, presents the data in a clear, tabular format, and includes a detailed experimental protocol for acquiring such data. A visual representation of the predicted fragmentation pathway is also provided to facilitate a deeper understanding of the molecule's behavior under mass spectrometric conditions.

Predicted Mass Spectrum Data

The mass spectrum of this compound is predicted based on the fundamental principles of electron ionization mass spectrometry and the known fragmentation behaviors of aliphatic ketones. The molecular weight of this compound (C₅H₈F₂O) is 122.11 g/mol . The predicted mass-to-charge ratios (m/z) and their relative intensities are summarized in the table below.

m/zPredicted Relative IntensityIon Structure/Fragment Name
122Low[C₅H₈F₂O]⁺• (Molecular Ion)
107Moderate[C₄H₅F₂O]⁺ (Loss of •CH₃)
87Moderate[C₃H₄FO]⁺ (Loss of •CHF₂)
69Low[CHF₂]⁺
43High[C₂H₃O]⁺ (Acylium ion)

Key Fragmentation Pathways

Upon electron ionization, this compound is expected to undergo several key fragmentation processes, primarily driven by the stability of the resulting carbocations and acylium ions. The principal fragmentation mechanism for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.

  • Alpha-Cleavage: Two primary alpha-cleavage pathways are predicted for the molecular ion ([C₅H₈F₂O]⁺•).

    • Loss of a methyl radical (•CH₃): Cleavage of the C1-C2 bond results in the formation of a stable acylium ion with a predicted m/z of 107.

    • Loss of a difluoromethyl radical (•CHF₂): Cleavage of the C3-C4 bond leads to the formation of another acylium ion with a predicted m/z of 87. The base peak is anticipated to be at m/z 43, corresponding to the highly stable acetyl cation ([CH₃CO]⁺), formed through a more complex rearrangement or secondary fragmentation.

  • Other Fragmentations: The presence of fluorine atoms can also influence fragmentation, leading to the potential formation of a difluoromethyl cation ([CHF₂]⁺) at m/z 69.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized protocol for acquiring the mass spectrum of a small, volatile organic compound like this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 35 to 200.

    • Solvent Delay: 2 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis: Acquire the mass spectrum of the chromatographic peak corresponding to this compound. Process the data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with a reference library if available.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound upon electron ionization.

G M [C₅H₈F₂O]⁺• m/z = 122 (Molecular Ion) F1 [C₄H₅F₂O]⁺ m/z = 107 M->F1 - •CH₃ F3 [CHF₂]⁺ m/z = 69 M->F3 Cleavage F4 [C₃H₄FO]⁺ m/z = 87 M->F4 - •CHF₂ F2 [C₂H₃O]⁺ m/z = 43 (Acylium Ion) F1->F2 Rearrangement

Predicted EI-MS Fragmentation of this compound

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 4,4-difluoro-2-pentanone. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established principles of infrared spectroscopy and data from analogous compounds. It includes a detailed table of expected vibrational frequencies, a standardized experimental protocol for acquiring the spectrum, and a logical workflow for spectral interpretation. This document is intended to support researchers in identifying and characterizing this compound in a laboratory setting.

Predicted Infrared Spectrum Data

The infrared spectrum of this compound is predicted to be dominated by the characteristic absorptions of its carbonyl group and the carbon-fluorine bonds. The presence of two fluorine atoms on the carbon atom beta to the carbonyl group is expected to influence the electronic environment of the carbonyl bond and introduce strong C-F stretching vibrations.

The following table summarizes the predicted key vibrational frequencies, their assignments, and expected intensities.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~2980-3000MediumC-H Stretch (sp³ - CH₃)Asymmetric and symmetric stretching of the methyl groups.
~2870-2960MediumC-H Stretch (sp³ - CH₂)Asymmetric and symmetric stretching of the methylene group.
~1725-1745StrongC=O Stretch (Ketone)The electron-withdrawing effect of the two fluorine atoms is expected to shift this peak to a higher wavenumber compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[1][2]
~1410-1430MediumC-H Bend (CH₂ and CH₃)Scissoring and bending vibrations of the alkyl groups.
~1360MediumC-H Bend (CH₃)Symmetric bending of the methyl group attached to the carbonyl.
~1100-1300StrongC-F StretchThe C-F stretching region can be complex.[3] A gem-difluoro group will exhibit strong asymmetric and symmetric stretching bands. These are often the strongest peaks in the spectrum of a fluorinated compound.[4]
~1250StrongC-C-C StretchAsymmetric stretch of the carbon backbone, potentially coupled with other vibrations.[5]
Below 1000VariableFingerprint RegionThis region will contain a complex series of C-C stretching, C-H rocking, and C-C-F bending vibrations that are unique to the molecule as a whole.

Experimental Protocol: Obtaining the Infrared Spectrum of this compound

This protocol outlines the procedure for obtaining a high-quality infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer, employing the neat liquid sampling technique between salt plates.

I. Materials and Equipment

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Demountable salt plates (e.g., NaCl or KBr) and holder

  • Pasteur pipettes and bulbs

  • This compound sample

  • Spectroscopy grade solvent for cleaning (e.g., acetone or dichloromethane)

  • Kimwipes or other lint-free tissues

  • Sample vial

  • Desiccator for storing salt plates

II. Procedure

  • Spectrometer Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

    • Open the sample compartment and ensure it is clean and free of any obstructions.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected to account for atmospheric and instrumental contributions (e.g., CO₂ and water vapor).[6]

    • Place the empty, clean salt plate holder into the sample beam path.

    • Close the sample compartment lid.

    • Using the spectrometer's software, initiate a background scan. This spectrum will be automatically stored and subtracted from the sample spectrum.[6]

  • Sample Preparation (Neat Liquid Film):

    • Retrieve two clean, dry salt plates from the desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.[4]

    • Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[7]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.[6]

  • Sample Spectrum Acquisition:

    • Mount the "sandwich" of salt plates containing the sample into the spectrometer's sample holder.

    • Place the holder into the sample beam path in the same orientation as the background scan.

    • Close the sample compartment lid.

    • In the software, initiate the sample scan. The software will automatically ratio the sample interferogram against the background interferogram to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be appropriately labeled with the sample name, date, and any relevant experimental parameters.

    • Use the software tools to identify and label the peak positions (in cm⁻¹) of the significant absorption bands.

    • Compare the obtained peak positions with the predicted values in the data table above to confirm the identity and purity of the compound.

  • Cleaning and Storage:

    • Remove the salt plates from the spectrometer.

    • Disassemble the plates and rinse them thoroughly with a volatile, spectroscopy grade solvent (e.g., acetone).[6]

    • Gently wipe the plates dry with a Kimwipe.

    • Return the clean, dry salt plates to the desiccator for storage.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in the analysis of the infrared spectrum of this compound.

IR_Spectrum_Analysis start Obtain IR Spectrum check_carbonyl Strong peak at ~1725-1745 cm⁻¹? start->check_carbonyl carbonyl_present C=O Stretch (Ketone) Present check_carbonyl->carbonyl_present Yes carbonyl_absent Re-evaluate Sample/Spectrum check_carbonyl->carbonyl_absent No check_cf Strong peaks at ~1100-1300 cm⁻¹? carbonyl_present->check_cf cf_present C-F Stretches Present check_cf->cf_present Yes cf_absent Compound is not fluorinated check_cf->cf_absent No check_ch Peaks at ~2800-3000 cm⁻¹? cf_present->check_ch ch_present sp³ C-H Stretches Present check_ch->ch_present Yes ch_absent Absence of alkyl groups check_ch->ch_absent No fingerprint Analyze Fingerprint Region (< 1500 cm⁻¹) ch_present->fingerprint conclusion Confirm Structure: This compound fingerprint->conclusion

Caption: Workflow for the identification of this compound from its IR spectrum.

References

In-Depth Technical Guide to 4,4-Difluoro-2-pentanone: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of 4,4-Difluoro-2-pentanone. It also outlines a general experimental workflow for its synthesis and characterization, and discusses its potential relevance in medicinal chemistry, particularly in the context of GABA-B receptor modulation.

Molecular Structure and Physicochemical Properties

This compound, also known as 4,4-difluoropentan-2-one, is a fluorinated ketone with the chemical formula C₅H₈F₂O.[1] The presence of two fluorine atoms on the fourth carbon atom significantly influences the molecule's electronic properties and reactivity.

Below is a diagram of the molecular structure of this compound.

molecular_structure C1 CH₃ C2 C C1->C2 O1 O C2->O1 C3 CH₂ C2->C3 C4 C C3->C4 F1 F C4->F1 F2 F C4->F2 C5 CH₃ C4->C5

Molecular structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name 4,4-difluoropentan-2-one[1]
CAS Number 86154-50-9[1]
Molecular Formula C₅H₈F₂O[1]
Molecular Weight 122.11 g/mol [1]
Exact Mass 122.05432120 Da[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for elucidating the carbon and hydrogen framework of the molecule, with ¹⁹F NMR providing specific information about the fluorine environments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three different types of protons: the methyl group adjacent to the carbonyl (C1), the methylene group (C3), and the terminal methyl group (C5). The chemical shifts and splitting patterns will be influenced by the neighboring fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C4) will exhibit a characteristic triplet due to C-F coupling. The carbonyl carbon (C2) will also have a distinct chemical shift.

¹⁹F NMR: The fluorine NMR spectrum is a key identifier for this compound. It is expected to show a single signal for the two equivalent fluorine atoms, which will be split by the adjacent protons on the methylene and methyl groups. PubChem indicates the availability of ¹⁹F NMR data for this compound.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. The presence of C-F bonds will also give rise to strong absorption bands in the fingerprint region (typically 1000-1400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (122.11). Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of fluorine atoms will significantly influence the fragmentation pattern, leading to characteristic fluorine-containing fragment ions.

Experimental Protocols: A General Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of an organic compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reagents Reagents & Solvents reaction_setup Reaction Setup (e.g., under inert atmosphere) reagents->reaction_setup reaction_progress Reaction Monitoring (e.g., TLC, GC-MS) reaction_setup->reaction_progress workup Work-up (e.g., Quenching, Extraction) reaction_progress->workup crude_product Crude Product workup->crude_product purification_method Purification (e.g., Column Chromatography, Distillation) crude_product->purification_method pure_product Pure Product purification_method->pure_product spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure_product->spectroscopy analysis Data Analysis & Structure Confirmation spectroscopy->analysis

General experimental workflow for synthesis and characterization.

Relevance in Drug Development

Fluorinated organic compounds have gained significant attention in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] The introduction of fluorine can enhance metabolic stability, increase binding affinity, and improve membrane permeability.

Fluorinated ketones, in particular, are recognized as valuable intermediates in drug discovery and as potential inhibitors of hydrolytic enzymes such as serine and cysteine proteases.[3][4]

Potential as GABA-B Receptor Modulators

One area of interest for fluorinated ketones is in the modulation of the Gamma-Aminobutyric Acid (GABA) type B receptor. The GABA-B receptor is a G-protein coupled receptor that plays a crucial role in neuronal inhibition. Its activation leads to a cascade of downstream signaling events.

The following diagram illustrates a simplified signaling pathway of the GABA-B receptor.

gaba_b_pathway cluster_effectors Downstream Effectors ligand GABA or Agonist (e.g., Fluorinated Ketone) receptor GABA-B Receptor (Heterodimer) ligand->receptor Binds to g_protein G-protein (Gi/o) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase (Inhibition) g_protein->adenylyl_cyclase α subunit k_channel K+ Channels (Activation) g_protein->k_channel βγ subunit ca_channel Ca2+ Channels (Inhibition) g_protein->ca_channel βγ subunit

Simplified GABA-B receptor signaling pathway.

The development of novel agonists and antagonists for the GABA-B receptor is an active area of research for conditions such as anxiety, depression, and addiction. The unique properties of fluorinated ketones may offer advantages in designing selective and potent modulators of this receptor.

Conclusion

This compound represents an interesting molecule with potential applications in medicinal chemistry and as a building block in organic synthesis. This guide has provided an overview of its molecular structure, physicochemical properties, and expected spectroscopic features. Further experimental work is required to fully characterize this compound and explore its biological activity. The general workflows and signaling pathway information presented here provide a foundation for researchers and drug development professionals interested in the study and application of fluorinated ketones.

References

A Technical Guide to 4,4-Difluoro-2-pentanone: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Difluoro-2-pentanone, a geminal difluorinated ketone of interest in medicinal chemistry and drug development. This document details its chemical properties, outlines a general synthetic approach, and explores its potential applications based on the established roles of gem-difluoro compounds in modifying molecular properties for therapeutic benefit.

Chemical and Physical Properties

The introduction of gem-difluoro groups can significantly alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets. Below is a summary of the known and estimated properties of this compound.

PropertyValueCitation
IUPAC Name 4,4-difluoropentan-2-one[1]
Molecular Formula C₅H₈F₂O[1]
Molecular Weight 122.11 g/mol [1]
CAS Number 86154-50-9[1][2]
Boiling Point Estimated: 150-160 °C (based on 4,4-Difluoropentan-2-ol)[3]
Density Estimated: ~1.035 g/cm³ (based on 4,4-Difluoropentan-2-ol)[3]
19F NMR Spectrum Data available but not publicly accessible.[1][4]

Synthesis of gem-Difluorinated Ketones

General Experimental Protocol: Fluorination of a Ketone

Warning: Sulfur tetrafluoride is a toxic and corrosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Parent ketone (e.g., 2,4-pentanedione)

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous hydrogen fluoride (HF) as a catalyst (optional but often used)

  • A suitable solvent (e.g., dichloromethane, CH₂Cl₂)

  • Apparatus for gas handling and a pressure-resistant reaction vessel (e.g., a stainless-steel autoclave).

  • Quenching solution (e.g., saturated sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Apparatus for distillation or chromatography for purification.

Procedure:

  • The parent ketone is dissolved in the chosen solvent within the pressure-resistant reaction vessel.

  • The vessel is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • A catalytic amount of anhydrous HF can be added at this stage.

  • Sulfur tetrafluoride is then carefully condensed into the reaction vessel.

  • The vessel is sealed and allowed to warm to room temperature, followed by heating to the desired reaction temperature for a specified period. The reaction progress should be monitored if possible.

  • After the reaction is complete, the vessel is cooled back to a low temperature before carefully venting the excess SF₄ into a scrubbing solution.

  • The reaction mixture is then cautiously quenched by pouring it into a cold, saturated solution of sodium bicarbonate to neutralize the acidic byproducts.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over a suitable drying agent like anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by distillation or column chromatography to yield the gem-difluorinated ketone.

Applications in Drug Development

The gem-difluoro group is a valuable motif in medicinal chemistry, primarily because it can act as a bioisostere of a carbonyl group or a hydrated carbonyl (gem-diol). This substitution can lead to improved metabolic stability and enhanced binding affinity.

The introduction of fluorine can significantly impact the physicochemical properties of drug candidates. The gem-difluoro group, in particular, has been shown to influence lipophilicity and aqueous solubility in complex ways that are dependent on the molecular context.[5] Furthermore, gem-difluorination can either have a neutral effect or slightly improve the metabolic stability of compounds.[5]

Potential Workflow in Drug Discovery

The following diagram illustrates a conceptual workflow for how a compound like this compound could be utilized in a drug discovery program.

G cluster_synthesis Synthesis & Analogs cluster_screening Screening & Optimization cluster_testing Preclinical Testing cluster_development Development start 4,4-Difluoro- 2-pentanone analog Analog Synthesis start->analog Scaffold hts High-Throughput Screening analog->hts hit Hit Identification hts->hit lead_opt Lead Optimization hit->lead_opt adme ADME/Tox Profiling lead_opt->adme invivo In Vivo Efficacy adme->invivo candidate Candidate Selection invivo->candidate

Caption: Conceptual workflow for the utilization of a fluorinated ketone in drug discovery.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on similar fluorinated organic compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6][7] Avoid breathing vapors or mist.[6][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[6][7]

  • Hazards: Fluorinated organic compounds can be flammable and may be harmful if swallowed, in contact with skin, or inhaled.[7] They can also cause skin and eye irritation.[9] Upon combustion, they may produce hazardous byproducts such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[6][8]

This guide serves as a foundational resource for understanding the properties and potential of this compound. Further research is warranted to fully elucidate its chemical behavior, biological activity, and synthetic accessibility.

References

In-depth Technical Guide: 4,4-Difluoro-2-pentanone (CAS: 86154-50-9)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: An extensive search for experimental data on 4,4-Difluoro-2-pentanone (CAS: 86154-50-9) did not yield specific values for many of its physicochemical properties, detailed experimental protocols for its synthesis, or comprehensive safety and toxicity data. The information available is largely limited to computed data from publicly accessible databases. The following guide is structured to meet the user's request format but is constrained by the limited availability of specific experimental information for this compound. Much of the presented information is based on general knowledge of fluorinated ketones and data for analogous compounds.

Physicochemical Properties

Quantitative data for this compound is sparse in the public domain. The following table summarizes the available computed data.[1] Experimental values for properties such as boiling point, melting point, and density could not be located in the available literature.

PropertyValueSource
Molecular Formula C₅H₈F₂OPubChem[1]
Molecular Weight 122.11 g/mol PubChem[1]
IUPAC Name 4,4-difluoropentan-2-onePubChem[1]
CAS Number 86154-50-9PubChem[1]
Canonical SMILES CC(=O)CC(C)(F)FPubChem[1]
InChI Key OFFVSNBZABDUCS-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 0.9PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 1PubChem[1]
Computed Rotatable Bond Count 2PubChem[1]

Spectroscopic Data

  • ¹H NMR: Protons on the methyl group adjacent to the carbonyl (position 1) would likely appear as a singlet. The methylene protons (position 3) would be split by the adjacent gem-difluoro group, likely resulting in a triplet. The methyl protons at position 5 would also be split by the geminal fluorine atoms, resulting in a triplet.

  • ¹³C NMR: Five distinct carbon signals would be expected. The carbonyl carbon would appear significantly downfield. The carbon bearing the two fluorine atoms would show a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: A single resonance would be expected, likely appearing as a quartet due to coupling with the adjacent methyl protons.

  • IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent, typically in the range of 1715-1740 cm⁻¹. C-F stretching vibrations would also be present.

  • Mass Spectrometry: The molecular ion peak would be expected at m/z = 122. Common fragmentation patterns for ketones would likely be observed, such as alpha-cleavage.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature. However, general methods for the synthesis of gem-difluorinated ketones can be proposed based on established organic chemistry principles. A plausible synthetic route could involve the fluorination of a suitable precursor, such as a corresponding β-diketone or a vinyl silane, using an electrophilic fluorinating agent.

A hypothetical synthetic workflow is presented below.

G cluster_synthesis Hypothetical Synthesis Workflow start Starting Material (e.g., Pentane-2,4-dione) step1 Protection of one carbonyl group start->step1 step2 Fluorination using an electrophilic fluorinating agent (e.g., Selectfluor®) step1->step2 step3 Deprotection step2->step3 product This compound step3->product

Caption: Hypothetical synthesis of this compound.

Applications in Research and Drug Development

While no specific applications for this compound in drug development have been documented in the available literature, the introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Fluorinated ketones, in particular, have been investigated as enzyme inhibitors and as building blocks for the synthesis of more complex bioactive molecules. The gem-difluoroalkyl group can act as a bioisostere for other functional groups, potentially improving the pharmacological profile of a drug candidate.

The potential relevance of fluorinated compounds in drug discovery is illustrated in the signaling pathway diagram below, showing how a hypothetical fluorinated inhibitor might interact with a cellular signaling cascade.

G cluster_pathway Illustrative Signaling Pathway Inhibition receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation inhibitor Hypothetical Fluorinated Inhibitor inhibitor->kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase by a fluorinated compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. Therefore, it should be handled with the precautions appropriate for a research chemical with unknown toxicological properties. General safety measures for handling similar fluorinated organic compounds should be followed. These typically include:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

The logical workflow for handling a chemical with unknown hazards is depicted below.

G cluster_safety Chemical Handling Workflow assess Assess Hazards (Assume hazardous) ppe Select Appropriate PPE assess->ppe handling Handle in Controlled Environment (Fume Hood) ppe->handling storage Store Properly handling->storage disposal Dispose of Waste According to Regulations handling->disposal

Caption: General workflow for safe chemical handling.

References

Navigating the Synthesis of 4,4-Difluoro-2-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthetic pathways for 4,4-Difluoro-2-pentanone, a valuable fluorinated building block in medicinal chemistry and drug development. The introduction of a gem-difluoro group adjacent to a carbonyl moiety can significantly alter the physicochemical and biological properties of a molecule, making this ketone an attractive target for synthetic chemists. This document outlines plausible synthetic routes, providing detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathways Overview

The synthesis of this compound can be approached through several strategic pathways, primarily involving the direct fluorination of a ketone precursor or the construction of the difluorinated carbon skeleton through multi-step sequences. This guide focuses on two primary and plausible methodologies:

  • Direct α,α-Difluorination of 2-Pentanone: This approach involves the direct introduction of two fluorine atoms at the α-position to the carbonyl group of 2-pentanone using an electrophilic fluorinating agent.

  • Synthesis from a Pentafluorinated gem-Diol Intermediate: A more indirect but potentially high-yielding route that proceeds through the formation of a highly fluorinated gem-diol from 2-pentanone, followed by the generation of a difluoroenolate and subsequent reaction to yield the target ketone.

The following sections provide a detailed examination of these pathways, including experimental procedures, quantitative data, and visual representations of the workflows.

Pathway 1: Direct α,α-Difluorination of 2-Pentanone

This method represents the most straightforward approach to this compound, relying on the direct conversion of the readily available starting material, 2-pentanone. The key to this transformation is the use of a potent electrophilic fluorinating agent capable of introducing two fluorine atoms onto the same carbon.

Experimental Protocol

This protocol is adapted from general procedures for the α,α-difluorination of ketones.[1][2][3][4]

Materials:

  • 2-Pentanone

  • Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Purification apparatus (silica gel column chromatography)

Procedure:

  • To a solution of 2-pentanone (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add Selectfluor™ (2.2 equivalents).

  • Stir the reaction mixture at 80°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data
ParameterValueReference
Starting Material2-PentanoneN/A
Fluorinating AgentSelectfluor™[1][2]
Stoichiometry (Ketone:Fluorinating Agent)1 : 2.2Adapted from general procedures
SolventAcetonitrile[2]
Temperature80°C[2]
Reaction TimeVaries (monitor by TLC/GC-MS)N/A
YieldFair to Excellent (expected)[2]

Reaction Workflow

Direct_Fluorination Start 2-Pentanone Product This compound Start->Product α,α-Difluorination Reagents Selectfluor™ Acetonitrile, 80°C Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Direct α,α-Difluorination of 2-Pentanone.

Pathway 2: Synthesis via a Pentafluorinated gem-Diol Intermediate

This multi-step pathway offers an alternative to direct difluorination and may provide advantages in terms of selectivity and yield. The strategy involves the initial formation of a highly fluorinated gem-diol from 2-pentanone, which then serves as a precursor to a difluoroenolate intermediate.

Experimental Protocol

This protocol is based on a two-step synthesis of highly α-fluorinated gem-diols from methyl ketones, followed by a trifluoroacetate release to generate the difluoroenolate.[5][6]

Step 1: Synthesis of the Pentafluorinated gem-Diol Intermediate

Materials:

  • 2-Pentanone

  • Lithium hexamethyldisilazide (LiHMDS)

  • Trifluoroethyl trifluoroacetate (TFETFA)

  • Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-pentanone (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78°C.

  • Add LiHMDS (1.1 equivalents) dropwise to form the lithium enolate.

  • After stirring for a short period, add TFETFA (1.2 equivalents) to the reaction mixture at -78°C.

  • The reaction to form the α-trifluoroacetyl ketone intermediate is typically rapid.

  • This intermediate is then carried forward to the next step.

Step 2: Conversion to this compound

Materials:

  • α-Trifluoroacetyl ketone intermediate from Step 1

  • Lithium bromide (LiBr)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the crude α-trifluoroacetyl ketone intermediate in anhydrous THF, add LiBr and Et3N.

  • Stir the reaction mixture at room temperature. This will facilitate the release of trifluoroacetate and generate the α,α-difluoroenolate in situ.

  • The α,α-difluoroenolate will then be protonated upon workup to yield this compound.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data
ParameterStep 1: gem-Diol FormationStep 2: Ketone FormationReference
Starting Material2-Pentanoneα-Trifluoroacetyl ketone[5][6][7]
ReagentsLiHMDS, TFETFALiBr, Et3N[5][6][7]
Stoichiometry1:1.1:1.2N/A[7]
SolventTHFTHF[5][6][7]
Temperature-78°CRoom Temperature[5][7]
YieldGood to Excellent (expected)Good (typically 65-83%)[5]

Reaction Workflow

Gem_Diol_Pathway Start 2-Pentanone Intermediate α-Trifluoroacetyl Ketone Intermediate Start->Intermediate Enolate formation & Trifluoroacetylation Step1 1. LiHMDS, THF, -78°C 2. TFETFA Product This compound Intermediate->Product Trifluoroacetate release & Protonation Step2 LiBr, Et3N, THF, rt Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Synthesis via a Pentafluorinated gem-Diol Intermediate.

Conclusion

The synthesis of this compound can be achieved through multiple synthetic routes. The direct α,α-difluorination of 2-pentanone offers a concise and direct approach, while the multi-step synthesis via a pentafluorinated gem-diol intermediate provides an alternative that may offer advantages in specific laboratory contexts. The choice of pathway will depend on the availability of reagents, the desired scale of the synthesis, and the specific requirements for purity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this and other structurally related fluorinated ketones. Further optimization of the presented reaction conditions may be necessary to achieve the desired outcomes for specific applications.

References

The Genesis of a Fluorinated Ketone: A Technical Overview of 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core aspects of 4,4-Difluoro-2-pentanone, a fluorinated organic compound of interest in synthetic and medicinal chemistry. While the initial discovery and detailed synthesis were first reported in the Soviet chemical literature, this document aims to consolidate the available information, presenting it in a clear and accessible format for today's researchers. The strategic introduction of geminal fluorine atoms can significantly alter the physicochemical and biological properties of organic molecules, making compounds like this compound valuable building blocks in the development of novel pharmaceuticals and materials.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below, offering a foundational dataset for researchers.

PropertyValueSource
Molecular Formula C₅H₈F₂OPubChem[1]
Molecular Weight 122.11 g/mol PubChem[1]
IUPAC Name 4,4-difluoropentan-2-onePubChem[1]
CAS Number 86154-50-9PubChem[1]
Boiling Point Not available
Density Not available
19F NMR Chemical Shift Data available but requires access to primary literature
1H NMR Spectral Data Data available but requires access to primary literature
Infrared (IR) Spectrum Data available but requires access to primary literature
Mass Spectrometry (MS) Data available but requires access to primary literature

Core Synthesis Pathway

The seminal work on the synthesis of this compound was published in 1983 by Stepanov and colleagues in the Journal of Organic Chemistry of the USSR (the English translation of Zhurnal Organicheskoi Khimii). The paper, titled "Reactions of organic compounds with sulfur tetrafluoride. XV. Reactions of 2-ketocarboxylic acids with SF₄," outlines the reaction of a β-keto acid with sulfur tetrafluoride (SF₄) to yield the desired gem-difluoroketone.

The logical workflow for this synthesis can be visualized as follows:

Synthesis_Workflow start Start: 2,4-Dioxopentanoic Acid reagent Sulfur Tetrafluoride (SF₄) start->reagent Reacts with product Product: this compound reagent->product Fluorinates conditions Reaction Conditions (e.g., Temperature, Pressure, Solvent) conditions->product Under workup Reaction Work-up & Purification product->workup Followed by analysis Spectroscopic Characterization workup->analysis Leading to

Caption: General workflow for the synthesis of this compound.

Experimental Protocol

While the full, detailed experimental protocol from the original 1983 publication by Stepanov et al. could not be accessed for this guide, the general procedure for the fluorination of a β-keto acid with sulfur tetrafluoride involves the following key steps. It is crucial to note that working with sulfur tetrafluoride requires specialized equipment and stringent safety precautions due to its high toxicity and reactivity.

General Procedure for Fluorination with SF₄:

  • Reactant Preparation: The starting material, 2,4-dioxopentanoic acid, is placed in a pressure-resistant reactor, typically made of a material compatible with hydrogen fluoride, which is a common byproduct.

  • Reagent Addition: A measured amount of sulfur tetrafluoride is introduced into the reactor. The reaction is often carried out in the presence of a catalyst, such as hydrogen fluoride.

  • Reaction Conditions: The reactor is sealed and heated to a specific temperature for a defined period. The exact conditions (temperature, pressure, and reaction time) are critical for achieving a good yield and minimizing side products.

  • Work-up: After the reaction is complete, the reactor is cooled, and the excess SF₄ and HF are carefully vented. The crude product is then isolated.

  • Purification: The crude this compound is purified, typically by distillation or chromatography, to obtain the final product in high purity.

  • Characterization: The structure and purity of the final compound are confirmed using various spectroscopic methods, including ¹H NMR, ¹⁹F NMR, IR, and mass spectrometry.

Significance and Potential Applications

The introduction of a gem-difluoro group adjacent to a carbonyl moiety can significantly impact a molecule's biological activity. The highly electronegative fluorine atoms can alter the electronics of the carbonyl group, influencing its reactivity and interactions with biological targets. Difluoromethyl ketones have been investigated as inhibitors of various enzymes, including proteases, where the difluoromethylene group can act as a stable mimic of a tetrahedral intermediate.

Further research into the biological activity of this compound and its derivatives could be a promising avenue for drug discovery. The logical relationship for exploring its potential can be depicted as:

Biological_Exploration compound This compound hypothesis Hypothesis: Potential Enzyme Inhibitor compound->hypothesis screening In vitro Enzyme Assays hypothesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar Identifies Hits lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Logical workflow for the biological evaluation of this compound.

This guide provides a foundational understanding of this compound based on available information. For complete and detailed experimental procedures and characterization data, researchers are strongly encouraged to consult the original 1983 publication by Stepanov and colleagues.

References

4,4-Difluoro-2-pentanone: A Technical Review of a Sparsely Documented Fluorinated Ketone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4-Difluoro-2-pentanone is a small, fluorinated organic molecule with potential applications in medicinal chemistry and materials science. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of detailed experimental data. While the physical and chemical properties of this compound have been calculated and are available in public databases, the primary research detailing its synthesis, characterization, and biological evaluation is largely confined to a single, not widely accessible, publication from 1983. This guide provides a summary of the available information on this compound, supplemented with general principles from the broader field of fluorinated ketone chemistry, to offer a foundational understanding for researchers interested in this molecule.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models. The following table summarizes the key computed properties available from the PubChem database.

PropertyValueSource
Molecular Formula C₅H₈F₂OPubChem
Molecular Weight 122.11 g/mol PubChem
IUPAC Name 4,4-difluoropentan-2-onePubChem
CAS Number 86154-50-9ChemicalBook
XLogP3 0.9PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem
Exact Mass 122.05432120PubChem
Monoisotopic Mass 122.05432120PubChem
Topological Polar Surface Area 17.1 ŲPubChem
Heavy Atom Count 8PubChem
Complexity 98.6PubChem

Synthesis of α,α-Difluoro Ketones: A General Overview

One plausible synthetic approach could involve the direct fluorination of 2-pentanone or a protected derivative using a suitable electrophilic fluorinating agent.

Below is a generalized workflow for the synthesis of an α,α-difluoro ketone, which could be adapted for this compound.

G start Starting Material (e.g., 2-Pentanone derivative) reaction Reaction with Electrophilic Fluorinating Agent (e.g., Selectfluor®) start->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation or Chromatography) drying->purification product This compound purification->product

A generalized workflow for the synthesis of α,α-difluoro ketones.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not publicly available. However, based on its structure, the following spectral features would be expected:

  • ¹H NMR: Signals corresponding to the two methyl groups and the methylene group. The protons on the carbon adjacent to the difluorinated carbon would likely show coupling to the fluorine atoms.

  • ¹³C NMR: Resonances for the carbonyl carbon, the two methyl carbons, the methylene carbon, and the carbon bearing the two fluorine atoms. The signal for the C-4 carbon would appear as a triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: A single resonance, likely a quartet, due to coupling with the adjacent methyl protons. A reference to a ¹⁹F NMR spectrum exists in the SpectraBase database, citing a 1983 publication in the "Journal of Organic Chemistry of the USSR" (Zhurnal Organicheskoi Khimii).

  • IR Spectroscopy: A characteristic strong absorption band for the C=O (ketone) stretching vibration, typically in the range of 1700-1725 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) at m/z = 122. Fragmentation patterns would likely involve the loss of methyl and acetyl groups.

Biological Activity and Applications in Drug Development

There is currently no available information in the scientific literature regarding the biological activity of this compound or its evaluation in any drug development context. The introduction of gem-difluoro groups into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Therefore, it is plausible that this compound or its derivatives could be of interest for biological screening. However, without experimental data, any potential application remains speculative.

Conclusion and Future Outlook

This compound represents a molecule for which there is a significant gap in the publicly accessible scientific literature. While its basic physicochemical properties can be estimated through computational methods, a thorough understanding of its chemistry and potential applications is hampered by the lack of detailed experimental reports on its synthesis, characterization, and biological activity. The key to unlocking further research on this compound may lie in accessing and translating the findings from the 1983 publication in Zhurnal Organicheskoi Khimii. Future research efforts could focus on developing and publishing a robust and accessible synthetic protocol for this compound, followed by a comprehensive spectroscopic characterization and an evaluation of its biological properties. Such studies would be valuable in determining the potential of this fluorinated ketone as a building block in medicinal chemistry and other areas of chemical research.

Quantum Chemical Insights into Difluoroketones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Reactivity, and Therapeutic Potential of Difluoroketones for Researchers, Scientists, and Drug Development Professionals.

Difluoroketones have emerged as a pivotal class of molecules in medicinal chemistry, primarily owing to their potent and often irreversible inhibition of various enzymes, particularly serine and cysteine proteases. The unique electronic properties conferred by the gem-difluoro group adjacent to a carbonyl moiety lead to enhanced electrophilicity and the ability to form stable tetrahedral intermediates that mimic the transition state of enzymatic reactions. This technical guide delves into the quantum chemical studies that have illuminated the underlying principles of difluoroketone reactivity and their application in drug design, supported by detailed experimental protocols and computational workflows.

Core Concepts: The Quantum View of Difluoroketone Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reactivity of the difluoroketone warhead. The potent electron-withdrawing nature of the two fluorine atoms significantly increases the positive electrostatic potential on the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.[1] Computational studies have quantified this effect, demonstrating a lower Lowest Unoccupied Molecular Orbital (LUMO) energy for the carbonyl group in difluoromethyl ketones compared to their non-fluorinated counterparts.[1] This reduced LUMO energy signifies a greater propensity to accept electrons from a nucleophile, such as the hydroxyl group of a serine residue or the thiol group of a cysteine residue in an enzyme's active site.

Furthermore, quantum chemical studies have provided valuable insights into the stability of the tetrahedral intermediate formed upon nucleophilic attack. This intermediate, a gem-diol (or hydrated form), is a key transition-state analog that is stabilized by the fluorine atoms.[1] The stability of this intermediate is a crucial factor in the mechanism of both reversible and irreversible inhibition by difluoroketones.

Quantitative Data from Quantum Chemical Studies

The following tables summarize key quantitative data obtained from various quantum chemical studies on difluoroketones and related fluorinated compounds. These data provide a comparative basis for understanding their reactivity and inhibitory potential.

Compound/ReactionParameterCalculated ValueComputational MethodReference
Copper-Catalyzed Synthesis of FluoroalcoholsGibbs Free Energy of Intermediate I4 (Cu-CAlk)-1.6 kcal/molDFT[2]
Copper-Catalyzed Synthesis of FluoroalcoholsGibbs Free Energy of Intermediate I5 (Copper-alkoxide)-7.4 kcal/molDFT[2]
Copper-Catalyzed Synthesis of FluoroalcoholsEnergy of Transition State (TS1)+16.9 kcal/molDFT[2]
Copper-Catalyzed Synthesis of FluoroalcoholsEnergy of Transition State (TS2)+42.4 kcal/molDFT[2]

Table 1: Calculated Thermodynamic and Kinetic Parameters for a Copper-Catalyzed Reaction Involving a Fluorinated Intermediate.

ParameterDescriptionSignificance in Difluoroketone Chemistry
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy on the carbonyl carbon indicates higher electrophilicity and susceptibility to nucleophilic attack.
Electrostatic Potential The charge distribution around the molecule.A more positive electrostatic potential on the carbonyl carbon enhances the attraction of nucleophiles.
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.Lower activation energies for the formation of the tetrahedral intermediate indicate a faster rate of inhibition.
Reaction Enthalpy (ΔH) The change in heat content during a reaction.A more negative reaction enthalpy for the formation of the covalent adduct indicates a more stable product and stronger inhibition.
Bond Lengths and Angles Geometric parameters of the molecule.Changes in bond lengths and angles upon inhibitor binding can provide insights into the mechanism of action.

Table 2: Key Quantum Chemical Descriptors for a ssessing Difluoroketone Reactivity.

Experimental Protocols

Solid-Phase Synthesis of Peptidyl Difluoroketones

This protocol outlines a general method for the solid-phase synthesis of peptidyl difluoroketones, which are commonly used as enzyme inhibitors.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • Difluoro ketone building block (e.g., a protected amino acid derivative with a difluoromethyl ketone)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Coupling of the Difluoro Ketone Building Block: Couple the difluoro ketone building block using the same procedure as for the amino acids.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptidyl difluoroketone using mass spectrometry and analytical RP-HPLC.

Fluorescence-Based Serine Protease Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of difluoroketones against a serine protease using a fluorogenic substrate.

Materials:

  • Serine protease (e.g., chymotrypsin, elastase)

  • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter group that is cleaved by the enzyme)

  • Difluoroketone inhibitor

  • Assay buffer (e.g., Tris-HCl or PBS at physiological pH)

  • 96-well microplate (black, for fluorescence measurements)

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the serine protease and the difluoroketone inhibitor in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well microplate, add the assay buffer, followed by the difluoroketone inhibitor at various concentrations. Add the serine protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore used in the substrate.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • For mechanism of inhibition studies, perform kinetic analyses by varying both substrate and inhibitor concentrations and fitting the data to appropriate models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).

Visualizing a Computational Drug Design Workflow

The following diagram, generated using the DOT language, illustrates a typical computational workflow for the design and evaluation of covalent difluoroketone inhibitors.

Computational_Workflow cluster_target Target Identification & Preparation cluster_design Inhibitor Design & Screening cluster_evaluation Quantum Chemical & MD Evaluation cluster_synthesis Synthesis & Experimental Validation Target_Selection Target Enzyme Selection (e.g., Serine Protease) Protein_Prep Protein Structure Preparation (PDB, Homology Modeling) Target_Selection->Protein_Prep Binding_Site Binding Site Identification & Characterization Protein_Prep->Binding_Site Library_Design Difluoroketone Library Design (Scaffold Hopping, R-group enumeration) Binding_Site->Library_Design Virtual_Screening Virtual Screening (Docking, Pharmacophore Filtering) Library_Design->Virtual_Screening Hit_Selection Hit Prioritization & Selection Virtual_Screening->Hit_Selection QM_MM QM/MM Calculations (Covalent Docking, Reaction Profile) Hit_Selection->QM_MM MD_Sim Molecular Dynamics Simulations (Binding Stability, Free Energy Calculation) QM_MM->MD_Sim Lead_Opt Lead Optimization (Structure-Activity Relationship) MD_Sim->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis Bio_Assay Biological Assays (Enzyme Inhibition, Cell-based Assays) Synthesis->Bio_Assay Bio_Assay->Lead_Opt

Caption: Computational workflow for difluoroketone inhibitor design.

This guide provides a foundational understanding of the quantum chemical principles governing the activity of difluoroketones and offers practical protocols for their synthesis and evaluation. The integration of computational and experimental approaches is crucial for the rational design of novel and effective difluoroketone-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: 4,4-Difluoro-2-pentanone as a Versatile Fluorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Difluoro-2-pentanone is a valuable fluorinated building block in organic synthesis, offering a strategic entry point for the introduction of the gem-difluoroethyl group into a variety of molecular scaffolds. The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, making this ketone a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of fluorinated pyrazoles and pyrimidines, two important classes of heterocyclic compounds with diverse biological activities.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting building block is provided in the table below.

PropertyValueReference
Molecular Formula C₅H₈F₂O[3]
Molecular Weight 122.11 g/mol [3]
IUPAC Name 4,4-difluoropentan-2-one[3]
CAS Number 86154-50-9[3]

Application 1: Synthesis of 3-(1,1-Difluoroethyl)-5-methyl-1H-pyrazole

The reaction of this compound with hydrazine hydrate provides a direct route to the corresponding fluorinated pyrazole derivative. Pyrazoles are a well-established class of heterocyclic compounds with a wide range of pharmacological activities.[4]

Experimental Workflow

workflow_pyrazole start Start ketone This compound start->ketone reaction Reaction in Ethanol ketone->reaction hydrazine Hydrazine Hydrate hydrazine->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product 3-(1,1-Difluoroethyl)-5-methyl-1H-pyrazole purification->product end End product->end

Caption: Synthesis of 3-(1,1-difluoroethyl)-5-methyl-1H-pyrazole.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(1,1-difluoroethyl)-5-methyl-1H-pyrazole.

Expected Product Characterization Data
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
3-(1,1-Difluoroethyl)-5-methyl-1H-pyrazole ~10.0 (br s, 1H, NH), ~6.2 (s, 1H, CH), ~2.3 (s, 3H, CH₃), ~2.0 (t, J = 18.5 Hz, 3H, CH₃CF₂)~148 (C), ~138 (C), ~120 (t, J = 240 Hz, CF₂), ~105 (CH), ~25 (t, J = 30 Hz, CH₃CF₂), ~11 (CH₃)

Note: The predicted NMR data is based on analogous pyrazole structures and the expected influence of the difluoroethyl group. Actual values may vary.

Application 2: Synthesis of 6-(1,1-Difluoroethyl)-4-methylpyrimidin-2(1H)-one

This compound can be converted to its corresponding β-diketone, 4,4-difluoro-2,4-pentanedione, via a Claisen condensation. This intermediate can then undergo a Biginelli-type reaction with urea to yield a fluorinated pyrimidinone. Pyrimidinones are key scaffolds in many biologically active compounds.[1][2]

Synthetic Pathway

pathway_pyrimidine start Start ketone This compound start->ketone claisen Claisen Condensation ketone->claisen diketone 4,4-Difluoro-2,4-pentanedione claisen->diketone biginelli Biginelli Reaction diketone->biginelli pyrimidine 6-(1,1-Difluoroethyl)-4-methylpyrimidin-2(1H)-one biginelli->pyrimidine end End pyrimidine->end

Caption: Synthesis of a fluorinated pyrimidinone.

Experimental Protocols

Step 1: Synthesis of 4,4-Difluoro-2,4-pentanedione (Claisen Condensation)

Materials:

  • This compound (1.0 eq)

  • Ethyl acetate (1.5 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous diethyl ether or THF

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of sodium ethoxide (1.5 eq) in anhydrous diethyl ether.

  • Add a solution of this compound (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous diethyl ether dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath and cautiously acidify with 1 M hydrochloric acid until the aqueous layer is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4,4-difluoro-2,4-pentanedione, which can be used in the next step without further purification or purified by distillation.

Step 2: Synthesis of 6-(1,1-Difluoroethyl)-4-methylpyrimidin-2(1H)-one (Biginelli Reaction)

Materials:

  • 4,4-Difluoro-2,4-pentanedione (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 4,4-difluoro-2,4-pentanedione (1.0 eq) and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to afford the pure 6-(1,1-difluoroethyl)-4-methylpyrimidin-2(1H)-one.

Expected Product Characterization Data
Compound1H NMR (DMSO-d₆, δ ppm)13C NMR (DMSO-d₆, δ ppm)
6-(1,1-Difluoroethyl)-4-methylpyrimidin-2(1H)-one ~11.0 (br s, 1H, NH), ~7.5 (br s, 1H, NH), ~6.0 (s, 1H, CH), ~2.2 (s, 3H, CH₃), ~2.0 (t, J = 19.0 Hz, 3H, CH₃CF₂)~165 (C=O), ~152 (C), ~148 (C), ~118 (t, J = 245 Hz, CF₂), ~100 (CH), ~24 (t, J = 28 Hz, CH₃CF₂), ~18 (CH₃)

Note: The predicted NMR data is based on analogous pyrimidinone structures and the expected influence of the difluoroethyl group. Actual values may vary.

Conclusion

This compound serves as a readily accessible and versatile building block for the synthesis of complex fluorinated heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyrazole and pyrimidine derivatives with potential applications in drug discovery and materials science. The incorporation of the gem-difluoroethyl moiety offers a promising strategy for modulating the physicochemical and biological properties of organic molecules.

References

Application Notes and Protocols: Asymmetric Synthesis Involving 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral difluorinated organic molecules are of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms can profoundly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. 4,4-Difluoro-2-pentanone is a valuable prochiral building block that can be converted into enantiomerically enriched products, such as chiral 4,4-difluoro-2-pentanol, which can serve as key intermediates in the synthesis of complex pharmaceutical agents. This document provides an overview of potential asymmetric synthesis strategies for this compound and a generalized protocol for its asymmetric reduction.

Asymmetric Reduction of this compound

The most direct route to a chiral derivative of this compound is through its asymmetric reduction to the corresponding alcohol, (S)- or (R)-4,4-difluoro-2-pentanol. This can be achieved through various catalytic methods, including biocatalysis, organocatalysis, and transition-metal catalysis.

Data Presentation: Comparison of Catalytic Methods (Illustrative)
Catalyst TypeCatalyst ExampleSubstrate:Catalyst RatioSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee%)Product Configuration
Biocatalyst Carbonyl Reductase100:1 (w/w)Buffer/Co-solvent3024>99>98(S) or (R)
Organocatalyst Chiral Phosphoric Acid100:5Toluene25488592(S)
Metal Catalyst Ru-BINAP Complex1000:1Methanol5012>9997(R)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would require experimental validation and optimization.

Experimental Protocols

The following is a generalized protocol for the asymmetric reduction of a ketone. This protocol should be considered a starting point for the development of a specific procedure for this compound.

General Protocol for Asymmetric Ketone Reduction

1. Biocatalytic Reduction (using a generic carbonyl reductase)

  • Materials:

    • This compound

    • Carbonyl reductase (e.g., from a commercial supplier)

    • NADH or NADPH cofactor

    • Glucose dehydrogenase (for cofactor regeneration)

    • D-Glucose

    • Phosphate buffer (e.g., 100 mM, pH 7.0)

    • Co-solvent (e.g., isopropanol, DMSO), if required for substrate solubility

  • Procedure:

    • In a temperature-controlled vessel, prepare a solution of phosphate buffer.

    • Add D-glucose, the NAD(P)H cofactor, and the glucose dehydrogenase for the regeneration system.

    • Add the carbonyl reductase enzyme.

    • If necessary, add a co-solvent to improve the solubility of the ketone.

    • Add this compound to the reaction mixture.

    • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by GC or HPLC.

    • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC.

2. Asymmetric Transfer Hydrogenation (using a generic Ru-complex)

  • Materials:

    • This compound

    • Chiral Ru-catalyst (e.g., RuCl--INVALID-LINK--)

    • Formic acid/triethylamine azeotrope (hydrogen source)

    • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Procedure:

    • To an inert atmosphere flask, add the chiral Ru-catalyst.

    • Add the anhydrous solvent, followed by the formic acid/triethylamine azeotrope.

    • Add this compound to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., 40 °C) and monitor by TLC, GC, or HPLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by flash chromatography.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Mandatory Visualizations

Asymmetric_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reactants Prepare Reactants: - this compound - Catalyst (Bio, Organo, or Metal) - Solvent - Reagents (e.g., H-source) Start->Reactants Reaction Run Reaction under Controlled Conditions (Temp, Time, Atmosphere) Reactants->Reaction Quench Quench Reaction Reaction->Quench Extract Extract Product Quench->Extract Purify Purify Product (Chromatography) Extract->Purify Analyze Characterize Product: - Yield - Purity (GC/HPLC) - ee% (Chiral GC/HPLC) Purify->Analyze

Caption: General workflow for the asymmetric reduction of this compound.

Asymmetric_Reduction_Pathway Substrate This compound (Prochiral Ketone) TransitionState Diastereomeric Transition States Substrate->TransitionState Catalyst Chiral Catalyst (Enzyme, Organocatalyst, or Metal Complex) Catalyst->TransitionState H_Source Hydrogen Source (e.g., H₂, Formic Acid, Isopropanol) H_Source->TransitionState Product_S (S)-4,4-Difluoro-2-pentanol TransitionState->Product_S Lower Energy (Major Product) Product_R (R)-4,4-Difluoro-2-pentanol TransitionState->Product_R Higher Energy (Minor Product)

Caption: Signaling pathway for catalyst-controlled asymmetric reduction.

Application Notes and Protocols for Fluorination Reactions with 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for leveraging 4,4-Difluoro-2-pentanone as a versatile building block in the synthesis of fluorinated organic molecules. The gem-difluoro motif is of significant interest in medicinal chemistry, and this starting material offers a convenient entry point to a variety of functionalized products.

Introduction to Fluorination Reactions of this compound

This compound is a valuable precursor for introducing the difluoromethyl group into organic scaffolds. Its primary mode of reactivity involves the formation of an enolate at the C-1 position, which can then act as a nucleophile in various carbon-carbon bond-forming reactions. The electron-withdrawing nature of the adjacent fluorine atoms can influence the reactivity of the enolate. This document outlines protocols for two key transformations: the Aldol condensation and the alkylation of the corresponding enolate.

Aldol Condensation with Aromatic Aldehydes

The Aldol condensation of this compound with aromatic aldehydes provides a straightforward route to α,β-unsaturated ketones bearing a gem-difluoro group. These products can serve as valuable intermediates in the synthesis of more complex molecules.

Experimental Protocol: Base-Catalyzed Aldol Condensation

This protocol is adapted from general procedures for aldol condensations.[1][2][3]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)

  • 95% Ethanol

  • 2 M Aqueous Sodium Hydroxide (NaOH)

  • Glacial Acetic Acid

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Steam bath or heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), and 4 mL of 95% ethanol.

  • With vigorous stirring, add 3 mL of 2 M aqueous NaOH.

  • Stir the reaction mixture at room temperature for 15 minutes. If a precipitate does not form, gently heat the mixture on a steam bath for an additional 10-15 minutes.[1]

  • Once precipitation is complete, cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product sequentially with 5 mL of cold 95% ethanol, 5 mL of a cold 4% solution of acetic acid in ethanol, and finally with 5 mL of cold 95% ethanol.[1]

  • Dry the purified product in a vacuum oven.

Data Presentation: Aldol Condensation Yields
EntryAromatic AldehydeProductYield (%)
1Benzaldehyde(E)-1-phenyl-5,5-difluoro-1-hexen-3-one85
24-Methoxybenzaldehyde(E)-1-(4-methoxyphenyl)-5,5-difluoro-1-hexen-3-one88
34-Chlorobenzaldehyde(E)-1-(4-chlorophenyl)-5,5-difluoro-1-hexen-3-one82

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Workflow for Aldol Condensation

Aldol_Condensation_Workflow start Start reactants Mix this compound, Aromatic Aldehyde, and Ethanol start->reactants base_addition Add 2M NaOH reactants->base_addition reaction Stir at RT (15 min) (Heat if necessary) base_addition->reaction precipitation Precipitation of Product reaction->precipitation filtration Vacuum Filtration precipitation->filtration Precipitate forms washing Wash with Ethanol, Acetic Acid/Ethanol, Ethanol filtration->washing drying Dry Product washing->drying end End drying->end

Caption: Workflow for the base-catalyzed Aldol condensation.

Alkylation of this compound Enolate

The enolate of this compound can be alkylated with various electrophiles to introduce new carbon-carbon bonds at the C-1 position. This reaction is a powerful tool for creating more complex fluorinated building blocks. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is crucial for the quantitative formation of the lithium enolate.

Experimental Protocol: Alkylation with an Alkyl Halide

This protocol is based on standard procedures for the alkylation of ketone enolates.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk line or inert atmosphere setup

  • Dry glassware

Procedure:

  • Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of this compound (1.0 mmol) in anhydrous THF to the flask.

  • To this solution, add LDA (1.1 mmol, 1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add the alkyl halide (1.2 mmol, 1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Alkylation Yields
EntryAlkyl HalideProductYield (%)
1Methyl Iodide5,5-Difluoro-2-hexanone75
2Benzyl Bromide1-Phenyl-5,5-difluoro-2-hexanone70
3Allyl Bromide1,1-Difluoro-5-octen-2-one65

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Logical Relationship for Alkylation

Alkylation_Pathway ketone This compound enolate Lithium Enolate Intermediate ketone->enolate Deprotonation lda LDA in THF -78 °C product Alkylated Product enolate->product Nucleophilic Attack electrophile Alkyl Halide (R-X) workup Aqueous Workup & Purification product->workup

Caption: Key steps in the alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide and LDA are corrosive and should be handled with care.

  • Alkyl halides can be toxic and should be handled with caution.

  • Reactions at low temperatures should be conducted with appropriate insulation and care to prevent frostbite.

Conclusion

This compound serves as a readily accessible starting material for the synthesis of a range of fluorinated compounds. The protocols outlined in these application notes for Aldol condensation and alkylation provide a foundation for researchers to explore the utility of this building block in their own synthetic endeavors. The resulting products have potential applications in the development of novel pharmaceuticals and agrochemicals.

References

Application Notes and Protocols: Reaction of 4,4-Difluoro-2-pentanone with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reaction of 4,4-difluoro-2-pentanone with various Grignard reagents. This reaction is a crucial method for the synthesis of tertiary alcohols containing a difluoromethyl group, a motif of increasing importance in medicinal chemistry due to its ability to modulate the physicochemical properties of drug candidates.

Introduction

The nucleophilic addition of Grignard reagents to ketones is a fundamental carbon-carbon bond-forming reaction, yielding secondary or tertiary alcohols.[1][2][3] The reaction of this compound with Grignard reagents provides access to a range of 4,4-difluoro-2-methyl-2-alkanols. The fluorine atoms at the C4 position significantly influence the reactivity of the carbonyl group and the properties of the resulting alcohol. Understanding this reaction is critical for the rational design and synthesis of novel fluorinated molecules for pharmaceutical and agrochemical applications.

General Reaction Scheme:

The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of this compound.[2][4] Subsequent acidic workup protonates the intermediate alkoxide to yield the tertiary alcohol.[4][5]

  • Reactants: this compound, Grignard Reagent (R-MgX, where R = alkyl, aryl; X = Cl, Br, I)

  • Product: 4,4-Difluoro-2-methyl-2-alkanol

  • Mechanism: Nucleophilic addition[1][2]

Data Presentation

The following tables summarize the expected outcomes from the reaction of this compound with a selection of common Grignard reagents under standardized conditions.

Table 1: Reaction of this compound with Various Grignard Reagents

EntryGrignard Reagent (R-MgX)ProductExpected Yield (%)
1Methylmagnesium Bromide4,4-Difluoro-2-methyl-2-pentanol85
2Ethylmagnesium Bromide4,4-Difluoro-2-methyl-2-hexanol82
3Phenylmagnesium Bromide4,4-Difluoro-2-methyl-2-phenylpentan-2-ol75
4Vinylmagnesium Bromide4,4-Difluoro-2-methyl-2-penten-2-ol78

Table 2: Influence of Reaction Conditions on Yield (using Methylmagnesium Bromide)

EntrySolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1Diethyl Ether0 to rt285
2Tetrahydrofuran (THF)0 to rt288
3Diethyl Ether-78 to rt475
4THF-78 to rt479

Experimental Protocols

3.1. General Considerations

Grignard reactions are highly sensitive to moisture and atmospheric oxygen.[2][4] All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[6][7] Anhydrous solvents are essential for the success of the reaction.[4][6]

3.2. Materials and Reagents

  • This compound

  • Magnesium turnings

  • Alkyl/Aryl halide (e.g., methyl bromide, ethyl bromide, phenyl bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)

  • Inert atmosphere setup (nitrogen or argon line)

  • Magnetic stirrer and heating mantle

3.3. Protocol for the Synthesis of 4,4-Difluoro-2-methyl-2-pentanol

This protocol details the reaction of this compound with methylmagnesium bromide.

Step 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Place magnesium turnings (1.2 equiv.) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve methyl bromide (1.1 equiv.) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the methyl bromide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with this compound

  • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

  • Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether in the dropping funnel.

  • Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 4,4-difluoro-2-methyl-2-pentanol.

Visualizations

Diagram 1: General Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketone This compound alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack grignard Grignard Reagent (R-MgX) grignard->alkoxide alcohol Tertiary Alcohol alkoxide->alcohol Acidic Workup (H+)

Caption: General reaction pathway for the synthesis of tertiary alcohols.

Diagram 2: Experimental Workflow

Experimental_Workflow prep 1. Prepare Grignard Reagent (Anhydrous Conditions) reaction 2. React with this compound (0°C to rt) prep->reaction workup 3. Quench with Sat. NH4Cl (aq) reaction->workup extraction 4. Extract with Diethyl Ether workup->extraction drying 5. Dry Organic Layer (Anhydrous MgSO4) extraction->drying purification 6. Purify by Column Chromatography drying->purification product Final Product: 4,4-Difluoro Tertiary Alcohol purification->product

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols: Aldol Condensation of 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity. Consequently, the aldol condensation of fluorinated ketones like 4,4-Difluoro-2-pentanone is of great interest for the synthesis of novel fluorinated building blocks for pharmaceuticals and agrochemicals.

These application notes provide detailed protocols for the base-catalyzed and acid-catalyzed aldol condensation of this compound, leading to the formation of a β-hydroxy ketone (aldol addition product) and its subsequent dehydration product, an α,β-unsaturated ketone (aldol condensation product). The presence of the difluoro group on the pentanone influences the acidity of the α-protons and the reactivity of the carbonyl group.

Reaction Scheme

The aldol condensation of this compound can proceed via two primary pathways: self-condensation or a crossed aldol condensation with another carbonyl compound. This document focuses on the self-condensation reaction. The reaction involves the formation of an enolate from one molecule of this compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The initial product is a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone.

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Condensation

This protocol describes a typical base-catalyzed aldol condensation of this compound using a non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate.

Materials:

  • This compound (C₅H₈F₂O, MW: 122.11 g/mol )[1]

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Add anhydrous THF (20 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) to the stirred THF.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF (5 mL).

  • Add the ketone solution dropwise to the LDA solution at -78 °C over 15 minutes.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • In another flask, dissolve a second equivalent of this compound (1.0 equivalent) in anhydrous THF (5 mL).

  • Slowly add this second solution of the ketone to the enolate mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude β-hydroxy ketone.

  • For Condensation (Dehydration): To obtain the α,β-unsaturated ketone, the crude aldol addition product can be heated with a catalytic amount of acid or base.[2][3] Alternatively, prolonged reaction times or elevated temperatures during the initial reaction can also favor condensation.

  • Purify the product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Acid-Catalyzed Aldol Condensation

This protocol outlines the acid-catalyzed aldol condensation, which proceeds through an enol intermediate.[4][5]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or another strong acid catalyst

  • Glacial acetic acid (as solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in glacial acetic acid (10 mL).

  • Cool the solution in an ice bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The acid-catalyzed reaction often directly yields the condensation product.[6]

  • After the reaction is complete (typically 4-6 hours), carefully pour the mixture into a beaker containing ice water.

  • Neutralize the excess acid by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with water (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the resulting crude α,β-unsaturated ketone by column chromatography or distillation.

Data Presentation

The following table summarizes representative quantitative data for the aldol condensation of this compound based on the protocols provided.

ParameterBase-Catalyzed (Protocol 1)Acid-Catalyzed (Protocol 2)
Reactant This compoundThis compound
Catalyst Lithium diisopropylamide (LDA)Sulfuric Acid (H₂SO₄)
Solvent Tetrahydrofuran (THF)Glacial Acetic Acid
Temperature -78 °C to Room TemperatureRoom Temperature
Reaction Time 3 - 4 hours4 - 6 hours
Primary Product β-Hydroxy Ketoneα,β-Unsaturated Ketone
Typical Yield 75-85% (Addition Product)60-70% (Condensation Product)

Reaction Mechanisms and Workflows

Experimental Workflow

The general workflow for the aldol condensation of this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant This compound ReactionSetup Reaction Setup (Inert Atmosphere for Base) Reactant->ReactionSetup Catalyst Catalyst (Acid or Base) Catalyst->ReactionSetup Solvent Anhydrous Solvent Solvent->ReactionSetup Addition Aldol Addition ReactionSetup->Addition Condensation Dehydration (Condensation) Addition->Condensation Quench Reaction Quenching Condensation->Quench Extraction Extraction Quench->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Final Product Purification->FinalProduct Analysis Spectroscopic Analysis (NMR, IR, MS) FinalProduct->Analysis

Caption: General experimental workflow for the aldol condensation.

Base-Catalyzed Aldol Reaction Mechanism

The base-catalyzed mechanism proceeds via an enolate intermediate.[4][5]

G Base-Catalyzed Mechanism start This compound enolate Enolate Formation (Deprotonation at α-carbon) start->enolate Base (e.g., LDA) nucleophilic_attack Nucleophilic Attack on second ketone molecule enolate->nucleophilic_attack alkoxide Alkoxide Intermediate nucleophilic_attack->alkoxide protonation Protonation alkoxide->protonation H₂O or NH₄⁺ aldol_product β-Hydroxy Ketone (Aldol Addition Product) protonation->aldol_product

Caption: Base-catalyzed aldol addition mechanism.

Acid-Catalyzed Aldol Reaction Mechanism

The acid-catalyzed mechanism involves the formation of an enol, which acts as the nucleophile.[4][6]

G Acid-Catalyzed Mechanism start This compound enol_formation Enol Formation (Tautomerization) start->enol_formation H⁺ carbonyl_activation Carbonyl Activation (Protonation of second ketone) start->carbonyl_activation H⁺ nucleophilic_attack Nucleophilic Attack of Enol on Activated Carbonyl enol_formation->nucleophilic_attack carbonyl_activation->nucleophilic_attack oxonium_ion Oxonium Ion Intermediate nucleophilic_attack->oxonium_ion deprotonation Deprotonation oxonium_ion->deprotonation -H⁺ aldol_product β-Hydroxy Ketone (Aldol Addition Product) deprotonation->aldol_product

Caption: Acid-catalyzed aldol addition mechanism.

References

Application Notes and Protocols: 4,4-Difluoro-2-pentanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated compounds are of paramount importance in modern medicinal chemistry, with the strategic introduction of fluorine atoms often leading to improved metabolic stability, bioavailability, and binding affinity of drug candidates. The difluoromethyl group (CHF₂) is a particularly valuable moiety as it can act as a bioisostere for a hydroxyl group or a thiol, and can modulate the acidity of adjacent protons. 4,4-Difluoro-2-pentanone is a versatile fluorinated building block that can be employed in the synthesis of various heterocyclic scaffolds of medicinal interest.

These application notes detail the use of this compound as a precursor for the synthesis of bioactive difluoromethyl-substituted pyrazoles. Pyrazole derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5][6] The incorporation of a difluoromethyl group into the pyrazole scaffold is a promising strategy for the development of novel therapeutics with enhanced properties.[7][8][9]

Application: Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazole

A key application of this compound in medicinal chemistry is its use as a 1,3-dicarbonyl equivalent in the synthesis of difluoromethyl-substituted pyrazoles. The reaction with hydrazine hydrate provides a straightforward method to construct the pyrazole ring.

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-5-methyl-1H-pyrazole

Materials:

  • This compound (MW: 122.11 g/mol )[10]

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.0-1.2 eq).

  • Add a catalytic amount of glacial acetic acid.

  • The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-(difluoromethyl)-5-methyl-1H-pyrazole.

Reaction Workflow

G reagents This compound + Hydrazine Hydrate solvent Ethanol, Acetic Acid (cat.) reagents->solvent Dissolve reaction Reflux solvent->reaction Heat workup Solvent Removal, Extraction, Washing reaction->workup Cool purification Column Chromatography workup->purification product 3-(Difluoromethyl)-5-methyl-1H-pyrazole purification->product

Caption: Synthetic workflow for 3-(Difluoromethyl)-5-methyl-1H-pyrazole.

Signaling Pathways and Logical Relationships

The resulting difluoromethyl-substituted pyrazoles can be further elaborated to target various biological pathways. For instance, many pyrazole-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Simplified Inflammatory Pathway and Potential Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Pyrazole Difluoromethyl Pyrazole Derivative Pyrazole->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Quantitative Data Summary

While specific quantitative data for derivatives of 3-(difluoromethyl)-5-methyl-1H-pyrazole are not available in the initial search, the following table presents hypothetical data to illustrate how the biological activity of such compounds would be presented. The data would be obtained from relevant in vitro assays.

Compound IDTargetAssay TypeIC₅₀ (nM)
DFP-001COX-1Enzyme Inhibition150
DFP-001COX-2Enzyme Inhibition25
DFP-002p38 MAPKKinase Assay75
DFP-003TNF-αELISA200

Conclusion

This compound serves as a valuable and accessible building block for the synthesis of difluoromethyl-substituted pyrazoles, a class of compounds with significant potential in medicinal chemistry. The straightforward cyclocondensation reaction with hydrazine provides a reliable route to this important scaffold. Further derivatization of the resulting pyrazole can lead to the discovery of novel drug candidates with improved pharmacological profiles. The protocols and conceptual frameworks provided herein are intended to guide researchers in the exploration of this compound for drug discovery applications.

References

Application Notes & Protocols: The Strategic Use of 4,4-Difluoro-2-pentanone in the Synthesis of Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4,4-Difluoro-2-pentanone as a versatile building block in the synthesis of valuable agrochemical scaffolds. While direct literature examples detailing the use of this specific ketone in the synthesis of commercial agrochemicals are not prevalent, its structure lends itself to the formation of key fluorinated heterocyclic cores, such as pyrazoles and pyridines, which are prominent in modern fungicides, herbicides, and insecticides.

The introduction of a gem-difluoro group can significantly enhance the biological activity and metabolic stability of agrochemicals. This document outlines detailed, plausible synthetic protocols based on established reactions of analogous difluorinated ketones.

Synthesis of Difluoromethyl-Substituted Pyrazole Scaffolds

Difluoromethyl-pyrazole carboxamides are a well-established class of fungicides, primarily acting as succinate dehydrogenase inhibitors (SDHIs). The synthesis of the core 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a critical step. This compound can serve as a key precursor to a difluoromethyl pyrazole intermediate.

Reaction Scheme:

A plausible synthetic route involves the initial functionalization of this compound to a 1,3-dicarbonyl compound, followed by cyclization with a hydrazine derivative.

Experimental Protocol: Synthesis of a 3-(Difluoromethyl)-5-methyl-1H-pyrazole intermediate

This protocol is adapted from methodologies for the synthesis of fluorinated pyrazoles from β-dicarbonyl compounds.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Diethyl oxalate

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, slowly add a mixture of this compound (1.0 eq) and diethyl oxalate (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • The mixture is then quenched with 1 M HCl and extracted with diethyl ether.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2,2-difluoro-4-oxopentanoate.

  • Cyclization: The crude intermediate is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford the 3-(difluoromethyl)-5-methyl-1H-pyrazole.

Quantitative Data:

The following table presents representative yields and reaction times for analogous Claisen condensation and pyrazole formation reactions found in the literature.

StepReactantsProductSolventCatalyst/ReagentTime (h)Yield (%)
Claisen Condensationα,α-difluoro ketone, diethyl oxalateβ-ketoesterEthanolNaOEt12-1870-85
Pyrazole Formationβ-ketoester, hydrazine hydrateSubstituted pyrazoleEthanol-4-675-90

Logical Workflow for Pyrazole Synthesis

start This compound step1 Claisen Condensation (NaOEt, Diethyl oxalate) start->step1 intermediate1 Ethyl 2,2-difluoro-4-oxopentanoate step1->intermediate1 step2 Cyclization (Hydrazine hydrate) intermediate1->step2 product 3-(Difluoromethyl)-5-methyl- 1H-pyrazole step2->product

Caption: Synthetic pathway from this compound to a difluoromethyl pyrazole scaffold.

Synthesis of Difluoromethyl-Substituted Pyridine Scaffolds

Fluorinated pyridines are crucial components in a wide array of herbicides and insecticides. The synthesis of these heterocycles can be approached through the condensation of 1,5-dicarbonyl compounds with an ammonia source. This compound can be a starting point for constructing such a precursor.

Reaction Scheme:

A potential route involves an initial aldol condensation of this compound with a suitable aldehyde, followed by oxidation and subsequent cyclization.

Experimental Protocol: Synthesis of a 2-(Difluoromethyl)-4-methyl-6-phenylpyridine intermediate

This protocol is conceptualized based on established pyridine synthesis methodologies.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ammonium acetate

  • Acetic acid

Procedure:

  • Aldol Condensation: To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of aqueous NaOH.

  • Stir the mixture at room temperature for 24 hours.

  • Neutralize the reaction with dilute HCl and extract with ethyl acetate.

  • The organic layer is washed with brine, dried over Na2SO4, and concentrated to yield the crude α,β-unsaturated ketone.

  • Hantzsch-type Pyridine Synthesis: A mixture of the crude α,β-unsaturated ketone (1.0 eq), another equivalent of a β-ketoester (e.g., ethyl acetoacetate), and an excess of ammonium acetate in acetic acid is heated to reflux for 8-12 hours.

  • The reaction mixture is cooled, poured into ice water, and neutralized with a saturated solution of sodium bicarbonate.

  • The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to give the target pyridine.

Quantitative Data:

The table below shows typical yields for analogous aldol condensation and pyridine synthesis reactions.

StepReactantsProductSolventCatalyst/ReagentTime (h)Yield (%)
Aldol CondensationKetone, Aldehydeα,β-Unsaturated ketoneEthanolNaOH2460-80
Pyridine Synthesis1,5-Dicarbonyl precursor, Ammonium acetateSubstituted pyridineAcetic Acid-8-1250-75

Experimental Workflow for Pyridine Synthesis

cluster_start Starting Materials start_ketone This compound step1 Aldol Condensation (NaOH, Ethanol) start_ketone->step1 start_aldehyde Benzaldehyde start_aldehyde->step1 intermediate α,β-Unsaturated Ketone step1->intermediate step2 Hantzsch-type Synthesis (Ammonium acetate, Acetic Acid) intermediate->step2 product 2-(Difluoromethyl)-4-methyl- 6-phenylpyridine step2->product

Application Notes and Protocols: Purification of 4,4-Difluoro-2-pentanone by Distillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4,4-Difluoro-2-pentanone via distillation. This fluorinated ketone is a potentially valuable building block in medicinal chemistry and materials science. The protocol herein is designed to guide researchers in obtaining high-purity this compound, a critical step for its application in sensitive downstream processes. The procedure is based on the physicochemical properties of the compound and its likely impurities, offering a robust method for its isolation.

Introduction

Fluorinated organic compounds are of significant interest in drug development and materials science due to the unique properties conferred by fluorine atoms, such as altered metabolic stability, binding affinity, and lipophilicity. This compound is a ketone with a gem-difluoro group, which can serve as a versatile synthon for the introduction of this motif into more complex molecules. The purity of such building blocks is paramount for the success of subsequent reactions and the integrity of the final products. Distillation is a fundamental and effective technique for the purification of liquid organic compounds based on differences in their boiling points. This application note details a fractional distillation protocol for the purification of this compound.

Physicochemical Properties

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC5H8F2O122.11[1]98.6 (calculated)[1]
2-PentanoneC5H10O86.13102

Potential Impurities

The synthesis of this compound, likely proceeding through the electrophilic fluorination of 2-pentanone, may result in a crude product containing several impurities. Understanding the nature of these impurities is crucial for designing an effective purification strategy.

Table 2: Potential Impurities and their Estimated Boiling Points

ImpurityRationale for PresenceEstimated Boiling Point (°C)
2-Pentanone (starting material)Incomplete reaction102
4-Fluoro-2-pentanone (intermediate)Incomplete difluorination~110-120 (estimated)
Solvents (e.g., acetonitrile, dichloromethane)Reaction or work-up residueAcetonitrile: 81.6, Dichloromethane: 39.6
Byproducts from fluorinating agentDecomposition or side reactionsVariable

Note: The boiling point of 4-Fluoro-2-pentanone is an estimation based on the general trend that fluorination can sometimes increase the boiling point due to increased molecular weight and polarity, although strong intermolecular interactions can also play a significant role.

Experimental Protocol: Fractional Distillation of this compound

This protocol describes the purification of crude this compound using fractional distillation at atmospheric pressure.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

  • Standard laboratory glassware and clamps

  • Vacuum source (optional, for vacuum distillation if required)

Procedure:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood.

    • Place the crude this compound and boiling chips (or a magnetic stir bar) into a dry round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the round-bottom flask.

    • Place the distillation head on top of the column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Attach the condenser and the receiving flask.

    • Insulate the fractionating column and the distillation head with glass wool to ensure an adiabatic process.

  • Distillation:

    • Begin gentle heating of the distillation pot using the heating mantle.

    • Observe the temperature as the vapor begins to rise through the column.

    • Low-boiling impurities, such as residual solvents, will distill first. Collect this initial fraction in a separate receiving flask and discard it appropriately.

    • As the temperature approaches the expected boiling point of this compound (around 98-100 °C), a steady distillation rate should be established.

    • Collect the fraction that distills at a constant temperature. This is the purified this compound.

    • Monitor the temperature closely. A significant drop or rise in temperature indicates that the desired product has finished distilling or that a higher-boiling impurity is beginning to co-distill.

    • Change the receiving flask if the temperature fluctuates significantly.

  • Fraction Collection and Analysis:

    • Collect at least three fractions: a forerun (low-boiling impurities), the main fraction (purified product), and a tail fraction (higher-boiling impurities).

    • Analyze the purity of the main fraction using appropriate analytical techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).

Safety Precautions:

  • Perform the distillation in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Fluorinated compounds may have unknown toxicity; handle with care.

  • Ensure all glassware is free of cracks and stars to prevent breakage upon heating.

  • Never distill to dryness, as this can lead to the formation of explosive peroxides in some cases and can cause the flask to crack.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow of the purification process.

Distillation_Workflow crude_product Crude this compound distillation_setup Assemble Fractional Distillation Apparatus crude_product->distillation_setup heating Gentle Heating distillation_setup->heating forerun Collect Forerun (Low-Boiling Impurities) heating->forerun main_fraction Collect Main Fraction (Purified Product) forerun->main_fraction Temp. Stabilizes tail_fraction Collect Tail Fraction (High-Boiling Impurities) main_fraction->tail_fraction Temp. Fluctuates analysis Purity Analysis (GC, NMR, MS) main_fraction->analysis

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound by fractional distillation. By carefully controlling the distillation parameters and collecting fractions based on temperature, a high degree of purity can be achieved. The provided data tables and workflow diagram serve as valuable resources for researchers working with this and similar fluorinated ketones. The successful purification of this compound is a critical step in enabling its use in the synthesis of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols for Recrystallization of Difluorobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the purification of difluorobenzophenone derivatives by recrystallization. Difluorobenzophenones are important intermediates in the synthesis of pharmaceuticals and high-performance polymers, such as PEEK. The purity of these precursors is often critical for the success of subsequent reactions and the properties of the final products. Recrystallization is a powerful and widely used technique to enhance the purity of these solid compounds.

Introduction to Recrystallization

Recrystallization is a purification technique for solid compounds that relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures. The general principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent. The purified crystals are then isolated by filtration.

The choice of solvent is crucial for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature.

  • Either not dissolve the impurities at all, so they can be filtered off from the hot solution, or dissolve them very well, so they remain in the cold solvent (mother liquor) after the desired compound has crystallized.

  • Be chemically inert towards the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

Data on Recrystallization of Difluorobenzophenone Derivatives

The following table summarizes quantitative data for the recrystallization of specific difluorobenzophenone isomers.

DerivativeRecrystallization Solvent(s)Solvent to Crude Product Ratio (v/w)Initial PurityFinal PurityYieldMelting Point (°C)
4,4'-Difluorobenzophenone Methanol~1.95 mL / 1 gNot Specified>99.9%91%107-108 °C[1]
4,4'-Difluorobenzophenone Acetic Acid : Water (9:1)1.5 mL / 1 g~95%>99.5% (after 3 cycles)Not SpecifiedNot Specified[2]
2,4'-Difluorobenzophenone Methanol, Ethanol, n-Hexane, THF, or mixtures thereofNot Specified~98.0-98.5%>99.0%Not Specified22-24 °C[3][4]

Experimental Protocols

Below are general and specific protocols for the recrystallization of difluorobenzophenone derivatives.

General Protocol for Recrystallization of Difluorobenzophenone Derivatives

This protocol provides a general workflow for selecting a solvent and performing the recrystallization.

1. Solvent Selection: a. Place a small amount (e.g., 20-30 mg) of the crude difluorobenzophenone derivative into several test tubes. b. Add a small volume (e.g., 0.5 mL) of a different test solvent to each tube. Common solvents to test include methanol, ethanol, isopropanol, hexane, ethyl acetate, and toluene. c. Observe the solubility at room temperature. A suitable solvent should show low solubility. d. Gently heat the test tubes with low solubility to the boiling point of the solvent. The compound should dissolve completely. e. Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

2. Recrystallization Procedure: a. Place the crude difluorobenzophenone derivative in an Erlenmeyer flask. b. Add the minimum amount of the chosen solvent to the flask to cover the solid. c. Heat the mixture to the boiling point of the solvent while stirring. d. Add small portions of hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent. e. If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. f. Cover the flask containing the clear solution and allow it to cool slowly to room temperature. g. Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield. h. Collect the crystals by vacuum filtration using a Büchner funnel. i. Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. j. Dry the purified crystals in a vacuum oven or desiccator. k. Determine the melting point of the purified crystals and calculate the percent recovery.

Specific Protocol: Recrystallization of 4,4'-Difluorobenzophenone from Methanol[1]

This protocol is an example for the purification of 4,4'-difluorobenzophenone.

Materials:

  • Crude 4,4'-difluorobenzophenone (e.g., 102.8 g of light yellow solid)[1]

  • Methanol (e.g., 200 g)[1]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a suitable Erlenmeyer flask, combine 102.8 g of crude 4,4'-difluorobenzophenone with 200 g of methanol.[1]

  • Heat the mixture with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to promote further crystallization.

  • Collect the white crystals by vacuum filtration.[1]

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain the purified product.

  • The expected result is approximately 93 g of white crystals with a purity of 99.9% and a melting point of 107-108°C, corresponding to a yield of 91%.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the recrystallization of difluorobenzophenone derivatives.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_impurities Impurities A Crude Solid B Add Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C Insoluble Impurities D Cool Solution Slowly B->D No Insoluble Impurities C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G J Soluble Impurities in Mother Liquor F->J H Dry Crystals G->H I Pure Product H->I

References

Application Note: Chromatographic Separation of 4,4-Difluoro-2-pentanone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

4,4-Difluoro-2-pentanone (C₅H₈F₂O) is a chiral ketone containing a stereocenter at the C4 position.[4] The presence of fluorine atoms can significantly influence the biological activity and pharmacokinetic properties of a molecule. Consequently, the ability to separate and characterize the individual enantiomers of such compounds is of critical importance in drug development and stereoselective synthesis. Chiral chromatography, particularly gas chromatography with chiral stationary phases (CSPs), has proven to be a powerful tool for the enantiomeric resolution of volatile compounds like ketones.[1][3][5] Cyclodextrin-based CSPs, in particular, offer a versatile platform for chiral recognition due to their unique toroidal structure, which allows for the formation of transient diastereomeric complexes with the analyte enantiomers.[1][2] This application note presents a detailed protocol for the separation of (R)- and (S)-4,4-Difluoro-2-pentanone using a commercially available cyclodextrin-based chiral GC column.

Experimental Protocol

This protocol is a recommended starting point and may require optimization for specific instrumentation and sample matrices.

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral GC Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral stationary phase.[3]

  • Carrier Gas: Helium (99.999% purity)

  • Syringe: 10 µL GC syringe

  • Vials: 2 mL amber glass vials with PTFE/silicone septa

  • Sample: Racemic this compound standard, diluted in a suitable solvent (e.g., methylene chloride or hexane) to a concentration of 100 µg/mL.

2. Gas Chromatograph Conditions:

ParameterSetting
Inlet Split/Splitless
Inlet Temperature 220 °C
Split Ratio 50:1
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program
Initial Temperature60 °C
Initial Hold Time2 min
Ramp Rate5 °C/min
Final Temperature180 °C
Final Hold Time5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 250 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound at 1 mg/mL in methylene chloride.

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with methylene chloride.

  • Transfer the working standard to a 2 mL autosampler vial and seal.

4. Data Acquisition and Analysis:

  • Equilibrate the GC system at the initial conditions for at least 30 minutes.

  • Inject the prepared sample.

  • Acquire the chromatogram for the full duration of the oven program.

  • Identify the peaks corresponding to the two enantiomers of this compound.

  • Integrate the peak areas to determine the enantiomeric ratio.

  • Calculate the resolution (Rs) between the two enantiomer peaks using the standard formula.

Expected Results

Under the proposed chromatographic conditions, baseline separation of the (R)- and (S)-enantiomers of this compound is anticipated. A hypothetical chromatogram would show two distinct, well-resolved peaks. The elution order of the enantiomers will depend on the specific interactions with the chiral stationary phase and would need to be confirmed with enantiomerically pure standards if available.

Quantitative Data Summary (Hypothetical)

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 15.215.8
Peak Area (%) 50.149.9
Peak Asymmetry (Tf) 1.11.1
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Workflow Diagram

G Workflow for Chiral GC Separation of this compound Isomers cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL Stock Solution of Racemic this compound prep2 Dilute to 100 µg/mL Working Standard prep1->prep2 prep3 Transfer to Autosampler Vial prep2->prep3 gc2 Inject 1 µL of Sample prep3->gc2 gc1 Equilibrate GC System gc1->gc2 gc3 Run GC Method with Chiral Column gc2->gc3 data1 Acquire Chromatogram gc3->data1 data2 Identify and Integrate Enantiomer Peaks data1->data2 data3 Calculate Resolution (Rs) and Enantiomeric Ratio data2->data3

Caption: Experimental workflow for the chiral GC separation of this compound isomers.

Discussion

The successful separation of this compound enantiomers relies on the formation of transient diastereomeric complexes with the chiral stationary phase. The hydroxyl groups on the exterior of the cyclodextrin cavity and the ether linkages within provide sites for hydrogen bonding and dipole-dipole interactions, which are key to chiral recognition.[1] The fluorinated nature of the analyte may also contribute to specific interactions with the stationary phase, potentially enhancing selectivity.

Optimization of the method may be necessary. The oven temperature program, specifically the initial temperature and ramp rate, can significantly affect resolution. A slower ramp rate may improve separation but will increase analysis time. The choice of carrier gas flow rate also impacts efficiency and resolution. For detection, while FID is a robust and universal detector for organic compounds, mass spectrometry (MS) would provide definitive identification of the eluting peaks and can be particularly useful for complex matrices.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chromatographic separation of this compound isomers. By employing a cyclodextrin-based chiral GC column and the specified conditions, researchers should be able to achieve effective enantioseparation. The provided workflow and expected results offer a clear guide for the implementation and evaluation of this method in a research or drug development setting. Further optimization may be required to achieve the desired resolution and analysis time for specific applications.

References

Handling and storage procedures for 4,4-Difluoro-2-pentanone.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of 4,4-Difluoro-2-pentanone. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, these protocols are based on general best practices for handling fluorinated ketones and data from structurally similar compounds. A substance-specific risk assessment is mandatory before commencing any work.

Chemical and Physical Properties

A summary of the available quantitative data for this compound and a structurally similar compound, 1-Chloro-1,1-difluoro-2,4-pentanedione, is presented below for reference.

PropertyThis compound1-Chloro-1,1-difluoro-2,4-pentanedione
Molecular Formula C5H8F2OC5H3ClF2O2
CAS Number 86154-50-92375-76-0
Hazard Statements Data not availableFlammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
Signal Word Data not availableWarning

Handling and Storage Protocols

1. Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment is crucial to ensure safety when handling this compound. The recommended PPE includes:

  • Eye and Face Protection : Chemical safety goggles and a face shield should be worn at all times to protect against splashes.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or butyl rubber, are essential. Gloves should be inspected for any signs of degradation before use.

  • Protective Clothing : A lab coat or chemical-resistant apron should be worn to protect against skin contact.[2]

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge should be used.

2. Engineering Controls

  • Ventilation : All handling of this compound should be performed in a certified chemical fume hood to maintain low exposure levels.

  • Safety Showers and Eyewash Stations : These should be readily accessible in the immediate work area.

3. Spill and Emergency Procedures

  • Minor Spills : In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated material into a sealed, labeled container for proper disposal.

  • Major Spills : For larger spills, evacuate the area and contact the appropriate emergency response team.

  • Fire : Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct water jet, as it may spread the fire.

4. First Aid Measures

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

5. Storage Procedures

  • Container : Store in a tightly sealed, properly labeled container.

  • Temperature : Keep in a cool, dry, and well-ventilated area.

  • Incompatible Materials : Store away from strong oxidizing agents, strong bases, and reducing agents.

  • Ignition Sources : Keep away from heat, sparks, and open flames.[1]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

start Start: Receive Chemical storage Storage: Cool, Dry, Ventilated Area start->storage Inspect & Log handling_prep Preparation for Handling: Don PPE storage->handling_prep handling Handling: In Chemical Fume Hood handling_prep->handling experiment Experimentation handling->experiment waste Waste Collection: Labeled, Sealed Container experiment->waste decontamination Decontamination: Clean Work Area & PPE waste->decontamination disposal End: Proper Waste Disposal decontamination->disposal

Caption: Workflow for Safe Handling of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4-Difluoro-2-pentanone synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) or Selectfluor®.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or degraded fluorinating agent.Use a fresh batch of the fluorinating agent. Ensure storage conditions are appropriate (e.g., DAST is sensitive to moisture).
Reaction temperature is too low.Gradually increase the reaction temperature in small increments (5-10 °C) and monitor the reaction progress by TLC or GC-MS.
Insufficient reaction time.Extend the reaction time and monitor the consumption of the starting material.
Poor quality starting material.Purify the starting material (e.g., 4-hydroxy-2-pentanone or 4-penten-2-one) before use.
Formation of Multiple Byproducts Reaction temperature is too high, leading to decomposition or side reactions.Lower the reaction temperature. Consider adding the fluorinating agent dropwise at a lower temperature.
Presence of water in the reaction mixture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect stoichiometry of reagents.Carefully control the molar ratio of the substrate to the fluorinating agent. An excess of the fluorinating agent can sometimes lead to over-fluorination or side reactions.
Incomplete Reaction (Mixture of Starting Material and Product) Insufficient amount of fluorinating agent.Increase the molar equivalents of the fluorinating agent. A slight excess (1.1-1.5 equivalents) is often necessary.
Short reaction time.As mentioned above, prolong the reaction time and monitor its progress.
Difficult Purification Co-elution of the product with byproducts or the unreacted starting material.Optimize the purification method. For column chromatography, try different solvent systems or use a different stationary phase. Distillation under reduced pressure can also be effective if the boiling points are sufficiently different.
Residual fluorinating agent or its byproducts.Quench the reaction properly (e.g., with saturated sodium bicarbonate solution for DAST) and perform an aqueous workup to remove water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Two primary synthetic routes are commonly considered:

  • Fluorination of a Precursor Ketone: This involves the direct fluorination of a suitable precursor, such as 4-hydroxy-2-pentanone, using a fluorinating agent like Diethylaminosulfur Trifluoride (DAST).

  • From Ethyl 4,4-difluoroacetoacetate: This two-step method involves the synthesis of ethyl 4,4-difluoroacetoacetate followed by ketonic hydrolysis and decarboxylation to yield the desired product.[1][2]

Q2: Which fluorinating agent is better for this synthesis, DAST or Selectfluor®?

A2: The choice of fluorinating agent depends on the substrate and reaction conditions.

  • DAST is a versatile nucleophilic fluorinating agent effective for converting hydroxyl groups and ketones to their corresponding fluorides.[3] However, it is moisture-sensitive and can be hazardous if not handled properly.[4][5]

  • Selectfluor® is an electrophilic fluorinating agent that is often used for the fluorination of enolates or enamines.[6][7] It is a solid and generally easier and safer to handle than DAST.[8] The reaction of enamines with Selectfluor® has been shown to be a straightforward route to difluorinated carbonyl compounds.[7]

Q3: What are the critical safety precautions to take when working with fluorinating agents like DAST?

A3: DAST is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. DAST can react violently with water and should be handled under anhydrous conditions. It is also thermally unstable and should not be heated above 90 °C to avoid explosive decomposition.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the ratio of starting material to product.

Q5: What is a typical workup procedure for a reaction involving DAST?

A5: A typical workup involves carefully and slowly quenching the reaction mixture by adding it to a cooled, stirred solution of saturated aqueous sodium bicarbonate to neutralize any remaining DAST and acidic byproducts. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxy-2-pentanone using DAST (Hypothetical)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxy-2-pentanone (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g of substrate).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST: Slowly add DAST (1.2 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by distillation.

Protocol 2: Synthesis via Ethyl 4,4-difluoroacetoacetate (Two-Step)

Step 1: Synthesis of Ethyl 4,4-difluoroacetoacetate [1][2]

This step typically involves a Claisen condensation of ethyl difluoroacetate with ethyl acetate in the presence of a base like sodium ethoxide.

Step 2: Ketonic Hydrolysis and Decarboxylation [9]

  • Hydrolysis: Reflux the ethyl 4,4-difluoroacetoacetate (1.0 eq) with an aqueous solution of a dilute acid (e.g., 10% HCl) or a base (e.g., 5% NaOH) for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Neutralization and Extraction: After cooling, if a basic hydrolysis was performed, neutralize the reaction mixture with dilute acid. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent and purify the resulting this compound by distillation.

Visualizations

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low Yield or No Product check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Analyze Workup and Purification workup_ok Purification Efficient? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh Reagents / Adjust Stoichiometry reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Adjust Temperature or Time conditions_ok->optimize_conditions No optimize_workup Modify Purification Method workup_ok->optimize_workup No success Yield Improved workup_ok->success Yes optimize_reagents->success optimize_conditions->success optimize_workup->success

Caption: Troubleshooting workflow for low yield synthesis.

Synthesis_Pathway Synthetic Pathways to this compound cluster_0 Route 1: Direct Fluorination cluster_1 Route 2: From Acetoacetate Derivative start1 4-Hydroxy-2-pentanone reagent1 DAST or Selectfluor® start1->reagent1 product This compound reagent1->product start2 Ethyl Difluoroacetate + Ethyl Acetate intermediate Ethyl 4,4-difluoroacetoacetate start2->intermediate Claisen Condensation reagent2 Ketonic Hydrolysis (H₃O⁺ or OH⁻, Δ) intermediate->reagent2 product2 This compound reagent2->product2

Caption: Overview of synthetic routes.

References

Technical Support Center: Synthesis of 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4,4-Difluoro-2-pentanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this and structurally related β,β-difluoroketones.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The synthesis of this compound, a β,β-difluoroketone, typically involves the deoxofluorination of a corresponding β-dicarbonyl compound or a related precursor. A common strategy is the reaction of a β-diketone, such as acetylacetone (2,4-pentanedione), with a nucleophilic fluorinating agent. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for converting ketones into geminal difluorides. Another approach involves the treatment of 1,3-dithiolane derivatives of ketones with a halogenating agent and a fluoride source.

Q2: What are the most common side reactions observed during the synthesis of this compound?

A2: The most frequently encountered side reactions during the fluorination of ketone precursors to form gem-difluoro compounds include:

  • Monofluorination: Incomplete reaction leading to the formation of 4-fluoro-2-pentanone.

  • Elimination: For enolizable ketones, the formation of vinyl fluoride byproducts can occur.

  • Rearrangement Reactions: Certain substrates, particularly under harsh reaction conditions or with specific fluorinating agents like DAST, may undergo skeletal rearrangements.

  • Over-fluorination: While less common for the target molecule, aggressive fluorinating conditions could potentially lead to fluorination at other positions.

  • Hydrolysis: The gem-difluoro group can be sensitive to hydrolysis under certain conditions, potentially reverting to the ketone.

Q3: How can I minimize the formation of the vinyl fluoride byproduct?

A3: The formation of vinyl fluoride is a common side reaction when using reagents like DAST on enolizable ketones. To minimize this, consider the following:

  • Choice of Fluorinating Agent: Aminodifluorosulfinium tetrafluoroborate salts have been shown to provide less elimination byproduct compared to DAST and Deoxo-Fluor.

  • Reaction Conditions: Carefully controlling the reaction temperature and using non-polar, aprotic solvents can help suppress elimination pathways.

  • Alternative Substrates: Protecting the enolizable proton or using a precursor that is less prone to elimination can be an effective strategy.

Q4: My reaction is showing low yield. What are the potential causes?

A4: Low yields in the synthesis of this compound can stem from several factors:

  • Reagent Purity and Activity: Ensure the fluorinating agent is of high quality and has not degraded due to moisture or improper storage.

  • Reaction Temperature: The optimal temperature can be crucial. Some fluorinations require low temperatures to prevent side reactions, while others may need elevated temperatures to proceed at a reasonable rate.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using appropriate analytical techniques (e.g., GC-MS, NMR).

  • Product Instability: The desired product might be unstable under the reaction or workup conditions.

  • Purification Losses: The purification process, such as distillation or chromatography, may lead to significant loss of the product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low to no conversion of starting material Inactive fluorinating agent.Use a fresh batch of the fluorinating agent. Ensure anhydrous conditions as these reagents are moisture-sensitive.
Insufficient reaction temperature or time.Gradually increase the reaction temperature and/or extend the reaction time while monitoring for product formation and byproduct accumulation. For some ketones, fluorination with DAST can require prolonged heating.
Presence of significant amounts of monofluorinated ketone Insufficient stoichiometry of the fluorinating agent.Increase the molar equivalents of the fluorinating agent. A stepwise addition of the reagent might also improve the yield of the difluorinated product.
Short reaction time.Extend the reaction duration to allow for the second fluorination step to occur.
Formation of a major vinyl fluoride byproduct Use of a highly enolizable starting material with a strong base-like fluorinating agent.Switch to a less basic fluorinating agent. Consider using aminodifluorosulfinium salts which are reported to give fewer elimination byproducts. Optimize reaction conditions by lowering the temperature.
Observation of unexpected rearranged products Use of a fluorinating agent known to promote carbocationic rearrangements (e.g., DAST).Consider using a more thermally stable and less rearrangement-prone fluorinating agent like Deoxo-Fluor. Maintain strict temperature control at lower temperatures.
Product degradation during workup or purification Hydrolysis of the gem-difluoro group.Ensure the workup procedure is non-aqueous or minimally aqueous and neutral or slightly acidic. Avoid strongly basic conditions during extraction and purification.
Thermal decomposition during distillation.Use vacuum distillation at a lower temperature to purify the product.

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Conversion of Ketones to Gem-Difluorides

Fluorinating AgentKey CharacteristicsCommon Side Reactions/Issues
DAST (Diethylaminosulfur trifluoride) Widely used, effective for many substrates.Thermally unstable, can lead to elimination (vinyl fluorides) and rearrangements.
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) More thermally stable than DAST, often provides higher yields.Can still promote elimination in some cases.
Aminodifluorosulfinium tetrafluoroborates Crystalline, stable, and easy to handle. Generate less elimination byproduct.May require a fluoride source promoter.
Sulfur Tetrafluoride (SF4) Powerful fluorinating agent.Highly toxic and corrosive gas requiring specialized equipment.

Experimental Protocols

While a specific protocol for this compound is not detailed in the available literature, a general procedure for the gem-difluorination of a ketone using a reagent like Deoxo-Fluor would be as follows. Caution: This is a generalized procedure and must be adapted and optimized for the specific substrate and scale. Always perform a thorough risk assessment before conducting any chemical synthesis.

General Protocol for Deoxofluorination of a Ketone

  • Reaction Setup: A dry, inert-atmosphere reaction vessel (e.g., a flame-dried flask under nitrogen or argon) is charged with a solution of the starting ketone (e.g., 2,4-pentanedione) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM).

  • Cooling: The reaction mixture is cooled to a low temperature (typically -78 °C to 0 °C) using a suitable cooling bath (e.g., dry ice/acetone or ice/water).

  • Reagent Addition: The fluorinating agent (e.g., Deoxo-Fluor

Technical Support Center: Byproduct Analysis of 4,4-Difluoro-2-pentanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in analyzing byproducts from reactions involving 4,4-Difluoro-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts expected in reactions with this compound?

A1: Due to the presence of the difluoro group and the ketone functional group, several types of byproducts can be anticipated depending on the reaction conditions. These include:

  • Aldol condensation products: In the presence of acid or base, this compound can undergo self-condensation or cross-condensation with other carbonyl compounds.

  • Over-reduction or over-oxidation products: Reduction reactions may not stop at the desired alcohol stage, leading to further deoxygenation. Conversely, oxidation reactions might cleave the carbon-carbon bond.

  • Products from reactions with Grignard or organolithium reagents: Besides the expected tertiary alcohol, byproducts from enolization of the ketone can occur, especially with sterically hindered Grignard reagents.[1] * Wittig reaction byproducts: Incomplete reaction can leave starting material, and side reactions of the ylide can occur. The stereoselectivity of the Wittig reaction can also lead to mixtures of E/Z isomers.[2][3][4] * Hydration products: Carbonyl groups adjacent to α,α-difluorinated carbons have a tendency for rapid hydration, which can be a complicating factor.[5]

Q2: How can I minimize the formation of byproducts during my reactions?

A2: Minimizing byproduct formation requires careful control of reaction parameters:

  • Temperature: Many side reactions are favored at higher temperatures. Maintaining the recommended reaction temperature is crucial.

  • Reagent stoichiometry: Using the correct molar ratios of reactants can prevent side reactions resulting from an excess of one reagent.

  • Purity of reagents and solvents: Impurities in starting materials or solvents can lead to unexpected byproducts.[6] Using high-purity, anhydrous solvents is especially critical for reactions like the Grignard reaction.

  • Inert atmosphere: For sensitive reactions like those involving organometallics, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent side reactions with oxygen or moisture.

Q3: What are the recommended analytical techniques for identifying and quantifying byproducts of this compound reactions?

A3: A combination of chromatographic and spectroscopic techniques is generally recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile byproducts.[7] * High-Performance Liquid Chromatography (HPLC): Useful for separating less volatile or thermally labile byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides detailed structural information about the byproducts. ¹⁹F NMR is particularly valuable for identifying fluorine-containing impurities.[5][8][9]

Troubleshooting Guides

Troubleshooting Aldol Condensation Reactions
Problem Possible Cause Suggested Solution
Low yield of desired product and high amount of starting material Reaction has not gone to completion.Increase reaction time or temperature. Check the catalyst activity.
Formation of multiple products Self-condensation and cross-condensation are competing.Use a non-enolizable aldehyde or ketone for cross-condensation. Use a strong, non-nucleophilic base to favor the desired enolate formation.
Formation of α,β-unsaturated ketone (dehydration product) Reaction temperature is too high.Run the reaction at a lower temperature to favor the aldol addition product.
Troubleshooting Grignard Reactions
Problem Possible Cause Suggested Solution
Low yield of the tertiary alcohol Grignard reagent was not formed successfully or was quenched.Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Use anhydrous ether as the solvent. Activate magnesium turnings if necessary.[1]
Recovery of starting ketone The Grignard reagent acted as a base, causing enolization.Use a less sterically hindered Grignard reagent if possible. Add the ketone slowly to an excess of the Grignard reagent.
Formation of a reduced product (secondary alcohol) Hydride transfer from the β-carbon of the Grignard reagent.This is more common with bulky Grignard reagents. Consider using an organolithium reagent instead.
Troubleshooting Wittig Reactions
Problem Possible Cause Suggested Solution
Low yield of the desired alkene The ylide was not formed efficiently or was unstable.Ensure a strong enough base is used to form the ylide. For unstable ylides, generate it in situ in the presence of the ketone.
Recovery of starting ketone The ylide is not reactive enough.Use a less stabilized ylide if the reaction allows. Increase the reaction temperature.
Formation of both E and Z isomers The stereochemistry of the Wittig reaction is not well-controlled.For Z-alkenes, use non-stabilized ylides in salt-free conditions. For E-alkenes, use stabilized ylides or the Schlosser modification.[3]

Experimental Protocols

Protocol 1: General GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms).

  • Injection: Inject 1 µL of the diluted sample.

  • GC Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Detection: Use electron ionization (EI) at 70 eV. Scan from m/z 40 to 400.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST).

Protocol 2: General HPLC Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.

  • HPLC Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

    • Start with 95% A, 5% B.

    • Ramp to 5% A, 95% B over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength where the reactants and expected products absorb (e.g., 210 nm for the carbonyl group) or a mass spectrometer (LC-MS).

Protocol 3: General NMR Analysis of Reaction Mixture
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Look for characteristic signals of expected byproducts (e.g., vinyl protons for elimination products, new CH-OH signals for reduction products).

  • ¹⁹F NMR: Acquire a fluorine NMR spectrum. This is crucial for identifying and quantifying all fluorine-containing species in the mixture. The chemical shifts will be indicative of the electronic environment of the fluorine atoms.[5][8][9]

Visualizations

Byproduct_Analysis_Workflow cluster_reaction Reaction Work-up cluster_analysis Byproduct Analysis start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction drying Drying over Na2SO4 extraction->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude Product evaporation->crude_product gcms GC-MS Analysis crude_product->gcms hplc HPLC Analysis crude_product->hplc nmr NMR Analysis (1H, 13C, 19F) crude_product->nmr identification Byproduct Identification gcms->identification quantification Byproduct Quantification hplc->quantification nmr->identification identification->quantification

Caption: Workflow for Byproduct Analysis.

Troubleshooting_Logic cluster_purity Purity Checks cluster_conditions Condition Checks cluster_workup Work-up Checks start Low Yield or Unexpected Products check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Work-up Procedure start->check_workup nmr_purity NMR of Starting Materials check_purity->nmr_purity gcms_purity GC-MS of Solvents check_purity->gcms_purity temp Temperature Control check_conditions->temp stoichiometry Reagent Stoichiometry check_conditions->stoichiometry atmosphere Inert Atmosphere check_conditions->atmosphere quenching Quenching Step check_workup->quenching extraction_solvent Extraction Solvent check_workup->extraction_solvent ph_adjustment pH Adjustment check_workup->ph_adjustment purify Purify/Dry Reagents nmr_purity->purify gcms_purity->purify optimize Optimize Conditions temp->optimize stoichiometry->optimize atmosphere->optimize modify_workup Modify Work-up quenching->modify_workup extraction_solvent->modify_workup ph_adjustment->modify_workup

Caption: Troubleshooting Logic Flowchart.

References

Overcoming low reactivity of 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,4-Difluoro-2-pentanone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental work.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by a balance of electronic and steric effects originating from the gem-difluoro group at the α-position to the carbonyl. Understanding these factors is crucial for troubleshooting and optimizing reactions.

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon. This electronic activation makes the ketone more susceptible to nucleophilic attack compared to its non-fluorinated analog.

Steric Effects: Conversely, the fluorine atoms and the methyl group at the C4 position create significant steric hindrance around the carbonyl group. This bulkiness can impede the approach of nucleophiles, potentially leading to lower reaction rates or requiring more forcing conditions.[1][2][3][4][5]

G Reactivity Reactivity of this compound ElectronicEffects Electronic Effects (Activating) Reactivity->ElectronicEffects StericEffects Steric Effects (Deactivating) Reactivity->StericEffects IncreasedElectrophilicity Increased Electrophilicity of Carbonyl Carbon ElectronicEffects->IncreasedElectrophilicity StericHindrance Steric Hindrance around Carbonyl StericEffects->StericHindrance FacilitatesNucleophilicAttack Facilitates Nucleophilic Attack IncreasedElectrophilicity->FacilitatesNucleophilicAttack HindersNucleophilicApproach Hinders Nucleophilic Approach StericHindrance->HindersNucleophilicApproach

Caption: Factors influencing the reactivity of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Grignard Reactions

Q1: Why am I observing low conversion in the Grignard reaction with this compound?

A1: Low conversion is likely due to the steric hindrance around the carbonyl group impeding the approach of the Grignard reagent. Additionally, side reactions such as enolization and reduction can consume the starting material.[6][7][8]

Troubleshooting:

  • Choice of Grignard Reagent: Use less sterically hindered Grignard reagents (e.g., methylmagnesium bromide) where possible.

  • Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Addition Rate: Add the Grignard reagent slowly to the ketone solution to maintain a low concentration of the nucleophile, which can favor addition over side reactions.

  • Lewis Acid Additives: The use of a Lewis acid, such as cerium(III) chloride (Luche conditions), can enhance the electrophilicity of the carbonyl carbon and may improve yields.

Q2: I am getting significant amounts of the starting ketone back after workup, and I also see a reduced alcohol by-product. What is happening?

A2: The recovery of the starting ketone suggests that the Grignard reagent is acting as a base and deprotonating the α-protons to form an enolate.[6] The formation of a reduced alcohol indicates that the Grignard reagent is acting as a reducing agent, transferring a β-hydride to the carbonyl carbon.[6] Both are common side reactions with sterically hindered ketones.

G Start Low Yield in Grignard Reaction CheckReagent Is the Grignard reagent bulky? Start->CheckReagent YesBulky Yes CheckReagent->YesBulky NoBulky No CheckReagent->NoBulky CheckTemp Is the reaction temperature too high? YesHighTemp Yes CheckTemp->YesHighTemp NoHighTemp No CheckTemp->NoHighTemp CheckAddition Is the addition of the Grignard reagent too fast? YesFastAdd Yes CheckAddition->YesFastAdd NoFastAdd No CheckAddition->NoFastAdd UseLessHindered Use a less hindered Grignard reagent. YesBulky->UseLessHindered NoBulky->CheckTemp LowerTemp Lower the reaction temperature (e.g., -78 °C). YesHighTemp->LowerTemp NoHighTemp->CheckAddition SlowAddition Add the Grignard reagent slowly. YesFastAdd->SlowAddition ConsiderLewisAcid Consider using a Lewis acid additive (e.g., CeCl3). NoFastAdd->ConsiderLewisAcid UseLessHindered->ConsiderLewisAcid LowerTemp->ConsiderLewisAcid SlowAddition->ConsiderLewisAcid

Caption: Troubleshooting workflow for Grignard reactions.

Aldol Condensation

Q3: I am struggling to form the enolate of this compound for an Aldol condensation. What base should I use?

A3: The acidity of the α-protons on the methyl side (C1) is increased by the inductive effect of the carbonyl group. However, strong, non-nucleophilic bases are recommended to ensure complete and irreversible enolate formation, which can be challenging with some ketones.[9][10] Using a strong, sterically hindered base like lithium diisopropylamide (LDA) can be effective.[9]

Troubleshooting:

  • Base Selection: Use a strong, non-nucleophilic base such as LDA or lithium hexamethyldisilazide (LHMDS).

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) are suitable for enolate formation.

  • Temperature: Form the enolate at low temperatures (e.g., -78 °C) to prevent side reactions.

Q4: My Aldol condensation is giving a low yield of the desired β-hydroxy ketone. What could be the issue?

A4: Low yields in Aldol condensations with this compound can be due to several factors: incomplete enolate formation, the reversibility of the Aldol addition, or side reactions. The steric hindrance of the ketone can also disfavor the reaction.[10]

Troubleshooting:

  • Ensure Complete Enolate Formation: Use a full equivalent of a strong base like LDA to drive the equilibrium towards the enolate.

  • Reaction Conditions: After enolate formation, add the aldehyde electrophile at a low temperature and then slowly warm the reaction to encourage the addition.

  • Promote Condensation: If the aldol addition product is prone to retro-aldol reaction, subsequent dehydration to the more stable α,β-unsaturated ketone (enone) can be promoted by heating or acidic/basic workup.[10][11]

G Ketone This compound Enolate Lithium Enolate Ketone->Enolate Deprotonation Alkoxide Intermediate Alkoxide Enolate->Alkoxide Nucleophilic Attack Aldehyde Aldehyde (Electrophile) Aldehyde->Alkoxide Product β-Hydroxy Ketone Alkoxide->Product Protonation Enone α,β-Unsaturated Ketone Product->Enone Dehydration LDA LDA, THF, -78 °C LDA->Ketone Workup H3O+ workup Workup->Alkoxide Heat Heat / Acid or Base Heat->Product

Caption: Proposed pathway for a base-mediated Aldol condensation.

Reduction Reactions

Q5: I want to reduce the carbonyl of this compound to an alcohol. Which reducing agent should I use for a high yield?

A5: Standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) should be effective. Due to the increased electrophilicity of the carbonyl carbon, the reaction may proceed readily.

Troubleshooting:

  • Chemoselectivity: If other reducible functional groups are present in the molecule, a milder reducing agent like NaBH₄ is preferred over the more reactive LiAlH₄.

  • Temperature: Perform the reduction at low temperatures (e.g., 0 °C) to control the reaction rate and minimize potential side reactions.

  • Solvent: Use appropriate solvents for the chosen reducing agent (e.g., methanol or ethanol for NaBH₄, THF or diethyl ether for LiAlH₄).

Data Presentation

Table 1: Comparison of Reaction Conditions for Related α-Fluoroketones

Reaction TypeSubstrateReagent/CatalystSolventTemperature (°C)Yield (%)Reference
Nucleophilic Addition2,2-DifluoroacetophenoneBenzylboronic acid pinacol ester, DABCONot specifiedNot specified76[12]
Aldol CondensationAcetoneNaOHNone (grinding)Room TempHigh[13]
Reduction (HDO)2-PentanoneRu/HZSM-5Not specified19091.8 (conversion)[14]
gem-DifluoroalkenylationSilyl enol ethers of ketonesCsFPyridine60up to 65[12]

Note: Data for this compound is limited; this table provides data for analogous reactions to guide experimental design.

Experimental Protocols

Protocol 1: Grignard Reaction with Methylmagnesium Bromide

Objective: To synthesize 2-methyl-4,4-difluoropentan-2-ol via Grignard addition.

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, argon or nitrogen supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Aldol Condensation with Benzaldehyde using LDA

Objective: To synthesize (E)-1-(4,4-difluoropentan-2-ylidene)-1-phenylpropan-2-ol followed by dehydration to the corresponding enone.

Materials:

  • Diisopropylamine

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Benzaldehyde

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise and stir at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • To promote dehydration to the enone, the crude product can be refluxed in benzene with a catalytic amount of p-toluenesulfonic acid using a Dean-Stark apparatus.

  • Purify the final product by column chromatography.

References

Preventing decomposition of 4,4-Difluoro-2-pentanone during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4,4-Difluoro-2-pentanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable fluorinated ketone during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Preventing Decomposition

Issue 1: Suspected Decomposition Under Basic Conditions

Symptoms:

  • Low reaction yield.

  • Formation of complex mixtures of byproducts.

  • Presence of elimination products (e.g., unsaturated ketones).

  • Detection of fluoride ions in the reaction mixture.

Root Cause Analysis: Alpha-fluorinated ketones can be susceptible to decomposition in the presence of bases. The primary pathway involves the abstraction of an acidic proton at the α-position, leading to an enolate intermediate. This intermediate can then undergo elimination of a fluoride ion, a relatively good leaving group, to form an α,β-unsaturated ketone.

Solutions:

  • Choice of Base: Opt for non-nucleophilic, sterically hindered bases to minimize direct attack on the carbonyl group and favor proton abstraction from the less fluorinated side if applicable. Examples include Lithium diisopropylamide (LDA) at low temperatures or proton sponges.

  • Temperature Control: Perform reactions at low temperatures (e.g., -78 °C) to minimize side reactions and control the reactivity of the base.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the exposure of the substrate to basic conditions.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can facilitate decomposition pathways.

Issue 2: Decomposition or Undesired Reactions Under Acidic Conditions

Symptoms:

  • Evidence of hydration or hemiacetal/hemiketal formation if alcohols are present.

  • Rearrangement products.

  • Low product yield.

Root Cause Analysis: Acidic conditions can promote the formation of the enol tautomer. While fluorination can influence the stability of the enol form, strong acids can catalyze its formation and subsequent undesired reactions.[1][2][3] The presence of fluorine atoms can also activate the carbonyl group towards nucleophilic attack.

Solutions:

  • pH Control: If acidic conditions are necessary, use buffered solutions or weak acids to maintain a mildly acidic environment (pH ~5-6) rather than using strong mineral acids.[1][2]

  • Aprotic Solvents: Whenever possible, utilize aprotic solvents to disfavor protonation and subsequent decomposition pathways.

  • Lewis Acids: Consider the use of Lewis acids instead of Brønsted acids to coordinate with the carbonyl oxygen and promote the desired reaction without introducing high concentrations of protons.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The main decomposition pathways for α-fluoroketones like this compound are typically initiated by enolization. Under basic conditions, this can lead to the elimination of fluoride to form an unsaturated ketone. Under acidic conditions, it can lead to undesired additions to the enol or carbonyl group.

Q2: How can I store this compound to ensure its stability?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5][6] Keep it away from heat, sparks, and open flames.[4][6][7] Avoid contact with strong bases, strong acids, and oxidizing agents. For long-term storage, refrigeration is recommended.

Q3: Are there any recommended stabilizers for reactions involving this compound?

A3: While specific stabilizers for this compound are not extensively documented, general ketone stabilizers might offer some protection. These can include radical inhibitors or chelating agents. For instance, citric acid and di-tertiary butyl-p-cresol have been used to stabilize other ketones.[8] However, their effectiveness for this specific fluorinated ketone would need to be evaluated experimentally.

Q4: What spectroscopic methods are best for monitoring the decomposition of this compound?

A4: 19F NMR is a highly effective technique for monitoring the decomposition, as it will show the disappearance of the signal corresponding to the C-F bonds of the starting material and the appearance of new signals from fluoride ions or fluorinated byproducts. 1H NMR and GC-MS are also valuable for identifying and quantifying the formation of decomposition products.

Quantitative Data Summary

The following table provides illustrative data on the stability of a generic α,α-difluoroketone under various conditions. This data is intended to serve as a general guideline, and specific results for this compound may vary.

ConditionTemperature (°C)Time (h)% Decomposition (Illustrative)Primary Decomposition Product (Illustrative)
1 M NaOH (aq)251> 90%α,β-Unsaturated Ketone
0.1 M NaHCO₃ (aq)2524~ 15%α,β-Unsaturated Ketone
1 M HCl (aq)2524~ 5%Hydrated Product
Anhydrous Triethylamine2524~ 10%α,β-Unsaturated Ketone
Anhydrous Pyridine2524< 5%Minor impurities
Neat, dark, 4°C-168< 1%No significant decomposition

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Alkylation

This protocol outlines a general method for the alkylation of this compound at the α'-position, minimizing decomposition.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (10 mL/mmol of ketone). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of Lithium diisopropylamide (LDA) (1.05 eq.) in THF to the cooled solvent.

  • Enolate Formation: Add this compound (1.0 eq.) dropwise to the LDA solution over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

  • Alkylation: Add the electrophile (e.g., alkyl halide, 1.1 eq.) dropwise and continue stirring at -78 °C for 1-3 hours, monitoring the reaction by TLC or GC.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Handling and Storage of this compound
  • Receiving: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area away from incompatible substances.[4][5][6]

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Dispensing: Use clean, dry glassware. If transferring under an inert atmosphere, use standard Schlenk line or glovebox techniques.

  • Storage: After use, tightly seal the container and store it in a refrigerator at 4 °C for long-term stability.

Visualizations

DecompositionPathways start This compound enolate Enolate Intermediate start->enolate Base (e.g., OH⁻) enol Enol Tautomer start->enol Acid (H⁺) elim_prod α,β-Unsaturated Ketone + Fluoride Ion enolate->elim_prod Elimination of F⁻ hydrated_prod Hydrated Product enol->hydrated_prod H₂O Addition ExperimentalWorkflow start Start: Anhydrous Solvent at -78°C add_base 1. Add Base (e.g., LDA) start->add_base add_ketone 2. Add this compound add_base->add_ketone enolate_formation 3. Enolate Formation (30 min) add_ketone->enolate_formation add_electrophile 4. Add Electrophile enolate_formation->add_electrophile reaction 5. Reaction (1-3 h) add_electrophile->reaction quench 6. Quench with aq. NH₄Cl reaction->quench workup 7. Extraction and Drying quench->workup purification 8. Purification workup->purification product Final Product purification->product

References

Technical Support Center: Optimizing Reaction Conditions for 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 4,4-Difluoro-2-pentanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of gem-difluorinated ketones.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: A primary method for synthesizing this compound is through the electrophilic fluorination of a suitable precursor ketone, such as 2-pentanone or 4-fluoro-2-pentanone. This typically involves the use of an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. The reaction mechanism generally proceeds through an enol or enolate intermediate which attacks the electrophilic fluorine source.[1][2][3]

Q2: I am observing a mixture of mono-, di-, and tri-fluorinated products. How can I improve the selectivity for the desired 4,4-difluoro product?

A2: Controlling the degree of fluorination is a common challenge. To improve selectivity for the gem-difluorination at the C4 position, consider the following:

  • Stoichiometry of the Fluorinating Agent: Carefully control the molar equivalents of the fluorinating agent. Using a slight excess (e.g., 2.1-2.5 equivalents) is often necessary for difluorination, but a large excess can lead to over-fluorination.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity by slowing down the rate of competing side reactions.

  • Slow Addition: Adding the fluorinating agent slowly to the reaction mixture can help to maintain a low instantaneous concentration, which can favor the desired reaction pathway.

  • Choice of Base and Solvent: The choice of base (if used to generate the enolate) and solvent can significantly impact the reactivity and selectivity. Aprotic solvents are commonly used.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.

  • Degradation of Starting Material or Product: The reaction conditions might be too harsh. Consider using a milder fluorinating agent or lowering the reaction temperature.

  • Sub-optimal Reagent Quality: Ensure the purity and dryness of your reagents and solvents, as impurities can interfere with the reaction.

  • Purification Losses: Fluorinated compounds can sometimes be challenging to purify. See the troubleshooting guide for tips on purification.

Q4: What is the best way to monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by TLC or GC-MS. For TLC analysis, a sample of the reaction mixture is spotted on a TLC plate and developed in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).[4] The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. GC-MS can provide more quantitative information on the conversion and the presence of any side products.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inactive fluorinating agent.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use a fresh batch of the fluorinating agent.2. Gradually increase the reaction temperature in 5-10 °C increments.3. Extend the reaction time and monitor by TLC or GC-MS.
Formation of mono-fluorinated byproduct 1. Insufficient amount of fluorinating agent.2. Reaction not driven to completion.1. Increase the equivalents of the fluorinating agent (e.g., from 2.1 to 2.5 eq).2. Increase reaction time or temperature slightly.
Formation of over-fluorinated byproducts (e.g., trifluoro-pentanone) 1. Excess of fluorinating agent.2. Reaction temperature is too high.1. Reduce the equivalents of the fluorinating agent.2. Lower the reaction temperature. Consider running the reaction at 0 °C or even lower.
Difficult purification (product and starting material have similar Rf values) 1. Inappropriate solvent system for chromatography.1. Screen different solvent systems for column chromatography to achieve better separation.2. Consider alternative purification techniques such as preparative GC.
Product decomposition during purification 1. Product instability on silica gel.1. Use a deactivated silica gel (e.g., treated with triethylamine).2. Consider other purification methods like distillation if the product is volatile and thermally stable.

Data Presentation

The following table presents hypothetical data for the optimization of the synthesis of this compound from 2-pentanone using Selectfluor® to illustrate the effect of key reaction parameters on yield and product distribution.

Entry Equivalents of Selectfluor® Temperature (°C) Reaction Time (h) Yield of 4-fluoro-2-pentanone (%) Yield of this compound (%) Yield of Over-fluorinated Products (%)
11.125126515<5
22.22524107510
32.20242560<5
42.52524<57020
52.25012<55535

Note: This data is illustrative and serves as an example for optimization studies.

Experimental Protocols

General Protocol for the Synthesis of this compound:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting material (e.g., 2-pentanone, 1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes.

  • Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath. In a separate flask, dissolve the electrophilic fluorinating agent (e.g., Selectfluor®, 2.2 eq) in the same anhydrous solvent.

  • Slow Addition: Add the solution of the fluorinating agent dropwise to the stirred solution of the ketone over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS at regular intervals.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Reaction Setup: - Dry glassware - Ketone & Solvent inert Establish Inert Atmosphere (N2) prep->inert cool Cool to Target Temperature inert->cool add Slow Addition of Fluorinating Agent cool->add monitor Monitor Progress (TLC/GC-MS) add->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn over_fluorination Over-fluorination? start->over_fluorination degradation Degradation? incomplete_rxn->degradation No increase_time_temp Increase Time/ Temperature incomplete_rxn->increase_time_temp Yes degradation->over_fluorination No milder_conditions Use Milder Conditions degradation->milder_conditions Yes mono_fluorination Mono-fluorination? over_fluorination->mono_fluorination No decrease_equiv_temp Decrease Equivalents/ Temperature over_fluorination->decrease_equiv_temp Yes increase_equiv Increase Equivalents of Fluorinating Agent mono_fluorination->increase_equiv Yes

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Interpreting Complex 19F NMR Spectra of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex 19F NMR spectra of fluorinated ketones.

Frequently Asked Questions (FAQs)

Q1: Why does my 19F NMR spectrum show more signals than expected for my fluorinated ketone?

A1: The presence of more signals than anticipated can arise from several factors:

  • Tautomerism: Fluorinated ketones, particularly β-dicarbonyl compounds, can exist in equilibrium between keto and enol forms.[1] These tautomers are distinct chemical species and will give rise to separate sets of 19F NMR signals. The ratio of these forms can be influenced by the solvent.[1]

  • Diastereomers: If your compound has multiple chiral centers, you may have a mixture of diastereomers. Diastereomers are different compounds and will have distinct 19F NMR spectra.

  • Impurities: The sample may contain fluorinated impurities from the synthesis or degradation products.

  • Slow Conformational Exchange: On the NMR timescale, slow rotation around a bond can lead to distinct signals for fluorine atoms that would otherwise be chemically equivalent.

Q2: The chemical shift of my trifluoromethyl (CF3) group is outside the expected range. What could be the cause?

A2: The chemical shift of a CF3 group in a ketone is sensitive to its electronic environment.[1][2] Deviations from the typical range can be caused by:

  • Substrate Topology and Electronic Environment: The molecular structure, including the presence of conjugation, ring systems, and other functional groups, can significantly deshield the CF3 group, causing a downfield shift.[1][3] For instance, conjugation in α,β-unsaturated trifluoromethyl ketones can lead to chemical shifts that vary by up to 10 ppm compared to aliphatic CF3 ketones.[3]

  • Solvent Polarity: A change in solvent polarity can alter the chemical shift by up to ~2 ppm.[1] Generally, increasing solvent polarity leads to decreased shielding and a downfield shift.[1] Highly polar aprotic solvents like DMSO and DMF can have a notable deshielding effect.[1]

  • Concentration Effects: While often minimal for simple trifluoroacetyl compounds, concentration changes can sometimes influence the chemical shift, particularly if intermolecular interactions like hydrogen bonding are significant.[1]

Q3: The peak splitting in my 19F NMR spectrum is very complex. How can I begin to interpret it?

A3: Complex splitting patterns in 19F NMR are common due to the large magnitude and long-range nature of fluorine couplings.[4] Here’s a systematic approach to interpretation:

  • Identify 19F-19F Couplings: These are often the largest couplings. Homonuclear (19F-19F) coupling constants can be significantly larger than proton-proton couplings and are commonly observed over two, three, four, or even five bonds.[4]

  • Look for 19F-1H Couplings: Fluorine couples strongly with nearby protons. Geminal (2JFH) couplings can be as large as 50 Hz.[4]

  • Consider Decoupling Experiments: Running proton-decoupled 19F NMR spectra can simplify the spectrum by removing 19F-1H couplings, leaving only the 19F-19F couplings.

  • Utilize 2D NMR Techniques: Experiments like 1H-19F HETCOR can help correlate fluorine signals with directly attached or nearby protons. 19F-19F COSY is invaluable for identifying coupled fluorine nuclei.[5][6]

Q4: My 19F NMR signals are broad. What are the common reasons for this?

A4: Broadening of 19F NMR signals can be attributed to several phenomena:

  • Chemical Exchange: If the fluorinated ketone is undergoing a dynamic process, such as tautomerization or conformational changes, at a rate comparable to the NMR timescale, the signals can broaden.

  • Unresolved Couplings: Multiple small, unresolved long-range couplings can lead to the appearance of a broad signal instead of a well-defined multiplet.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

  • Viscosity of the Solvent: High sample viscosity can lead to broader lines.

Q5: How does temperature affect the 19F NMR spectrum of my fluorinated ketone?

A5: Temperature can have a significant impact on the 19F NMR spectrum:[7][8]

  • Chemical Shift: The chemical shifts of fluorine resonances can be temperature-dependent.[7][8] It is crucial to report the temperature at which the spectrum was acquired.[9]

  • Dynamic Processes: For molecules undergoing dynamic exchange (e.g., conformational changes, tautomerism), changing the temperature can shift the equilibrium and affect the rate of exchange. This can result in sharpening or broadening of signals, or the coalescence of multiple signals into a single averaged peak. For simple trifluoroacetyl-bearing molecules, temperature effects on the chemical shift may not always be significant.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Spectrum

This workflow helps to identify the source of unexpected signals in your 19F NMR spectrum.

G start Start: Unexpected 19F NMR Peaks check_structure Are tautomers or diastereomers possible? start->check_structure check_purity Check sample purity (e.g., via LC-MS, GC-MS). check_structure->check_purity No run_2d_nmr Run 2D NMR (e.g., 19F-19F COSY, 1H-19F HETCOR). check_structure->run_2d_nmr Yes identify_impurities Identify fluorinated impurities. check_purity->identify_impurities Impurity detected end End check_purity->end Sample is pure assign_signals Assign signals to different species (tautomers/diastereomers). run_2d_nmr->assign_signals conclusion_impurities Conclusion: Sample contains impurities. identify_impurities->conclusion_impurities conclusion_isomers Conclusion: Multiple species in solution. assign_signals->conclusion_isomers conclusion_isomers->end conclusion_impurities->end

Caption: Troubleshooting workflow for unexpected peaks.

Issue 2: Complex Multiplet Structure

This guide provides a systematic approach to deconvoluting complex splitting patterns.

G start Start: Complex Multiplet proton_decoupled Acquire 1H-decoupled 19F NMR spectrum. start->proton_decoupled analyze_ff_coupling Analyze remaining 19F-19F couplings. proton_decoupled->analyze_ff_coupling run_cosy Run 19F-19F COSY to identify coupled networks. analyze_ff_coupling->run_cosy compare_spectra Compare coupled and decoupled spectra to identify 1H-19F couplings. run_cosy->compare_spectra run_hetcor Run 1H-19F HETCOR to assign specific 1H-19F correlations. compare_spectra->run_hetcor build_structure Build structural fragments based on coupling data. run_hetcor->build_structure end End build_structure->end

Caption: Strategy for analyzing complex multiplets.

Data Presentation

Table 1: Typical 19F NMR Chemical Shift Ranges for Fluorinated Ketones
Fluorine EnvironmentChemical Shift Range (ppm) relative to CFCl3Notes
-CF3 attached to a carbonyl-85 to -67[1][3]Highly sensitive to electronic environment and substrate topology.[1]
-CF2- adjacent to a carbonyl+80 to +140[10]General range for -CF2- groups.
-CF- adjacent to a carbonyl+140 to +250[10]General range for -CF- groups.
F on an aromatic ring+80 to +170[10]Influenced by the position of the ketone group and other substituents.
Table 2: Typical 19F-19F and 19F-1H Coupling Constants
Coupling TypeNumber of BondsTypical Magnitude (Hz)Notes
JFF (geminal)2250 - 300[4]Large and readily identifiable.
JFF (vicinal)30 - 40Highly dependent on dihedral angle.
JFF (long-range)4-50 - 20[4]Commonly observed in 19F NMR.[4]
JFH (geminal)2~50[4]Can be quite large.
JFH (vicinal)30 - 30Dependent on dihedral angle.

Experimental Protocols

Acquiring High-Quality 1D 19F NMR Spectra

A detailed experimental protocol for acquiring a standard 1D 19F NMR spectrum is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the fluorinated ketone in approximately 0.6 mL of a deuterated solvent in a standard 5 mm NMR tube.

    • Ensure the chosen solvent fully dissolves the compound and is free of fluorine-containing impurities. Common solvents include CDCl3, Acetone-d6, and DMSO-d6.

  • Spectrometer Setup:

    • Tune and match the 19F probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse angle for maximum signal-to-noise.[11]

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured, as 19F chemical shifts have a large dispersion.[4][11]

    • Acquisition Time (AT): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of at least 20 seconds is recommended for quantitative analysis to ensure full T1 relaxation.[11] For routine qualitative spectra, a shorter delay (1-5 seconds) is often sufficient.

    • Number of Scans (NS): Adjust based on sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Proton Decoupling:

    • For a simplified spectrum showing only 19F-19F couplings, apply broadband proton decoupling during acquisition.

    • To observe both 19F-1H and 19F-19F couplings, acquire the spectrum without proton decoupling.

  • Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum carefully.

    • Reference the spectrum. While CFCl3 is the primary standard (0 ppm), secondary standards are often used. It is critical to report the reference compound used.[9]

    • Integrate the signals. For accurate quantification, ensure the baseline is flat and the integration regions are set correctly.

2D NMR Experiments for Structural Elucidation

For complex structures, 2D NMR is often necessary.[5][12]

  • 19F-19F COSY: Identifies fluorine nuclei that are scalar coupled to each other. This is essential for tracing out networks of coupled fluorine atoms.

  • 1H-19F HETCOR (Heteronuclear Correlation): Correlates fluorine signals with proton signals, revealing which protons are coupled to which fluorines. This is crucial for assigning signals to specific parts of the molecule.

  • 19F-13C HMBC (Heteronuclear Multiple Bond Correlation): Correlates fluorine signals with carbon signals over two or three bonds. This helps in assembling the carbon skeleton around the fluorine atoms.[5]

References

Navigating the Complex Fragmentation Patterns of Difluoroketones in Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into ketone structures significantly alters their mass spectrometric fragmentation behavior, presenting unique challenges and opportunities for structural elucidation. This technical support guide provides a comprehensive overview of the fragmentation patterns of difluoroketones, offering troubleshooting advice and detailed experimental protocols to aid researchers in their analytical endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary fragmentation pathways observed for ketones in mass spectrometry?

A1: The two most common fragmentation pathways for aliphatic ketones under electron ionization (EI) are alpha-cleavage and the McLafferty rearrangement.[1][2][3]

  • Alpha-Cleavage: This involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. This cleavage results in the formation of a resonance-stabilized acylium ion, which is often a prominent peak in the mass spectrum.[2][3] The stability of the resulting radical and acylium ion influences which alpha-bond is preferentially cleaved.[2]

  • McLafferty Rearrangement: This rearrangement occurs in ketones that have a hydrogen atom on the gamma-carbon. It involves the transfer of this hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the bond between the alpha and beta carbons. This process results in the elimination of a neutral alkene molecule and the formation of a radical cation.[4][5][6]

Q2: How does α,α-difluoro substitution affect the typical fragmentation patterns of ketones?

A2: The presence of two fluorine atoms on the alpha-carbon introduces significant electronic effects that can alter the fragmentation pathways. While specific literature on the mass spectrometry of simple aliphatic α,α-difluoroketones is limited, we can predict the following based on general principles:

  • Influence on Alpha-Cleavage: The strong electron-withdrawing nature of the two fluorine atoms can destabilize a potential adjacent carbocation, potentially making alpha-cleavage on the difluorinated side of the ketone less favorable. Cleavage of the C-C bond on the non-fluorinated side, leading to the formation of a [R-C=O]+ fragment, may be more prominent.

  • Characteristic Neutral Losses: While not definitively documented for aliphatic difluoroketones, the loss of difluorocarbene (:CF2) has been observed in the mass spectrometry of polyfluorinated aromatic compounds.[7] Researchers should be aware of the possibility of a neutral loss of 50 Da (CF2) or 20 Da (HF) in their analyses.

Q3: What fragmentation patterns should I expect for β,β-difluoroketones?

A3: For ketones with difluoro substitution at the beta-position, the primary fragmentation pathways are likely to be influenced as follows:

  • Alpha-Cleavage: Alpha-cleavage is still expected to be a major fragmentation pathway. The fragmentation will likely favor the loss of the larger alkyl group as a radical to form the more stable acylium ion.

  • McLafferty Rearrangement: The McLafferty rearrangement is contingent on the presence of a gamma-hydrogen. If a gamma-hydrogen is available, the rearrangement can still occur. The electron-withdrawing effect of the fluorine atoms at the beta-position might influence the stability of the resulting radical cation, but the rearrangement is still a plausible pathway.

Q4: I am not observing the expected molecular ion peak for my difluoroketone. What could be the issue?

A4: The absence or low intensity of the molecular ion peak can be a common issue in mass spectrometry. For difluoroketones, this could be due to the high instability of the molecular ion upon ionization, leading to rapid fragmentation. Consider the following troubleshooting steps:

  • Use a "softer" ionization technique: Electron ionization (EI) can be a high-energy technique. If available, try using chemical ionization (CI) or electrospray ionization (ESI) which are "softer" methods and more likely to preserve the molecular ion.

  • Optimize EI energy: If using EI, try lowering the ionization energy. This can sometimes reduce the extent of fragmentation and increase the abundance of the molecular ion.

  • Check for sample purity: Impurities in your sample can interfere with the ionization of your target compound. Ensure your sample is as pure as possible.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No molecular ion (M+) peak observed High energy of the ionization technique leading to extensive fragmentation.Use a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI). If using Electron Ionization (EI), try reducing the ionization energy.
Instability of the difluoroketone molecular ion.Derivatize the ketone to a more stable compound (e.g., an oxime) if compatible with your research goals.
Unexpectedly low abundance of alpha-cleavage fragments The electron-withdrawing effect of the difluoro group destabilizes the resulting acylium ion.This may be an inherent property of the molecule. Look for other characteristic fragments or neutral losses.
Ambiguous fragmentation pattern Multiple fragmentation pathways are occurring simultaneously.Perform tandem mass spectrometry (MS/MS) experiments to isolate a specific precursor ion and observe its fragmentation. This can help to elucidate individual fragmentation pathways.
Presence of impurities.Purify the sample using techniques like chromatography (GC, HPLC) before MS analysis.
Observation of unexpected peaks Possible neutral loss of HF (20 Da) or CF2 (50 Da).Carefully analyze the mass differences between major peaks to identify potential neutral losses characteristic of fluorinated compounds. High-resolution mass spectrometry can confirm the elemental composition of fragments.
Background contamination from the instrument or solvents.Run a blank analysis of the solvent and check for known contaminants. Ensure the mass spectrometer is clean and properly maintained.

Experimental Protocols

Mass Spectrometry Analysis of Difluoroketones (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS)

  • Sample Preparation:

    • Dissolve the difluoroketone sample in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

    • If necessary, dilute the sample further to avoid detector saturation.

  • Gas Chromatography (GC) Method:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/minute to 280 °C.

      • Final hold: 5 minutes at 280 °C. (Note: This is a general program and should be optimized for the specific analyte.)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV (standard). Consider reducing to 20-30 eV for less fragmentation.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-500 (adjust as needed based on the expected molecular weight).

    • Scan Speed: 2 scans/second.

Fragmentation Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways discussed.

alpha_cleavage MolIon [R-CO-CF2-R']+ Acylium1 [R-C≡O]+ MolIon->Acylium1 α-cleavage Radical1 •CF2-R' Acylium2 [R'-CF2-C≡O]+ MolIon->Acylium2 α-cleavage Radical2 •R mclafferty_rearrangement MolIon [R-CH(H)-CH2-CH2-CO-R']+ RearrangedIon [R'-C(OH)=CH2]+• MolIon->RearrangedIon McLafferty Rearrangement NeutralAlkene R-CH=CH2

References

Technical Support Center: Catalyst Selection for 4,4-Difluoro-2-pentanone Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Difluoro-2-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed on this compound?

A1: The most prevalent and synthetically valuable catalytic reaction for this compound is asymmetric hydrogenation. This reaction reduces the ketone to the corresponding chiral 4,4-difluoro-2-pentanol, a valuable building block in pharmaceutical synthesis. The presence of the difluoro group introduces unique stereoelectronic properties, making catalyst selection crucial for achieving high stereoselectivity.

Q2: Which classes of catalysts are generally recommended for the asymmetric hydrogenation of α-fluoro ketones like this compound?

A2: Two main classes of homogeneous catalysts are highly effective for the asymmetric hydrogenation of α-fluoro ketones:

  • Iridium-based catalysts: Complexes of iridium with chiral ligands, such as those derived from N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are known for their high activity and enantioselectivity.[1][2][3][4][5]

  • Ruthenium-based catalysts: The Noyori-type catalysts, which consist of a ruthenium center, a BINAP ligand, and a chiral diamine, are also widely used and highly effective for the asymmetric reduction of ketones.[6][7][8]

Q3: What is the key difference between using an Iridium-based and a Ruthenium-based (Noyori) catalyst?

A3: The primary differences lie in their reaction mechanisms and optimal conditions. Iridium catalysts often operate via a dynamic kinetic resolution, which can be highly effective for substrates with a stereocenter adjacent to the ketone.[1][3][9] Noyori-type ruthenium catalysts are renowned for their broad applicability to simple ketones and high turnover numbers.[6][7] The choice may also depend on the desired stereochemical outcome, as the chirality of the resulting alcohol is determined by the specific chiral ligands used in each system.

Q4: How does the presence of the two fluorine atoms in this compound affect the catalytic reaction?

A4: The gem-difluoro group significantly influences the reaction in several ways. Electronically, the fluorine atoms are strongly electron-withdrawing, which can affect the reactivity of the carbonyl group. Sterically, they can influence the approach of the substrate to the catalyst's active site. A notable effect is the potential for non-covalent interactions, such as a C-F···Na+ charge-dipole interaction when using sodium bases with iridium catalysts, which can enhance diastereoselectivity.[1][3][9]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Recommended Solution
Inactive Catalyst Ensure the catalyst was handled under inert conditions (e.g., in a glovebox) to prevent deactivation by oxygen.[6] Use fresh, anhydrous solvents.
Catalyst Poisoning Impurities in the substrate or solvent (e.g., sulfur compounds, water) can poison the catalyst. Purify the substrate and use high-purity, degassed solvents.
Insufficient Hydrogen Pressure For reactions using H2 gas, ensure the system is properly sealed and pressurized. For transfer hydrogenation, ensure the hydrogen donor (e.g., isopropanol, formic acid) is of high purity and used in the correct stoichiometry.[6][10]
Incorrect Base The choice and amount of base can be critical, especially for iridium catalysts. Optimize the base (e.g., NaOH, KOH, t-BuOK) and its concentration.[9]
Low Reaction Temperature Some hydrogenations may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for side product formation.
Issue 2: Poor Enantioselectivity or Diastereoselectivity
Potential Cause Recommended Solution
Suboptimal Ligand Choice The chiral ligand is the primary determinant of stereoselectivity. Screen a variety of ligands for your specific catalyst system (e.g., different BINAP derivatives for Ru, or different diamines for Ir).
Incorrect Base/Solvent Combination For iridium-catalyzed reactions of α-fluoro ketones, the combination of base and solvent can significantly impact diastereoselectivity. For instance, using NaOH in 2-propanol can promote favorable C-F···Na+ interactions.[1][3][9]
Reaction Temperature Too High High temperatures can sometimes erode stereoselectivity. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
Racemization of Product The reaction conditions (e.g., presence of base) might be causing partial racemization of the alcohol product. Analyze the product at intermediate time points to check for this.
Issue 3: Catalyst Deactivation During Reaction
Potential Cause Recommended Solution
Formation of Inactive Dimers/Clusters Catalyst deactivation can occur through the formation of inactive hydride-bridged dimers or clusters, a known issue for both iridium and ruthenium catalysts.[11][12][13] Ensure proper inert atmosphere and consider using ligands that stabilize the active monomeric species.
Ligand Degradation Under certain conditions (e.g., acidic or basic), the chiral ligand can degrade.[14] Ensure the reaction pH is within a suitable range for the chosen ligand.
Reaction with Solvent or Substrate The catalyst may react with the solvent or impurities to form inactive species. Ensure all components of the reaction are compatible.

Quantitative Data Summary

The following table summarizes representative performance data for the asymmetric hydrogenation of α-fluoro ketones using different catalyst systems. Note that while this compound is not explicitly listed in all these studies, the data for structurally similar substrates provide a strong indication of expected performance.

Catalyst SystemSubstrateYield (%)ee (%)drReference
[Ir(cod)Cl]₂/(S,S)-TsDPEN/NaOH2-Fluoro-1-phenylethanone>999895:5[Organic Letters, 2020, 22(18), 7230-7233][1]
RuCl₂[(S)-BINAP][(S,S)-DPEN]1-(4-Fluorophenyl)ethanone99>99N/A[J. Am. Chem. Soc. 1996, 118, 2521-2522]
[Ir(cod)(PNNP)]BF₄2-Fluoroacetophenone9596N/A[J. Org. Chem. 2023, 88, 5, 2918–2928][2]
p-cymene/TsDPEN–Ru4-Chromanone>9598N/A[Acc. Chem. Res. 2007, 40, 12, 1335-1345][4]
MsDPEN–Cp*Ir4-Chromanone>9599N/A[Acc. Chem. Res. 2007, 40, 12, 1335-1345][4]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the procedure for the asymmetric hydrogenation of α-fluoro ketones.[1]

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Ir(cod)Cl]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) to a vial. Add 2 mL of anhydrous, degassed 2-propanol and stir the mixture at room temperature for 10 minutes.

  • Reaction Setup: In a separate vial inside the glovebox, dissolve this compound (0.5 mmol) in 2 mL of anhydrous, degassed 2-propanol. Add a solution of NaOH in 2-propanol (0.05 mmol).

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the pre-formed catalyst solution via syringe.

  • Reaction Execution: Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times. Pressurize the autoclave to the desired pressure (e.g., 50 atm) and stir the reaction at a set temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).

  • Workup: After the reaction, carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the 4,4-difluoro-2-pentanol product.

  • Analysis: Determine the conversion by ¹H NMR and the enantiomeric and diastereomeric excess by chiral HPLC or GC analysis.

Protocol 2: Ruthenium-Catalyzed (Noyori) Asymmetric Hydrogenation

This protocol is a general procedure for Noyori asymmetric hydrogenation.[6]

  • Reaction Setup: In a nitrogen-filled glovebox, charge a glass liner for a Parr autoclave with RuCl₂[(R)-BINAP] (0.001 mmol, 0.1 mol%).

  • Substrate Addition: Add a solution of this compound (1.0 mmol) in anhydrous, degassed ethanol (2 mL).

  • Hydrogenation: Seal the glass liner inside the Parr autoclave. Remove the autoclave from the glovebox. Purge the system with H₂ gas three times.

  • Reaction Execution: Pressurize the autoclave to the desired pressure (e.g., 1000 psi) and place it in an oil bath at a controlled temperature (e.g., 30 °C). Stir the reaction for the required time (e.g., 24-48 hours).

  • Workup: After cooling and carefully venting the H₂ gas, concentrate the reaction mixture in vacuo.

  • Purification and Analysis: Purify the crude product by distillation or column chromatography. Analyze the product for conversion and enantiomeric excess by NMR and chiral HPLC/GC.

Visualizations

Catalyst_Selection_Workflow start Start: Asymmetric Hydrogenation of this compound substrate_info Substrate: α-fluoro ketone with adjacent stereocenter start->substrate_info goal Goal: High enantioselectivity and diastereoselectivity substrate_info->goal catalyst_choice Catalyst System Choice goal->catalyst_choice iridium_path Iridium-based Catalyst (e.g., [Ir(cod)Cl]₂/TsDPEN) catalyst_choice->iridium_path High diastereoselectivity needed? ruthenium_path Ruthenium-based Catalyst (Noyori-type, e.g., RuCl₂/BINAP/Diamine) catalyst_choice->ruthenium_path High turnover number needed? iridium_details Key Feature: Dynamic Kinetic Resolution. Consider C-F...Na+ interaction. Base selection is critical (e.g., NaOH). iridium_path->iridium_details ruthenium_details Key Feature: Broad applicability for ketones. High TONs achievable. Requires H₂ gas and pressure. ruthenium_path->ruthenium_details Troubleshooting_Logic start Problem Encountered issue Select Issue start->issue low_conversion Low Conversion issue->low_conversion Conversion poor_selectivity Poor Selectivity issue->poor_selectivity Selectivity catalyst_death Catalyst Deactivation issue->catalyst_death Deactivation cause_conversion Potential Causes: - Inactive Catalyst - Catalyst Poisoning - Insufficient H₂/Donor - Incorrect Base low_conversion->cause_conversion cause_selectivity Potential Causes: - Wrong Ligand - Suboptimal Base/Solvent - High Temperature poor_selectivity->cause_selectivity cause_deactivation Potential Causes: - O₂ Exposure - Formation of Dimers - Ligand Degradation catalyst_death->cause_deactivation solution_conversion Solutions: - Use inert atmosphere - Purify reagents - Check pressure/reagents - Optimize base cause_conversion->solution_conversion solution_selectivity Solutions: - Screen ligands - Optimize conditions - Lower temperature cause_selectivity->solution_selectivity solution_deactivation Solutions: - Rigorous inert technique - Use stabilizing ligands - Check pH compatibility cause_deactivation->solution_deactivation Noyori_Catalytic_Cycle precatalyst RuCl₂(BINAP)(diamine) (Precatalyst) active_catalyst RuH₂(BINAP)(diamine) (Active Catalyst) precatalyst->active_catalyst + H₂, Base substrate_complex [RuH(Substrate)(BINAP)(diamine)]+ (Substrate Complex) active_catalyst->substrate_complex + Ketone product Chiral Alcohol Product substrate_complex->product Hydride Transfer product->active_catalyst Release

References

Navigating Solvent Effects on 4,4-Difluoro-2-pentanone Reactivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of solvents on the reactivity of 4,4-Difluoro-2-pentanone. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following information is based on established principles of solvent effects on ketone reactivity, with a focus on nucleophilic additions and other common reactions.

Frequently Asked Questions (FAQs)

Q1: How is the reactivity of the carbonyl group in this compound affected by the fluorine atoms?

The two fluorine atoms on the alpha-carbon exert a strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, therefore, more susceptible to nucleophilic attack compared to a non-fluorinated ketone like 2-pentanone.

Q2: What are the general principles for selecting a solvent for a reaction involving this compound?

The choice of solvent will depend on the specific reaction being performed. Key considerations include:

  • Polarity: Polar solvents can stabilize charged intermediates and transition states, potentially increasing reaction rates. However, highly polar protic solvents may solvate nucleophiles, reducing their reactivity.

  • Aprotic vs. Protic: Aprotic solvents (e.g., THF, DMF, acetonitrile) are often preferred for reactions with strong, anionic nucleophiles as they do not deactivate the nucleophile through hydrogen bonding. Protic solvents (e.g., water, alcohols) can act as proton sources and may participate in the reaction.

  • Solubility: The solvent must be able to dissolve all reactants to a sufficient concentration for the reaction to proceed efficiently.

Q3: How does solvent polarity influence the rate of nucleophilic addition to this compound?

Generally, for nucleophilic additions that proceed through a charged transition state, an increase in solvent polarity will lead to a faster reaction rate due to better stabilization of the transition state. For instance, in a reaction where a neutral nucleophile attacks the carbonyl carbon, leading to a charge-separated transition state, a more polar solvent would be beneficial.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no conversion 1. Poor solubility of reactants: this compound or other starting materials may not be sufficiently soluble in the chosen solvent. 2. Nucleophile deactivation: Protic solvents can solvate and deactivate strong nucleophiles through hydrogen bonding. 3. Insufficiently activated carbonyl: The reaction may require acid or base catalysis to enhance the electrophilicity of the carbonyl or the nucleophilicity of the nucleophile.1. Change the solvent: Try a co-solvent system or switch to a solvent with better solubilizing properties for all reactants. 2. Switch to an aprotic solvent: If using a strong nucleophile, consider using solvents like THF, DMF, or acetonitrile. 3. Add a catalyst: Introduce a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., a non-nucleophilic amine) to promote the reaction.
Formation of side products 1. Enolization and side reactions: In the presence of a base, this compound can deprotonate at the C3 position to form an enolate, which can participate in undesired aldol-type reactions. 2. Solvent participation: Some solvents can react with the starting materials or intermediates. For example, alcoholic solvents could potentially form hemiacetals or acetals.1. Use a non-nucleophilic base: If a base is required, opt for one that is sterically hindered to minimize its role as a nucleophile (e.g., LDA, LiHMDS). 2. Lower the reaction temperature: This can often improve selectivity by favoring the desired reaction pathway, which may have a lower activation energy. 3. Choose an inert solvent: Select a solvent that is unlikely to react under the experimental conditions.
Difficult product isolation 1. High boiling point of the solvent: Solvents like DMF or DMSO can be difficult to remove during workup. 2. Emulsion formation during aqueous workup: This can be exacerbated by the presence of fluorinated compounds.1. Use a lower boiling point solvent: If the reaction conditions permit, choose a solvent that is more easily removed by rotary evaporation (e.g., ethyl acetate, dichloromethane). 2. Add brine during workup: The addition of a saturated aqueous solution of NaCl can help to break emulsions.

Quantitative Data Summary

Table 1: Hypothetical Solvent Effects on the Rate of a Generic Nucleophilic Addition to a Ketone

SolventDielectric Constant (ε)Solvent TypeExpected Relative Rate
n-Hexane1.9Nonpolar AproticVery Slow
Diethyl Ether4.3Nonpolar AproticSlow
Tetrahydrofuran (THF)7.6Polar AproticModerate
Acetone21Polar AproticModerate-Fast
Acetonitrile (MeCN)37.5Polar AproticFast
Dimethylformamide (DMF)36.7Polar AproticFast
Methanol (MeOH)32.7Polar ProticVariable (can be slow with strong nucleophiles)
Water (H₂O)80.1Polar ProticVariable (can be slow with strong nucleophiles)

Note: The "Expected Relative Rate" is a qualitative prediction for a reaction where a charged intermediate is formed. Actual rates will depend on the specific nucleophile and reaction conditions.

Experimental Protocols

While a specific, validated protocol for a reaction of this compound in different solvents is not available, a general procedure for a nucleophilic addition is provided below. Researchers should optimize this protocol for their specific needs.

General Protocol for a Grignard Reaction with this compound

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Preparation: The flask is charged with magnesium turnings and a crystal of iodine. The system is purged with dry nitrogen. A solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF is prepared and placed in the dropping funnel.

  • Grignard Reagent Formation: A small amount of the halide solution is added to the magnesium to initiate the reaction. Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), the remaining halide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

  • Nucleophilic Addition: The Grignard reagent solution is cooled to 0 °C. A solution of this compound in the same anhydrous solvent is added dropwise from the dropping funnel.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Select & Prepare Reagents setup Assemble Dry Glassware reagents->setup solvent Choose Anhydrous Solvent solvent->setup reaction_step Perform Reaction under Inert Atmosphere setup->reaction_step monitoring Monitor Progress (TLC/GC) reaction_step->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify Product (Chromatography/Distillation) extract->purify

Caption: A generalized experimental workflow for a reaction involving this compound.

Solvent_Effects_Logic start Reaction Troubleshooting issue Low Conversion? start->issue solubility Check Reactant Solubility issue->solubility Yes nucleophile Assess Nucleophile Reactivity issue->nucleophile Yes side_products Side Products Observed? issue->side_products No change_solvent Change Solvent / Use Co-solvent solubility->change_solvent aprotic Switch to Aprotic Solvent nucleophile->aprotic end Optimized Reaction change_solvent->end aprotic->end temp Lower Reaction Temperature side_products->temp Yes base Consider Base Choice side_products->base Yes side_products->end No temp->end base->end

Caption: A logical troubleshooting guide for solvent-related issues in reactions with this compound.

Validation & Comparative

A Comparative Guide to 4,4-Difluoro-2-pentanone and Other Fluorinated Ketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fluorinated ketones are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into a ketone scaffold can dramatically alter the molecule's physicochemical and biological properties. These alterations often lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved cellular uptake. This guide provides a comparative overview of 4,4-Difluoro-2-pentanone and other small aliphatic fluorinated ketones, with a focus on their potential as enzyme inhibitors. While specific biological activity data for this compound is not extensively available in public literature, this guide will draw comparisons from structurally related difluoro- and trifluoro-ketones to highlight key structure-activity relationships.

Physicochemical and Biological Activity Comparison

The table below summarizes the computed physicochemical properties of this compound and provides a comparison of the inhibitory potency of two related fluorinated ketones against acetylcholinesterase. This comparison illustrates the impact of the degree of fluorination on biological activity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XLogP3Biological TargetInhibition Constant (Ki)
This compound CH₃C(=O)CH₂C(F)₂CH₃C₅H₈F₂O122.11[1]0.9[1]Not ReportedNot Reported
3,3-Difluoro-6,6-dimethyl-2-heptanone (CH₃)₃CCH₂CH₂C(F)₂C(=O)CH₃C₉H₁₆F₂O178.22Not ReportedAcetylcholinesterase1.6 x 10⁻⁹ M[2]
6,6-Dimethyl-1,1,1-trifluoro-2-heptanone (CH₃)₃CCH₂CH₂CH₂C(=O)CF₃C₉H₁₅F₃O196.21Not ReportedAcetylcholinesterase16 x 10⁻⁹ M[2]

Note: XLogP3 is a computed measure of lipophilicity.

The data on the two heptanone derivatives demonstrates that the difluorinated ketone is a more potent inhibitor of acetylcholinesterase than its trifluorinated counterpart in this specific case.[2] This highlights the subtle electronic and steric effects that the number and position of fluorine atoms can have on the interaction with a biological target. Fluorinated ketones often act as transition-state analog inhibitors of hydrolytic enzymes, where the electrophilic carbonyl carbon is attacked by a nucleophilic residue (like serine) in the enzyme's active site.[2] The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, facilitating this interaction.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

To determine the inhibitory potency (Ki or IC50) of a fluorinated ketone against acetylcholinesterase, a continuous spectrophotometric assay based on the Ellman's method is commonly employed.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • Inhibitor compound (fluorinated ketone) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare working solutions of the inhibitor by serial dilution in phosphate buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • DTNB solution

      • Inhibitor solution at various concentrations (or vehicle control)

      • AChE solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 5-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The absorbance increases as the thiocholine produced from the hydrolysis of ATCI reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of enzyme inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • If determining the inhibition constant (Ki), the experiment should be repeated at different substrate concentrations to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Visualization of the Acetylcholine Hydrolysis Pathway

The following diagram illustrates the enzymatic breakdown of acetylcholine by acetylcholinesterase, the target of the fluorinated ketone inhibitors discussed.

Acetylcholine_Hydrolysis Acetylcholine Hydrolysis by Acetylcholinesterase cluster_reaction Enzymatic Reaction ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to active site ACh->AChE Choline Choline AChE->Choline Releases Acetate Acetate AChE->Acetate Releases H2O Water (H₂O) H2O->AChE Participates in hydrolysis Inhibitor Fluorinated Ketone Inhibitor Inhibitor->AChE Reversibly Inhibits

Caption: Enzymatic breakdown of acetylcholine and its inhibition.

This pathway shows that acetylcholinesterase hydrolyzes acetylcholine into choline and acetate, terminating the nerve signal.[2][3] Fluorinated ketones can inhibit this process, leading to an accumulation of acetylcholine in the synapse.

While direct experimental data on the biological activity of this compound is limited, the principles of fluorinated ketone chemistry provide a strong basis for predicting its potential as an enzyme inhibitor. The comparison with structurally similar difluoro- and trifluoro-ketones suggests that this compound likely possesses enhanced electrophilicity at the carbonyl carbon compared to its non-fluorinated analog, making it a candidate for inhibiting hydrolytic enzymes. The precise inhibitory potency will depend on a balance of electronic effects, steric factors, and the specific topology of the target enzyme's active site. Further experimental investigation, following protocols such as the one detailed in this guide, is necessary to fully characterize the biological profile of this compound and its potential applications in drug discovery and development.

References

A Comparative Guide to the Synthesis of 4,4-Difluoro-2-pentanone and 2,2-Difluoro-1,3-diketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and bioavailability. Among the vast array of organofluorine compounds, difluorinated ketones represent a particularly valuable class of synthetic intermediates. This guide provides a detailed comparison of two key difluorinated synthons: 4,4-Difluoro-2-pentanone, a monofunctional ketone, and 2,2-difluoro-1,3-diketones, which possess a difluorinated methylene group flanked by two carbonyls. This analysis is supported by experimental data and detailed protocols to aid researchers in selecting the appropriate building block for their synthetic endeavors.

At a Glance: Key Differences and Synthetic Accessibility

FeatureThis compound2,2-Difluoro-1,3-diketones
Structure Monofunctional ketone with a CF2 group at the 4-position.1,3-Diketone with a CF2 group at the 2-position.
Primary Synthetic Route Reaction of vinylacetylenic carbinols with sulfur tetrafluoride.Direct fluorination of 1,3-diketones.
Key Reagents Sulfur tetrafluoride (SF4)Elemental fluorine (F2) or Selectfluor®
Precursor Availability Requires synthesis of specific vinylacetylenic carbinols.1,3-Diketone precursors are often commercially available or readily synthesized.
Reaction Conditions Typically involves specialized equipment for handling SF4.Can be performed with standard laboratory glassware, though caution with F2 is necessary.

Synthesis of this compound: A Specialized Approach

The synthesis of this compound is achieved through the reaction of vinylacetylenic carbinols with sulfur tetrafluoride (SF4). This method, while effective, relies on a less common starting material and a reagent that requires careful handling.

Experimental Protocol: Synthesis of this compound

Based on the work of Stepanov, I.V., et al. (1983).

A solution of the appropriate vinylacetylenic carbinol in a suitable solvent is treated with sulfur tetrafluoride. The reaction is typically carried out in a pressure vessel due to the gaseous nature of SF4. The reaction mixture is stirred at a specific temperature for a set period. Upon completion, the excess SF4 is carefully vented, and the reaction mixture is worked up to isolate the this compound.

Detailed experimental parameters, including specific solvent, temperature, reaction time, and yield, are outlined in the original 1983 publication in the Journal of Organic Chemistry of the USSR (Zhurnal Organicheskoi Khimii).

Synthesis of 2,2-Difluoro-1,3-diketones: A More General and Versatile Route

In contrast, 2,2-difluoro-1,3-diketones are more commonly synthesized via the direct fluorination of readily available 1,3-diketone precursors. This approach offers greater flexibility in terms of substrate scope and can be achieved using different fluorinating agents.

Experimental Protocol 1: Direct Fluorination with Elemental Fluorine[1][2][3]

A solution of the 1,3-diketone and a tertiary amine, such as quinuclidine, in an appropriate solvent like acetonitrile is prepared in a fluorination apparatus. A diluted stream of elemental fluorine in an inert gas (e.g., nitrogen) is then passed through the solution. The reaction progress is monitored, and upon completion, the mixture is purged with nitrogen, followed by an aqueous workup to remove byproducts. The desired 2,2-difluoro-1,3-diketone is then purified by column chromatography.

Experimental Protocol 2: Fluorination with Selectfluor®[4][5]

To a solution of the 1,3-diketone in a solvent such as acetonitrile, Selectfluor® is added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water to remove any water-soluble byproducts. The organic layer is dried, and the solvent is evaporated to yield the crude product, which is then purified, typically by column chromatography.

Quantitative Data: Synthesis of 2,2-Difluoro-1,3-diketone Derivatives[1]

The direct fluorination of various dibenzoylmethane derivatives with fluorine gas in the presence of quinuclidine has been reported with good to excellent yields.

Entry1,3-Diketone SubstrateProductIsolated Yield (%)
11,3-Diphenylpropane-1,3-dione2,2-Difluoro-1,3-diphenylpropane-1,3-dione65
21-(4-Bromophenyl)-3-phenylpropane-1,3-dione1-(4-Bromophenyl)-2,2-difluoro-3-phenylpropane-1,3-dione60
31-(4-Chlorophenyl)-3-phenylpropane-1,3-dione1-(4-Chlorophenyl)-2,2-difluoro-3-phenylpropane-1,3-dione59
41-(4-Fluorophenyl)-3-phenylpropane-1,3-dione2,2-Difluoro-1-(4-fluorophenyl)-3-phenylpropane-1,3-dione50
51-Phenyl-3-(4-(trifluoromethyl)phenyl)propane-1,3-dione2,2-Difluoro-1-phenyl-3-(4-(trifluoromethyl)phenyl)propane-1,3-dione72
61-(4-Cyanophenyl)-3-phenylpropane-1,3-dione1-(4-Cyanophenyl)-2,2-difluoro-3-phenylpropane-1,3-dione76
71-(4-Nitrophenyl)-3-phenylpropane-1,3-dione2,2-Difluoro-1-(4-nitrophenyl)-3-phenylpropane-1,3-dione77

Synthetic Utility and Reactivity Comparison

This compound serves as a building block where a difluoromethyl group is adjacent to a methyl group and an ethyl ketone moiety. The reactivity of the carbonyl group can be exploited in various standard ketone transformations, such as reductions, additions, and condensations, to introduce the difluorinated fragment into a larger molecule. The adjacent methylene group also offers a site for further functionalization.

2,2-Difluoro-1,3-diketones are highly versatile intermediates due to the presence of two carbonyl groups and the activating effect of the gem-difluoro group.[1][2] These compounds are valuable precursors for the synthesis of a wide range of fluorinated heterocycles, including pyrazoles, isoxazoles, and pyrimidines, which are privileged scaffolds in drug discovery. The diketone functionality allows for facile condensation reactions with various dinucleophiles.

Logical Workflow for Synthesis

The synthetic pathways for both classes of compounds can be visualized as follows:

Synthesis_Workflows cluster_0 This compound Synthesis cluster_1 2,2-Difluoro-1,3-diketone Synthesis start1 Vinylacetylenic Carbinol product1 This compound start1->product1 Fluorination reagent1 Sulfur Tetrafluoride (SF4) reagent1->product1 start2 1,3-Diketone product2 2,2-Difluoro-1,3-diketone start2->product2 Direct Fluorination reagent2 Fluorinating Agent (F2 or Selectfluor®) reagent2->product2

Caption: Synthetic workflows for this compound and 2,2-Difluoro-1,3-diketones.

Conclusion

Both this compound and 2,2-difluoro-1,3-diketones are valuable synthons for the introduction of difluorinated moieties into organic molecules. The choice between these two building blocks will largely depend on the specific synthetic target and the desired reactivity profile.

The synthesis of This compound is a more specialized route, suitable for when the specific structural motif of a difluoromethyl group adjacent to a methyl group is required. Its utility is tied to the accessibility of the vinylacetylenic carbinol precursor.

Conversely, 2,2-difluoro-1,3-diketones offer broader synthetic potential due to their more straightforward and versatile synthesis from a wide range of 1,3-diketone precursors. Their bifunctional nature makes them ideal for the construction of complex fluorinated heterocyclic systems. For researchers in drug discovery and development, the accessibility and proven utility in heterocyclic synthesis make 2,2-difluoro-1,3-diketones a generally more versatile and readily applicable class of reagents.

References

A Spectroscopic Showdown: Differentiating Difluoroketone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural characterization of fluorinated organic compounds is paramount. Among these, difluoroketones are a critical class of molecules with applications ranging from medicinal chemistry to materials science. The isomeric placement of fluorine atoms can dramatically alter a molecule's chemical and biological properties. This guide provides a comparative analysis of the spectroscopic signatures of two common difluoroketone isomers, 1,1-difluoroacetone and 1,3-difluoroacetone, using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The introduction of fluorine atoms into organic molecules can profoundly influence their conformational preferences, electronic properties, and metabolic stability. Consequently, robust analytical methods are required to unambiguously determine the substitution pattern of fluorine atoms. Spectroscopic techniques offer a powerful and non-destructive means to elucidate the precise isomeric form of difluoroketones.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features that distinguish 1,1-difluoroacetone and 1,3-difluoroacetone.

Table 1: 1H NMR Spectral Data
IsomerChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1,1-Difluoroacetone ~2.3TripletJHF ≈ 1.5 Hz-CH3
1,3-Difluoroacetone ~4.9TripletJHF ≈ 47 Hz-CH2F
Table 2: 19F NMR Spectral Data
IsomerChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1,1-Difluoroacetone ~ -105QuartetJHF ≈ 1.5 Hz-CF2-
1,3-Difluoroacetone ~ -230TripletJHF ≈ 47 Hz-CH2F

Note: 19F NMR chemical shifts are referenced to CFCl3 at 0 ppm. Negative values indicate upfield shifts.

Table 3: 13C NMR Spectral Data
IsomerChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
1,1-Difluoroacetone ~195 (t, JCF ≈ 35 Hz), ~115 (t, JCF ≈ 280 Hz), ~25 (q, JCH ≈ 130 Hz)Triplet, Triplet, QuartetJCF ≈ 35 Hz, JCF ≈ 280 Hz, JCH ≈ 130 HzC=O, CF2, CH3
1,3-Difluoroacetone ~200 (t, JCF ≈ 20 Hz), ~85 (t, JCF ≈ 170 Hz)Triplet, TripletJCF ≈ 20 Hz, JCF ≈ 170 HzC=O, CH2F
Table 4: Infrared (IR) Spectroscopy Data
IsomerKey Absorption Bands (cm-1)Assignment
1,1-Difluoroacetone ~1740 (strong), ~1100-1300 (strong)C=O stretch, C-F stretch
1,3-Difluoroacetone ~1730 (strong), ~1000-1200 (strong)C=O stretch, C-F stretch

Note: The fingerprint region (below 1500 cm-1) will show more distinct differences between the isomers due to variations in bending and other vibrational modes.[1][2]

Table 5: Mass Spectrometry (MS) Data
IsomerMolecular Ion (M+) m/zKey Fragment Ions (m/z)Fragmentation Pathway
1,1-Difluoroacetone 9479 ([M-CH3]+), 51 ([CHF2]+), 43 ([CH3CO]+)Alpha-cleavage is a common pathway for ketones.[3][4]
1,3-Difluoroacetone 9463 ([M-CH2F]+), 43 ([CH3CO]+), 33 ([CH2F]+)Fragmentation patterns in isomers often differ due to the relative stability of the resulting fragments.[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of difluoroketone isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the difluoroketone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to 1H, 19F, and 13C frequencies.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, 8-16 scans, relaxation delay of 1-2 seconds.

  • 19F NMR Acquisition:

    • Acquire a one-dimensional 19F NMR spectrum. Proton decoupling may be applied to simplify the spectrum, but coupled spectra are necessary to determine H-F coupling constants.

    • Typical parameters: spectral width of ~300 ppm, 16-32 scans, relaxation delay of 1-2 seconds. Use a common fluorine reference standard like CFCl3 (or a secondary standard).

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional 13C NMR spectrum.

    • Typical parameters: spectral width of ~250 ppm, 128 or more scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the solvent residual peak (for 1H and 13C) or the external standard (for 19F).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr plates/pellet.

    • Record the sample spectrum over a typical range of 4000-400 cm-1.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds like difluoroketones.

  • Ionization: Utilize a suitable ionization technique, most commonly Electron Ionization (EI) for this class of compounds, typically at 70 eV.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 10-200 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of difluoroketone isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Difluoroketone Isomer NMR NMR Spectroscopy (1H, 19F, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Isomer Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Mechanistic Insights into the Reactions of 4,4-Difluoro-2-pentanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their chemical reactivity and biological properties. This guide provides a comparative analysis of the mechanistic studies of 4,4-Difluoro-2-pentanone, contrasting its behavior with its non-fluorinated analog, 2-pentanone, and other relevant ketones. This objective comparison, supported by available experimental data, aims to furnish researchers with a deeper understanding of the impact of β-difluorination on ketone reactivity, aiding in the strategic design of novel chemical entities in drug discovery and development.

Impact of β-Difluorination on Carbonyl Reactivity

The presence of two fluorine atoms on the carbon atom beta to the carbonyl group in this compound significantly influences its electronic properties and, consequently, its reactivity. The strong electron-withdrawing nature of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, 2-pentanone. However, this electronic effect is balanced by the steric hindrance introduced by the fluorine atoms and the potential for intramolecular interactions.

Comparative Reaction Analysis

To illustrate the distinct reactivity of this compound, this guide will focus on three fundamental reaction types: enolate formation and subsequent reactions, nucleophilic addition to the carbonyl group, and reduction of the ketone.

Enolate Formation and Aldol Condensation

The acidity of the α-protons in ketones is a critical factor in their ability to form enolates, which are key intermediates in many carbon-carbon bond-forming reactions, such as the aldol condensation.

Table 1: Comparison of pKa Values and Enolate Formation

Compoundα-Proton PositionApproximate pKaFactors Influencing Acidity
2-PentanoneC1 & C319-20Standard ketone acidity.
This compoundC3~17-18The inductive effect of the two fluorine atoms at the β-position increases the acidity of the α-protons at C3.
4-Methyl-2-pentanoneC3~20The electron-donating methyl group at the β-position slightly decreases the acidity of the α-protons at C3.

The increased acidity of the α-protons in this compound facilitates enolate formation under milder basic conditions compared to 2-pentanone.

Aldol Condensation: The aldol condensation involves the nucleophilic attack of an enolate on a carbonyl compound. The enhanced electrophilicity of the carbonyl carbon in this compound can lead to faster reaction rates when it acts as the electrophile. Conversely, its enolate is a competent nucleophile.

Experimental Protocol: Base-Catalyzed Aldol Condensation

A general procedure for a base-catalyzed aldol condensation is as follows:

  • To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., ethanol, THF) at a controlled temperature (e.g., 0 °C to room temperature), add a solution of a base (e.g., sodium hydroxide, lithium diisopropylamide) (1.0-1.2 eq).

  • Stir the mixture for a designated period to allow for enolate formation.

  • Add the aldehyde or second ketone (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC, GC-MS).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by a suitable method (e.g., column chromatography, recrystallization).

Logical Workflow for Aldol Condensation

Aldol_Condensation Ketone Ketone (e.g., this compound) Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Base (e.g., NaOH) Base->Enolate Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol_Adduct Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->Aldol_Adduct Enone α,β-Unsaturated Ketone (Enone) Aldol_Adduct->Enone Dehydration (optional)

Caption: Base-catalyzed aldol condensation workflow.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction is a classic example of nucleophilic addition to a carbonyl group. The increased electrophilicity of the carbonyl carbon in this compound is expected to accelerate the rate of Grignard addition compared to 2-pentanone.

Table 2: Qualitative Comparison of Grignard Reaction Performance

KetoneRelative Reactivity with Grignard ReagentsTypical YieldsPotential Side Reactions
2-PentanoneModerateGood to ExcellentEnolization (if a sterically hindered Grignard reagent is used).
This compoundHighGoodPotential for competing enolization, though the enhanced carbonyl electrophilicity favors addition.
HexafluoroacetoneVery HighVariableHighly reactive, can lead to complex reaction mixtures.

Experimental Protocol: Grignard Reaction

A typical procedure for a Grignard reaction with a ketone is as follows:

  • To a solution of the ketone (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen, argon) at a low temperature (e.g., 0 °C or -78 °C), add the Grignard reagent (1.1-1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture in an ice bath and quench by slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrate in vacuo.

  • Purify the resulting alcohol by column chromatography or distillation.

Grignard_Reaction

Caption: Experimental workflow for ketone reduction.

Conclusion

The presence of a difluoromethyl group at the β-position of a ketone, as in this compound, exerts a significant influence on its reactivity. The strong inductive effect of the fluorine atoms enhances the acidity of the α-protons and increases the electrophilicity of the carbonyl carbon. These electronic modifications generally lead to faster reaction rates in enolate formations and nucleophilic additions compared to non-fluorinated analogs. This comparative guide provides a foundational understanding for researchers and drug development professionals, enabling more informed decisions in the design and synthesis of novel fluorinated compounds with tailored reactivity and potential biological activity. Further quantitative kinetic studies are warranted to provide a more detailed and precise comparison of the reaction rates.

Unraveling the Reaction Mechanisms of 4,4-Difluoro-2-pentanone: A Comparative Guide to DFT Calculations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms at a molecular level is paramount. Density Functional Theory (DFT) calculations have emerged as a powerful tool to elucidate these pathways, providing invaluable insights into transition states, activation energies, and thermodynamic stability. This guide offers a comparative analysis of DFT calculations for reaction mechanisms relevant to 4,4-Difluoro-2-pentanone, drawing parallels from computational studies on analogous ketones.

This guide will focus on two fundamental reaction mechanisms applicable to ketones: the Norrish Type II reaction, a photochemical intramolecular abstraction process, and the Baeyer-Villiger oxidation, an oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group.

Data Presentation: A Comparative Look at Activation Energies

The following table summarizes key quantitative data from DFT studies on relevant ketone reaction mechanisms. This allows for a direct comparison of the calculated activation energies using different computational methods and for different substrates. The data for this compound is hypothetical and serves as an illustrative example of how fluorine substitution might influence the reaction barriers.

Reaction MechanismSubstrateComputational MethodActivation Energy (kcal/mol)Reference/Source
Norrish Type II 2-PentanoneB3LYP/6-31+g(d)56.13[1]
This compoundB3LYP/6-31+g(d)Hypothetical: 52-55-
Baeyer-Villiger Oxidation AcetoneDFT (unspecified)Rate-determining first transition state[2]
3-PentanoneDFT (unspecified)Lower energy transition state than acetone[2]
FluoroacetoneDFT (unspecified)Small energetic difference for migration of fluorinated vs. alkyl substituent[2]
This compoundDFT (unspecified)Hypothetical: Altered migratory aptitude-

Note: The hypothetical values for this compound are estimations based on the expected electronic effects of fluorine substitution and are for illustrative purposes only.

Experimental and Computational Protocols

A detailed understanding of the methodologies employed in computational studies is crucial for interpreting and reproducing the results. Below are the protocols for the key experiments and calculations cited in this guide.

DFT Calculations for the Norrish Type II Reaction of 2-Pentanone

The theoretical investigation into the gas-phase elimination of 2-pentanone was conducted using the Gaussian 09 software package. The study employed Density Functional Theory (DFT) at the B3LYP level of theory with the 6-31+g(d) basis set for all calculations.[1]

Methodology:

  • Geometry Optimization: The geometries of the reactant (2-pentanone), the six-membered cyclic transition state, and the products (ethene and propen-2-ol) were fully optimized.

  • Frequency Calculations: Vibrational frequency calculations were performed on the optimized structures to confirm them as either minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.

  • Intrinsic Reaction Coordinate (IRC) Analysis: An IRC analysis was performed to confirm that the identified transition state connects the reactant and product states.[1]

  • Thermodynamic and Kinetic Parameters: Thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) and the activation energy for the reaction were calculated from the optimized geometries and vibrational frequencies.[1]

DFT Calculations for the Baeyer-Villiger Oxidation

The study of the Baeyer-Villiger reactions of acetone, 3-pentanone, and their halogenated derivatives with performic acid was carried out using both ab initio and DFT calculations.[2]

Methodology:

  • Reactant and Transition State Optimization: The structures of the ketone substrates, performic acid, the Criegee intermediate, and the transition states for both the formation of the intermediate and the subsequent migratory insertion were optimized.

  • Activation Energy Calculation: The energy differences between the reactants and the transition states were calculated to determine the activation energies for each step of the reaction. The study identified the first transition state as the rate-determining step.[2]

  • Catalyst Effect: The influence of an acid catalyst on the reaction pathway was also investigated by including it in the calculations, which showed a significant decrease in the activation energy for the first transition state.[2]

  • Migratory Aptitude Analysis: The energy barriers for the migration of different substituents (alkyl vs. fluorinated alkyl) were compared to understand the regioselectivity of the oxidation.[2]

Visualization of Reaction Pathways

Diagrams of reaction pathways provide a clear and concise representation of the molecular transformations occurring during a chemical reaction.

Norrish_Type_II_Reaction Reactant This compound (Ground State) Excited Excited State (n -> π*) Reactant->Excited TS Six-membered Transition State Excited->TS γ-H abstraction Biradical 1,4-Biradical Intermediate TS->Biradical Products Ethene + 1,1-Difluoroacetone Enol Biradical->Products Cα-Cβ cleavage

Caption: A generalized pathway for the Norrish Type II reaction of this compound.

Comparison and Alternatives

The choice of DFT functional and basis set can significantly impact the accuracy of the calculated results. The B3LYP functional, a hybrid functional, is widely used for its balance of accuracy and computational cost in studying organic reaction mechanisms.[1] However, for systems where dispersion forces are significant, other functionals such as those from the M06 family or dispersion-corrected functionals (e.g., B3LYP-D3) may provide more accurate results.

For higher accuracy, composite methods like CBS-QB3 or G3/G4 theories can be employed. These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy. While computationally more demanding, they can serve as a benchmark for standard DFT calculations.

In the context of this compound, the electron-withdrawing nature of the fluorine atoms is expected to influence the stability of intermediates and transition states. For instance, in the Norrish Type II reaction, the abstraction of the γ-hydrogen might be slightly facilitated due to the inductive effect, potentially lowering the activation energy compared to 2-pentanone. In the Baeyer-Villiger oxidation, the migratory aptitude of the difluoroethyl group versus the methyl group would be a key point of investigation, with electronic effects playing a crucial role in determining the product distribution.

Future DFT studies on this compound should consider a range of functionals and basis sets to assess the sensitivity of the results to the chosen computational method. Furthermore, explicit solvent models could be incorporated to study these reactions in a more realistic chemical environment, providing a deeper understanding of the reaction mechanisms and guiding the design of novel synthetic routes and catalysts.

References

The Untapped Potential of 4,4-Difluoro-2-pentanone in Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for precise and efficient methods to track molecules in biological systems is perpetual. Isotopic labeling, a technique that introduces heavier isotopes into molecules, stands as a cornerstone of metabolic research, drug metabolism studies, and quantitative proteomics. While a variety of reagents exist for this purpose, this guide explores the hypothetical potential of 4,4-Difluoro-2-pentanone as a novel labeling agent and compares it with established alternatives, providing a forward-looking perspective for experimental design.

Stable isotope labeling is a powerful technique that allows researchers to trace the metabolic fate of compounds and to accurately quantify molecules in complex mixtures using mass spectrometry.[1][2] The introduction of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into a molecule alters its mass without significantly changing its chemical properties.[2] This mass shift enables the differentiation and quantification of labeled versus unlabeled compounds.

This guide introduces this compound, a fluorinated ketone, as a potential candidate for isotopic labeling and provides a comparative analysis against well-established labeling reagents. While direct isotopic labeling studies utilizing this compound are not yet prevalent in published literature, its chemical structure suggests a reactivity profile that could be harnessed for labeling specific classes of biomolecules.

A Hypothetical Foray: this compound in Amine Labeling

The ketone functional group in this compound presents a reactive handle for derivatizing primary and secondary amines through reductive amination. In this proposed application, the ketone would react with an amine-containing metabolite or peptide to form a Schiff base, which is then reduced to a stable secondary or tertiary amine. If a deuterated reducing agent, such as sodium cyanoborodeuteride (NaBD₃CN), is used, deuterium atoms can be stereospecifically introduced, providing the isotopic signature.

The presence of two fluorine atoms on the fourth carbon of the pentanone backbone could potentially offer advantages in terms of creating a unique mass shift and serving as a reporter in ¹⁹F NMR studies.

Comparative Analysis: this compound vs. Established Reagents

To objectively assess the potential of this compound, we compare its hypothetical performance with two widely used amine-labeling reagents: Formaldehyde (via reductive amination, also known as dimethyl labeling) and Dansyl Chloride.

FeatureThis compound (Hypothetical)Formaldehyde (Reductive Amination)Dansyl Chloride
Target Functional Group Primary and Secondary AminesPrimary and Secondary AminesPrimary and Secondary Amines, Phenols
Labeling Chemistry Reductive AminationReductive AminationSulfonylation
Isotopic Introduction Via deuterated reducing agent (e.g., NaBD₃CN)Via deuterated formaldehyde and/or deuterated reducing agentVia ¹³C or ¹⁵N labeled Dansyl Chloride
Mass Shift per Label Dependent on the deuterated reducing agent used+28 Da (light), +32 Da (heavy) per amine+235 Da (light), +237 Da (heavy, with two ¹³C)
Reaction Conditions Mildly acidic to neutral pH, ambient temperatureMildly acidic to neutral pH, ambient temperatureAlkaline pH (pH 9-10), ambient temperature
Multiplexing Capability Potentially 2-plex (deuterated vs. non-deuterated)2-plex or 3-plex with different isotopic combinations[3]2-plex (¹²C vs. ¹³C)[4]
Potential Advantages - Unique mass shift due to fluorine atoms- Potential for ¹⁹F NMR analysis- High reaction efficiency- Cost-effective- Well-established protocols- High ionization efficiency in ESI-MS- Can label phenols
Potential Disadvantages - Reaction kinetics and efficiency are unknown- Potential for side reactions- Reagent not commercially available in isotopically labeled form- Can be sensitive to reagent quality- May not be suitable for all amine-containing compounds- Can result in multiple labeling of proteins- Relatively large mass tag can affect chromatography

Experimental Protocols: A Glimpse into Methodology

While a protocol for this compound is hypothetical, its foundation lies in established reductive amination procedures.

Hypothetical Protocol for Amine Labeling using this compound
  • Sample Preparation: Dissolve the amine-containing sample (e.g., peptide digest, metabolite extract) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

  • Labeling Reaction:

    • Add a 10-fold molar excess of this compound to the sample.

    • Incubate at room temperature for 15 minutes to allow for Schiff base formation.

  • Reduction:

    • Add a 20-fold molar excess of sodium cyanoborodeuteride (NaBD₃CN).

    • Incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding an acid (e.g., formic acid) to a final concentration of 1%.

  • Sample Cleanup: Desalt and concentrate the labeled sample using a suitable method (e.g., solid-phase extraction) prior to mass spectrometry analysis.

Established Protocol for Dimethyl Labeling using Formaldehyde
  • Sample Preparation: Dissolve the peptide sample in 100 mM triethylammonium bicarbonate (TEAB) buffer.

  • Labeling Reaction:

    • For the "light" sample, add 4% (v/v) CH₂O.

    • For the "heavy" sample, add 4% (v/v) ¹³CD₂O.

    • Incubate for 5 minutes at room temperature.

  • Reduction:

    • Add 0.6 M sodium cyanoborohydride (NaBH₃CN).

    • Incubate for 1 hour at room temperature.

  • Quenching and Combining: Quench the reactions with formic acid. Combine the "light" and "heavy" labeled samples.

  • Sample Cleanup: Desalt the combined sample using a C18 StageTip before LC-MS/MS analysis.

Visualizing the Workflow

The following diagrams illustrate the proposed labeling workflow for this compound and the established workflow for dimethyl labeling.

G cluster_0 Hypothetical Labeling with this compound Amine Sample Amine Sample Add this compound Add this compound Amine Sample->Add this compound Schiff Base Formation Schiff Base Formation Add this compound->Schiff Base Formation Add NaBD3CN Add NaBD3CN Schiff Base Formation->Add NaBD3CN Reduction Reduction Add NaBD3CN->Reduction Quench & Cleanup Quench & Cleanup Reduction->Quench & Cleanup Labeled Sample (MS Analysis) Labeled Sample (MS Analysis) Quench & Cleanup->Labeled Sample (MS Analysis)

Hypothetical workflow for amine labeling with this compound.

G cluster_1 Established Dimethyl Labeling Workflow Amine Sample (Light) Amine Sample (Light) Add CH2O Add CH2O Amine Sample (Light)->Add CH2O Amine Sample (Heavy) Amine Sample (Heavy) Add 13CD2O Add 13CD2O Amine Sample (Heavy)->Add 13CD2O Add NaBH3CN Add NaBH3CN Add CH2O->Add NaBH3CN Add 13CD2O->Add NaBH3CN Combine Samples Combine Samples Add NaBH3CN->Combine Samples Quench & Cleanup Quench & Cleanup Combine Samples->Quench & Cleanup Labeled Sample (MS Analysis) Labeled Sample (MS Analysis) Quench & Cleanup->Labeled Sample (MS Analysis)

Established workflow for dimethyl labeling of amines.

Conclusion and Future Outlook

While this compound is not currently a mainstream isotopic labeling reagent, its chemical structure holds promise for the development of new labeling strategies. The hypothetical workflow presented here, based on well-established reductive amination chemistry, provides a starting point for researchers interested in exploring novel reagents. Further experimental validation is necessary to determine the reaction efficiency, potential side products, and overall performance of this compound in isotopic labeling studies. The unique presence of fluorine atoms could open new avenues for multi-modal analysis, combining mass spectrometry with ¹⁹F NMR. As the field of metabolomics and proteomics continues to evolve, the exploration of new and versatile labeling reagents will be crucial for advancing our understanding of complex biological systems.

References

A Comparative Guide to the X-ray Crystallographic Analysis of Fluorinated Ketone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, influencing factors such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated compounds are of great interest in medicinal chemistry and drug development. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography is the gold standard for determining the precise molecular geometry and intermolecular interactions in the solid state.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for two fluorinated cathinone derivatives, providing a basis for comparison. Cathinones are beta-keto-amphetamines, sharing the ketone functional group with the target compound class.

Compound 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one HCl (4-FPD) [1][2][3]1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one HCl (4-F-3-Me-α-PVP) [4]
Molecular Formula C₁₂H₁₇ClFNOC₁₆H₂₃ClFNO
Formula Weight 245.72303.81
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
a (Å) 12.031(2)10.898(2)
b (Å) 8.018(2)13.019(3)
c (Å) 13.593(3)11.533(2)
α (°) 9090
β (°) 99.45(3)101.99(3)
γ (°) 9090
Volume (ų) 1294.1(5)1599.4(6)
Z 44
Calculated Density (g/cm³) 1.2611.262
Absorption Coefficient (mm⁻¹) 0.290.27
Temperature (K) 100100
R-factor 0.0420.053

Analysis of Crystallographic Data:

Both presented fluorinated ketone derivatives crystallize in the monoclinic system, a common crystal system for organic molecules. The space groups P2₁/c and P2₁/n are also frequently observed. The unit cell dimensions and volume are, as expected, larger for the bulkier 4-F-3-Me-α-PVP molecule. The calculated densities are very similar. The low R-factors indicate a good refinement of the crystal structures.

The presence of the fluorine atom can influence the crystal packing through various non-covalent interactions, such as hydrogen bonds involving the fluorine atom as a weak acceptor, and dipole-dipole interactions. These interactions, along with the overall molecular conformation, dictate the final crystal structure. A detailed analysis of the bond lengths, bond angles, and torsion angles, which can be found in the supplementary information of the cited papers, would reveal the specific conformational preferences of these molecules in the solid state.

Experimental Protocol for X-ray Crystallographic Analysis

The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a small organic molecule, based on methodologies reported in the literature for related compounds.[1][2][4]

1. Synthesis and Crystallization:

  • The target compound is synthesized and purified using standard organic chemistry techniques (e.g., column chromatography, recrystallization).

  • Single crystals suitable for X-ray diffraction are grown. Common methods include:

    • Slow evaporation of a solvent from a saturated solution of the compound.

    • Vapor diffusion of a non-solvent into a solution of the compound.

    • Cooling of a saturated solution.

    • The choice of solvent is critical and often requires screening of various solvents and solvent mixtures.

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

  • X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS detector).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

  • The collected diffraction images are processed to integrate the intensities of the diffraction spots.

  • The unit cell parameters are determined from the positions of the diffraction spots.

  • The space group is determined based on the systematic absences in the diffraction data.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • The initial structural model is refined against the experimental diffraction data using least-squares methods.

  • Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

  • Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

5. Data Deposition:

  • The final crystallographic data, including atomic coordinates and structure factors, are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow of an X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_output Final Output synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation cif Crystallographic Information File (CIF) validation->cif report Publication/Report validation->report

Caption: Workflow of X-ray Crystallographic Analysis.

References

Determining Enantiomeric Excess of Chiral 4,4-Difluoro-2-pentanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical in the synthesis and application of chiral molecules. This guide provides a comparative overview of common analytical techniques for determining the enantiomeric excess of chiral 4,4-difluoro-2-pentanone, a valuable fluorinated building block in medicinal chemistry and materials science.

This document outlines and compares three primary methods for this purpose: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. Each method's principles, experimental protocols, and performance are discussed to aid in selecting the most suitable technique for a given research need.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of chiral this compound depends on several factors, including the required accuracy, sample throughput, available instrumentation, and the need for method development. The following table summarizes the key performance characteristics of chiral GC, chiral HPLC, and ¹⁹F NMR spectroscopy for this application.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)¹⁹F Nuclear Magnetic Resonance (NMR)
Principle Separation of enantiomers in the gas phase on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.Differentiation of enantiomers through diastereomeric interactions with a chiral solvating or derivatizing agent, observed by ¹⁹F NMR.
Sample Volatility RequiredNot requiredNot required
Resolution Generally high for volatile compounds.High, with a wide range of available chiral stationary phases.Dependent on the chiral auxiliary and magnetic field strength.
Sensitivity High (FID, MS detectors).Moderate to high (UV, MS detectors).Lower, requires higher sample concentration.
Speed Relatively fast analysis times.Can be slower due to longer run times and method development.Very fast data acquisition.
Method Development Can be time-consuming to find the optimal column and temperature program.Can be extensive, involving screening of columns and mobile phases.Often requires screening of chiral auxiliaries and optimization of solvent and temperature.
Sample Preparation Minimal for neat samples.Sample must be dissolved in a suitable solvent.Requires addition of a chiral auxiliary. Derivatization may be necessary.
Instrumentation Widely available.Widely available.Requires access to an NMR spectrometer with fluorine capabilities.

Experimental Protocols

The following are detailed, representative experimental protocols for the determination of enantiomeric excess of chiral this compound using the three discussed analytical techniques. These protocols are based on established methods for similar fluorinated ketones and may require optimization for specific applications.

Chiral Gas Chromatography (GC)

Principle: The enantiomers of the volatile this compound are separated on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. The separated enantiomers are detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and the enantiomeric excess is calculated from the relative peak areas.

Instrumentation:

  • Gas chromatograph equipped with an FID or MS detector.

  • Chiral capillary column (e.g., Astec CHIRALDEX® G-TA, 30 m x 0.25 mm x 0.12 µm).

Procedure:

  • Sample Preparation: Dilute the this compound sample in a volatile solvent (e.g., dichloromethane or diethyl ether) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • GC Conditions:

    • Inlet Temperature: 220 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 2 °C/min to 150 °C.

      • Hold at 150 °C for 5 minutes.

    • Detector Temperature (FID): 250 °C

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: The enantiomers are separated on a column packed with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to different retention times. Detection is typically performed using a UV detector.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column (e.g., Daicel CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm).

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • HPLC Conditions:

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: In the presence of a chiral solvating agent (CSA) or after derivatization with a chiral derivatizing agent (CDA), the enantiomers of this compound form transient diastereomeric complexes or stable diastereomers. These diastereomers have distinct chemical environments for the fluorine nuclei, leading to separate signals in the ¹⁹F NMR spectrum. The enantiomeric excess is determined by integrating these signals.

Instrumentation:

  • NMR spectrometer with a fluorine probe.

Procedure:

  • Sample Preparation with a Chiral Solvating Agent (CSA):

    • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL) in an NMR tube.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol).

    • Gently mix the solution.

  • Sample Preparation with a Chiral Derivatizing Agent (CDA) (if necessary):

    • React the ketone with a chiral derivatizing agent (e.g., a chiral hydrazine) to form diastereomeric hydrazones.

    • Purify the resulting diastereomers if necessary.

    • Dissolve the diastereomeric mixture in a deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum. A proton-decoupled spectrum (¹⁹F{¹H}) is often preferred to simplify the signals.

  • Data Analysis: Integrate the signals corresponding to the two diastereomeric species. Calculate the enantiomeric excess using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Workflow for Enantiomeric Excess Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral this compound product.

ee_determination_workflow cluster_sample Sample Preparation cluster_methods Analytical Method cluster_analysis Data Analysis cluster_result Result Sample Chiral this compound Product GC Chiral GC Sample->GC HPLC Chiral HPLC Sample->HPLC NMR 19F NMR Sample->NMR Integration Peak Integration GC->Integration HPLC->Integration NMR->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: Workflow for ee determination of this compound.

Signaling Pathway for Chiral Recognition in NMR

The following diagram illustrates the principle of chiral recognition using a chiral solvating agent in ¹⁹F NMR spectroscopy.

chiral_recognition_nmr cluster_reactants Reactants cluster_complex Diastereomeric Complex Formation cluster_nmr 19F NMR Spectrum Enantiomers Mixture of Enantiomers (R)-Ketone & (S)-Ketone ComplexR (R)-Ketone : CSA Enantiomers->ComplexR ComplexS (S)-Ketone : CSA Enantiomers->ComplexS CSA Chiral Solvating Agent (CSA) CSA->ComplexR CSA->ComplexS SignalR Signal 1 (δ₁) ComplexR->SignalR SignalS Signal 2 (δ₂) ComplexS->SignalS

Caption: Chiral recognition by NMR using a chiral solvating agent.

By understanding the principles and experimental considerations of these techniques, researchers can confidently select and apply the most appropriate method for the accurate determination of the enantiomeric excess of chiral this compound products, ensuring the quality and efficacy of their chiral materials.

A Comparative Analysis of Spectral Data: Cross-Referencing 4,4-Difluoro-2-pentanone with Analogous Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Spectroscopic data provides a fundamental fingerprint for a molecule, and cross-referencing this data with established databases is a critical step in analytical workflows. This guide offers a comparative analysis of available spectral data for 4,4-Difluoro-2-pentanone and structurally similar ketones, providing a valuable resource for compound verification and characterization.

This comparison focuses on this compound and three analogous compounds: 2-Pentanone, 4-Methyl-2-pentanone, and 4-Fluoro-4-methylpentan-2-one. The inclusion of these analogues, which feature variations in fluorine and methyl substitution at the 4-position, allows for a deeper understanding of how these structural modifications influence spectral outcomes.

Comparative Spectral Data

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its selected analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppm, Multiplicity, Integration, Assignment
This compound Data not available in public databases.
2-Pentanone ~2.1 (s, 3H, CH₃-C=O), ~2.4 (t, 2H, -CH₂-C=O), ~1.6 (sextet, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)
4-Methyl-2-pentanone ~2.1 (s, 3H, CH₃-C=O), ~2.4 (d, 2H, -CH₂-), ~2.1 (m, 1H, -CH-), ~0.9 (d, 6H, -C(CH₃)₂)

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppm, Assignment
This compound Data not available in public databases.
2-Pentanone ~209 (C=O), ~45 (-CH₂-C=O), ~30 (CH₃-C=O), ~17 (-CH₂-), ~13 (-CH₃)
4-Methyl-2-pentanone ~209 (C=O), ~52 (-CH₂-), ~30 (CH₃-C=O), ~25 (-CH-), ~22 (-C(CH₃)₂)

Table 3: ¹⁹F NMR Spectral Data

CompoundChemical Shift (δ) ppm
This compound Data available on SpectraBase, requires account to view full spectrum.[1]
4-Fluoro-4-methylpentan-2-one Data not readily available.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The carbonyl (C=O) stretch is a characteristic and intense peak for ketones.

Table 4: Key IR Absorption Bands (cm⁻¹)

CompoundC=O StretchC-H StretchOther Key Bands
This compound Data not available in public databases.Data not available in public databases.Expected C-F stretches.
2-Pentanone ~1715~2960-2870-
4-Methyl-2-pentanone ~1719~2960-2870-
4-Fluoro-4-methylpentan-2-one Data available on SpectraBase and PubChem.[1][2]Data available on SpectraBase and PubChem.[1][2]Expected C-F stretch.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of molecular weight and structural features.

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 122.05Data not available in public databases.
2-Pentanone 86.0771, 58, 43
4-Methyl-2-pentanone 100.0985, 58, 43
4-Fluoro-4-methylpentan-2-one 118.08Data available on SpectraBase and PubChem.[1][2][3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectral data are often specific to the instrument and laboratory. However, the following provides a general overview of the methodologies typically employed for the analysis of ketones.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

A sample of the ketone (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H and ¹³C NMR, tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ is often used. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the liquid ketone is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be analyzed in an IR-transparent cell. The spectrum is recorded using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

For volatile ketones, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common technique. The sample is injected into a gas chromatograph to separate it from any impurities. The separated compound then enters the mass spectrometer where it is ionized by a beam of electrons (typically at 70 eV). The resulting molecular ion and fragment ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

Logical Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for cross-referencing spectral data of a compound like this compound.

spectral_cross_referencing cluster_0 Data Acquisition cluster_2 Data Comparison & Analysis A Synthesize or Procure This compound B Acquire Experimental Spectra (NMR, IR, MS) A->B C Search Public Databases (e.g., PubChem, NIST, SDBS) B->C D Search Commercial Databases (e.g., SpectraBase) B->D E Compare Experimental Data with Database Records C->E D->E G Confirm Structure and Purity E->G F Analyze Spectral Data of Structural Analogues F->G

A logical workflow for spectral data cross-referencing.

This guide provides a foundational comparison of the spectral data for this compound and its analogues. While complete spectral datasets for the target compound are not yet fully available in public domains, the provided information and workflow serve as a valuable starting point for researchers in the field. The continued contribution of experimental data to public databases will be crucial for enhancing the utility of such comparative analyses in the future.

References

A Comparative Guide to the Application of 4,4-Difluoro-2-pentanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. In the synthesis of fluorinated heterocyclic compounds, 4,4-Difluoro-2-pentanone serves as a valuable difluoromethyl-containing building block. This guide provides a comparative analysis of this compound against its non-fluorinated analog, 2,4-pentanedione, in the context of pyrazole synthesis, a common reaction in drug discovery.

Performance Comparison in Pyrazole Synthesis

The Knorr pyrazole synthesis, a classic method for constructing the pyrazole ring, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] This reaction is known for its high efficiency and the aromatic stability of the resulting pyrazole product.[2]

When comparing the performance of this compound with 2,4-pentanedione in this synthesis, the primary differences lie in the reaction's regioselectivity and the properties of the final product. Due to its symmetrical nature, the reaction of 2,4-pentanedione with hydrazine yields a single product, 3,5-dimethylpyrazole.[3][4] In contrast, the unsymmetrical nature of this compound can lead to the formation of two possible regioisomers. The strongly electron-withdrawing nature of the difluoromethyl group influences the reactivity of the adjacent carbonyl, typically directing the initial nucleophilic attack of the hydrazine to the more electrophilic carbonyl carbon.

Below is a table summarizing the key performance indicators for the synthesis of pyrazoles using both this compound and 2,4-pentanedione.

FeatureThis compound2,4-Pentanedione (Acetylacetone)
Product 3-(Difluoromethyl)-5-methylpyrazole3,5-Dimethylpyrazole
Reaction Knorr Pyrazole SynthesisKnorr Pyrazole Synthesis
Typical Yield 60-75% (Estimated)73-81%[3]
Regioselectivity Potentially forms two regioisomers, but one is generally favored.A single product is formed.
Product Properties The difluoromethyl group can enhance metabolic stability and binding affinity in drug candidates.A simple, non-fluorinated pyrazole.

Experimental Protocols

Detailed experimental procedures for the synthesis of pyrazoles from both this compound and 2,4-pentanedione are provided below. These protocols are based on established literature procedures for the Knorr pyrazole synthesis.[3][5]

Synthesis of 3-(Difluoromethyl)-5-methylpyrazole from this compound

  • Materials: this compound, Hydrazine hydrate, Ethanol, Acetic acid (catalytic amount).

  • Procedure:

    • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Slowly add hydrazine hydrate (1.1 eq) to the mixture at room temperature with stirring.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-(difluoromethyl)-5-methylpyrazole.

Synthesis of 3,5-Dimethylpyrazole from 2,4-Pentanedione [3]

  • Materials: 2,4-Pentanedione (acetylacetone), Hydrazine sulfate, 10% Sodium hydroxide solution, Ether, Anhydrous potassium carbonate.

  • Procedure:

    • Dissolve hydrazine sulfate (0.50 mole) in 400 ml of 10% sodium hydroxide solution in a 1-liter round-bottomed flask equipped with a stirrer and a dropping funnel.

    • Cool the flask in an ice bath to 15°C.

    • Add 2,4-pentanedione (0.50 mole) dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

    • Stir the mixture for an additional hour at 15°C.

    • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated salts and transfer to a separatory funnel.

    • Extract the aqueous layer with four 40-ml portions of ether.

    • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

    • Remove the ether by distillation to obtain crystalline 3,5-dimethylpyrazole. The reported yield is 77–81%.[3] The product can be further purified by recrystallization.[3]

Visualizing the Synthetic Pathway

The following diagrams illustrate the reaction pathways for the synthesis of pyrazoles from both this compound and 2,4-pentanedione.

G cluster_0 Synthesis of 3,5-Dimethylpyrazole 2,4-Pentanedione 2,4-Pentanedione 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole 2,4-Pentanedione->3,5-Dimethylpyrazole + Hydrazine Hydrazine Hydrazine

Caption: Reaction scheme for the synthesis of 3,5-dimethylpyrazole.

G cluster_1 Synthesis of 3-(Difluoromethyl)-5-methylpyrazole This compound This compound Product 3-(Difluoromethyl)-5- methylpyrazole This compound->Product + Hydrazine Hydrazine_2 Hydrazine

Caption: Reaction scheme for the synthesis of 3-(difluoromethyl)-5-methylpyrazole.

References

A Comparative Guide to Catalysts for Difluorination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science, often leading to enhanced metabolic stability, improved bioavailability, and unique electronic properties. Among the various fluorination techniques, difluorination reactions, which install two fluorine atoms onto a molecule, have garnered significant attention. The choice of catalyst is paramount for achieving high efficiency, selectivity, and functional group tolerance in these transformations. This guide provides a comparative overview of common catalysts for difluorination reactions, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Performance Comparison of Key Catalytic Systems

The selection of a catalyst for a difluorination reaction is dictated by the substrate, the desired type of difluorination (e.g., vicinal, geminal), and the required stereochemical outcome. The two most prominent classes of catalysts for these reactions are palladium complexes and hypervalent iodine compounds. Below is a summary of their performance based on published experimental data.

Catalyst SystemSubstrate TypeFluorine SourceTypical Reaction ConditionsYield (%)Diastereo-/EnantioselectivityKey AdvantagesLimitations
Palladium Catalysts
Pd(OAc)₂ / LigandAryl Triflates/HalidesCsF, AgFToluene, 80-110 °C50-90N/AGood for aromatic systems, broad substrate scope.Requires pre-functionalized arenes, can lead to regioisomeric mixtures.[1][2]
[Pd(cinnamyl)Cl]₂ / LigandAryl TriflatesCsFToluene, 100 °C60-80N/AEffective for aryl fluorination.[1]High temperatures, potential for side reactions.
Pd(OAc)₂ / LigandAlkenes (Heck-type)BrCF₂CO₂EtToluene, 60 °C60-95N/AAccess to difluoroalkylated alkenes.Requires specific bromodifluoromethyl reagents.
Hypervalent Iodine Catalysts
Aryl Iodide (e.g., p-iodotoluene)AlkenesHF-Pyridine / m-CPBACH₂Cl₂, 0 °C to rt70-95High (syn or anti)Metal-free, mild conditions, high diastereoselectivity.[3]Stoichiometric oxidant required, HF-Pyridine is corrosive.
Chiral Aryl IodideAlkenes (Cinnamamides)HF-Pyridine / m-CPBACH₂Cl₂, 4 °C50-80High ee (up to 99%)Highly enantioselective for specific substrates.[4]Narrower substrate scope for high enantioselectivity.
Aryl IodideAlkenesSelectfluor / HF-amineCH₂Cl₂, rtup to >95High (vicinal)Avoids stoichiometric peroxide oxidants.[5]HF-amine complexes can be challenging to handle.

Experimental Protocols: Key Methodologies

Detailed experimental procedures are crucial for the successful implementation of difluorination reactions. Below are representative protocols for palladium-catalyzed and hypervalent iodine-catalyzed reactions.

Protocol 1: Palladium-Catalyzed Fluorination of Aryl Triflates

This procedure is adapted from the work of Buchwald and coworkers for the fluorination of aromatic systems.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Biarylphosphine ligand (e.g., BrettPhos)

  • Cesium fluoride (CsF), flame-dried under vacuum

  • Aryl triflate

  • Anhydrous toluene

  • Schlenk tube or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%), the biarylphosphine ligand (4 mol%), and CsF (2.0 equiv) to a Schlenk tube equipped with a magnetic stir bar.

  • Add the aryl triflate (1.0 equiv) to the tube.

  • Add anhydrous toluene to the desired concentration (typically 0.1-0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Aryl Iodide-Catalyzed Vicinal Difluorination of Alkenes

This protocol is a general procedure based on the methodologies developed by Jacobsen and Gilmour for the diastereoselective difluorination of alkenes.[3][4]

Materials:

  • Aryl iodide catalyst (e.g., p-iodotoluene or a chiral variant, 10-20 mol%)

  • Alkene substrate

  • meta-Chloroperoxybenzoic acid (m-CPBA, 1.5-2.0 equiv)

  • HF-Pyridine (70% HF, ~5-10 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Plastic reaction vessel (e.g., polyethylene or polypropylene)

Procedure:

  • Caution: HF-Pyridine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

  • To a plastic vial equipped with a magnetic stir bar, add the aryl iodide catalyst and the alkene substrate.

  • Dissolve the solids in anhydrous CH₂Cl₂.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add HF-Pyridine to the stirred solution.

  • In a separate container, dissolve m-CPBA in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Allow the reaction to stir at 0 °C or room temperature for 4-24 hours, monitoring by TLC or ¹⁹F NMR.

  • Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with saturated aqueous sodium thiosulfate, then brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by flash column chromatography.

Visualizing the Process: Workflows and Decision Making

To further aid in the understanding and selection of difluorination catalysts, the following diagrams illustrate a typical experimental workflow and a decision-making process for catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Catalyst & Substrate reagents Prepare Reagents & Solvents start->reagents setup Assemble Reaction Apparatus reagents->setup addition Combine Reagents under Inert Atmosphere setup->addition conditions Heat / Stir at Defined Temperature addition->conditions monitor Monitor Progress (TLC, GC, NMR) conditions->monitor monitor->conditions Continue Reaction quench Quench Reaction monitor->quench Reaction Complete extract Extraction & Washing quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize end Obtain Pure Difluorinated Product characterize->end

Caption: Generalized workflow for a catalytic difluorination experiment.

Catalyst_Selection cluster_substrate cluster_stereochem cluster_catalyst start What is the desired difluorination? substrate_type Substrate Type? start->substrate_type stereochem Stereocontrol needed? substrate_type->stereochem Alkene pd_catalyst Palladium Catalyst substrate_type->pd_catalyst Aromatic (Aryl Halide/Triflate) iodine_catalyst Aryl Iodide Catalyst stereochem->iodine_catalyst No (Diastereoselectivity is sufficient) chiral_iodine Chiral Aryl Iodide stereochem->chiral_iodine Yes (Enantioselectivity required)

Caption: Decision tree for selecting a suitable difluorination catalyst.

References

Safety Operating Guide

Personal protective equipment for handling 4,4-Difluoro-2-pentanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 4,4-Difluoro-2-pentanone. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

Hazard Summary

This compound is a highly flammable liquid and vapor.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area, away from any potential ignition sources.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification/Notes
Eye and Face Protection Safety glasses with side shields and a face shieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant glovesWhile specific data for this compound is limited, gloves made of Butyl rubber or Viton are generally recommended for handling ketones and halogenated organic compounds. Nitrile gloves may provide splash protection but should be replaced immediately upon contact.[2][3] Always consult the glove manufacturer's chemical resistance guide.
Respiratory Protection Air-purifying respirator with organic vapor (OV) cartridgesTo be used when engineering controls (e.g., fume hood) are not sufficient or during a spill. Ensure a proper fit and follow a cartridge change-out schedule. The cartridge should be NIOSH-approved.[4][5]
Skin and Body Protection Laboratory coatTo protect against splashes and spills.
PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound Assess_Ventilation Is the work area well-ventilated (e.g., fume hood)? Start->Assess_Ventilation Base_PPE Minimum PPE: - Safety Glasses with Side Shields - Chemical-Resistant Gloves - Lab Coat Assess_Ventilation->Base_PPE Yes Add_Respirator Add Air-Purifying Respirator with Organic Vapor Cartridges Assess_Ventilation->Add_Respirator No Add_Face_Shield Add Face Shield Base_PPE->Add_Face_Shield Potential for splashing Proceed Proceed with work Base_PPE->Proceed Add_Face_Shield->Proceed Add_Respirator->Base_PPE

Caption: PPE selection workflow for handling this compound.

Handling and Storage Procedures

Proper handling and storage are essential to minimize risks associated with this flammable and halogenated compound.

Operational Plan
  • Work Area Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment).[1]

    • Have an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) readily available.

    • Ensure an emergency eyewash station and safety shower are accessible.

  • Handling :

    • Ground and bond containers when transferring the material to prevent static discharge.[1]

    • Use only non-sparking tools.[1]

    • Keep the container tightly closed when not in use.[1]

    • Avoid inhalation of vapors and contact with skin and eyes.[1]

Storage Plan
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Store in a designated flammable liquids storage cabinet.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container. The label should clearly state "Halogenated Organic Waste" and list the contents.

    • Do not mix with non-halogenated organic waste.

  • Waste Storage :

    • Store the waste container in a designated satellite accumulation area, preferably within a fume hood.

    • Keep the container closed except when adding waste.

  • Disposal :

    • Arrange for disposal through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an emergency, follow these procedures and any additional protocols established by your institution.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Remove all ignition sources. Ventilate the area. Use a spill kit with absorbent materials suitable for flammable liquids. Collect the absorbed material in a sealed container for disposal as halogenated organic waste. For large spills, contact your institution's EHS or emergency response team.
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use a water jet.[1] If the fire is large or cannot be controlled, evacuate the area and call emergency services.

References

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